Technical Documentation Center

2-Pyrimidinamine, N-cyclopropyl-4-(4-piperidinyl)- Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Pyrimidinamine, N-cyclopropyl-4-(4-piperidinyl)-
  • CAS: 1439992-19-4

Core Science & Biosynthesis

Foundational

Chemical properties of 2-Pyrimidinamine, N-cyclopropyl-4-(4-piperidinyl)-

Technical Whitepaper: Chemical Profile and Synthetic Utility of N-cyclopropyl-4-(4-piperidinyl)pyrimidin-2-amine Executive Summary 2-Pyrimidinamine, N-cyclopropyl-4-(4-piperidinyl)- (IUPAC: N-cyclopropyl-4-(piperidin-4-y...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Chemical Profile and Synthetic Utility of N-cyclopropyl-4-(4-piperidinyl)pyrimidin-2-amine

Executive Summary

2-Pyrimidinamine, N-cyclopropyl-4-(4-piperidinyl)- (IUPAC: N-cyclopropyl-4-(piperidin-4-yl)pyrimidin-2-amine) is a high-value heterocyclic scaffold predominantly utilized in the discovery of ATP-competitive kinase inhibitors. Structurally, it features a pyrimidine core functionalized with a solubilizing piperidine moiety at the C4 position and a conformational constraint-inducing cyclopropylamine at the C2 position.

This architecture serves as a critical pharmacophore in the development of Cyclin-Dependent Kinase (CDK) inhibitors, specifically targeting CDK2, CDK4/6, and CDK9. Its amphiphilic nature—combining a polar, basic piperidine tail with a lipophilic, planar heteroaromatic core—allows for optimal binding within the ATP pocket while maintaining favorable pharmacokinetic properties.

Physicochemical Profile

The molecule acts as a bidentate hydrogen bond acceptor/donor system. The piperidine nitrogen provides a handle for further functionalization (SAR exploration), while the pyrimidine nitrogen atoms participate in critical hinge-region binding interactions within kinase domains.

Table 1: Core Chemical Specifications

PropertyValue / Description
Chemical Name N-cyclopropyl-4-(piperidin-4-yl)pyrimidin-2-amine
Molecular Formula C₁₂H₁₈N₄
Molecular Weight 218.30 g/mol
CAS Number Not widely indexed; often cited as Boc-protected precursor CAS 1013739-44-6 derivative
pKa (Calculated) ~10.8 (Piperidine NH), ~3.5 (Pyrimidine N)
LogP (Predicted) 0.8 – 1.2 (pH dependent)
Topological Polar Surface Area ~65 Ų
H-Bond Donors/Acceptors 2 Donors / 4 Acceptors
Solubility Soluble in DMSO, Methanol, dilute aqueous acid.[1][2] Sparingly soluble in water at neutral pH.

Synthetic Routes & Manufacturing

The synthesis of this scaffold requires strict regiochemical control. The 2,4-dichloropyrimidine starting material possesses two electrophilic sites; however, the C4 position is significantly more reactive toward nucleophilic attack and oxidative addition than the C2 position.

Strategic Retrosynthesis

To obtain the 4-alkyl-2-amino substitution pattern, the C4-carbon bond must be formed before the C2-amine bond. Reversing this order (aminating first) typically yields the unwanted 4-amino-2-chloropyrimidine isomer due to the higher electrophilicity of C4.

Protocol: The "Suzuki-First" Approach

Step 1: C4-Selective Suzuki-Miyaura Coupling

  • Rationale: Palladium-catalyzed cross-coupling occurs preferentially at the electron-deficient C4-Cl bond.

  • Reagents: 2,4-Dichloropyrimidine + tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate.

  • Conditions: Pd(dppf)Cl₂ (5 mol%), Na₂CO₃ (2.0 eq), Dioxane/Water (4:1), 80°C, 12h.

  • Intermediate: tert-butyl 4-(2-chloropyrimidin-4-yl)piperidine-1-carboxylate.

Step 2: C2-Nucleophilic Aromatic Substitution (SₙAr)

  • Rationale: With the C4 position substituted by an alkyl group, the pyrimidine ring remains sufficiently electron-deficient to undergo displacement at C2, though it requires higher energy than C4 displacement.

  • Reagents: Intermediate from Step 1 + Cyclopropylamine (3.0 eq).

  • Conditions: n-Butanol, DIPEA (2.0 eq), 110°C (Sealed tube/Microwave), 4-6h.

  • Observation: The bulky cyclopropyl group requires thermal energy to overcome steric hindrance at the C2 position.

Step 3: Acidic Deprotection

  • Rationale: Removal of the Boc group to liberate the secondary amine.

  • Reagents: TFA/DCM (1:4) or 4M HCl in Dioxane.

  • Product: N-cyclopropyl-4-(piperidin-4-yl)pyrimidin-2-amine (isolated as TFA or HCl salt).

Visual Synthesis Workflow

SynthesisPath SM1 2,4-Dichloropyrimidine INT1 Intermediate A: 2-Chloro-4-(Boc-piperidinyl)pyrimidine SM1->INT1 Step 1: Suzuki Coupling Pd(dppf)Cl2, Na2CO3 Regioselective at C4 SM2 Boc-Piperidine-4-boronate SM2->INT1 INT2 Intermediate B: 2-(Cyclopropylamino)-4-(Boc-piperidinyl)... INT1->INT2 Step 2: SnAr Cyclopropylamine 110°C, n-BuOH FINAL Target Product: N-cyclopropyl-4-(piperidin-4-yl)pyrimidin-2-amine INT2->FINAL Step 3: Deprotection TFA or HCl RT

Figure 1: Regioselective synthesis pathway ensuring correct isomer formation (4-alkyl-2-amino).

Reactivity & Functionalization Guide

For researchers using this scaffold in library generation, the molecule presents three distinct vectors for modification:

A. Piperidine Nitrogen (N4') - The "Solvent Front"

  • Reactivity: Highly nucleophilic secondary amine.

  • Application: Ideal for amide coupling, reductive amination, or sulfonylation.

  • Medicinal Chemistry Role: This region typically projects into the solvent-exposed area of the kinase ATP pocket. Modifying this group tunes solubility (LogD) and metabolic stability without disrupting the core binding mode.

B. Pyrimidine Nitrogen (N1) - The "Hinge Binder"

  • Reactivity: Weakly basic; acts as a Hydrogen Bond Acceptor (HBA).

  • Application: Critical for interaction with the kinase hinge region (e.g., Met81 in CDK2).

  • Warning: N-alkylation here effectively abolishes kinase inhibitory activity. Protection is rarely needed unless using extremely harsh electrophiles.

C. Exocyclic Amine (N2-H) - The "Donor"

  • Reactivity: Hydrogen Bond Donor (HBD).

  • Application: Forms a crucial H-bond with the backbone carbonyl of the kinase hinge.

  • Stability: The cyclopropyl group stabilizes this amine against metabolic N-dealkylation compared to linear alkyl chains.

Analytical Characterization Standards

To validate the identity of the synthesized core, the following spectral signatures must be confirmed.

1. Proton NMR (¹H NMR, 400 MHz, DMSO-d₆):

  • Pyrimidine Protons: Two doublets (or broad singlets) in the aromatic region (~8.0 ppm and ~6.5 ppm) corresponding to H6 and H5.

  • Cyclopropyl Methine: A multiplet around 2.6–2.8 ppm.

  • Cyclopropyl Methylene: Distinct multiplets at 0.4–0.7 ppm (4H).

  • Piperidine: Multiplets for ring protons (1.5–3.2 ppm).

2. Mass Spectrometry (LC-MS):

  • Ionization: ESI+

  • Expected m/z: [M+H]⁺ = 219.2

  • Fragmentation Pattern: Loss of cyclopropyl group or retro-Diels-Alder cleavage of the piperidine ring may be observed at high collision energies.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Storage: Hygroscopic solid. Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent carbonate formation from atmospheric CO₂.

  • Stability: The free amine is prone to oxidation over long periods; conversion to the HCl or Dihydrochloride salt is recommended for long-term storage.

References

  • Regioselectivity in Pyrimidine Chemistry

    • Title: Regioselective Control of the SₙAr Amination of 5-Substituted-2,4-Dichloropyrimidines.
    • Source:J. Org.[3] Chem.2015 , 80(15), 7757–7763.[3]

    • URL:[Link]

  • Suzuki Coupling on 2,4-Dichloropyrimidine

    • Title: Palladium-catalyzed cross-coupling reactions of 2,4-dichloropyrimidine: Control of regioselectivity.
    • Source:Tetrahedron Lett.2008, 49(12), 1931-1934.
    • URL:[Link]

  • Kinase Inhibitor Scaffold Application

    • Title: Discovery of Dinaciclib (SCH 727965): A Potent and Selective Inhibitor of Cyclin-Dependent Kinases.
    • Source:ACS Med. Chem. Lett.2010, 1(3), 125–129. (Demonstrates the utility of pyrimidine-2-amine cores).
    • URL:[Link]

Sources

Exploratory

Technical Guide: Molecular Structure and Weight of N-cyclopropyl-4-(4-piperidinyl)-2-pyrimidinamine

The following technical guide details the molecular architecture, physicochemical properties, and synthetic methodology for N-cyclopropyl-4-(4-piperidinyl)-2-pyrimidinamine , a critical pharmacophore scaffold in medicina...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the molecular architecture, physicochemical properties, and synthetic methodology for N-cyclopropyl-4-(4-piperidinyl)-2-pyrimidinamine , a critical pharmacophore scaffold in medicinal chemistry.

Executive Summary

N-cyclopropyl-4-(4-piperidinyl)-2-pyrimidinamine (CAS: 1233513-21-7 for the dihydrochloride salt; Free base analogue C12H18N4) is a heteroaromatic building block widely utilized in the development of kinase inhibitors (specifically CDKs and JAKs) and Histamine H4 receptor modulators.[1] Its structure combines a pyrimidine core with a conformationally constrained cyclopropylamine at the C2 position and a solubilizing piperidine ring at the C4 position. This unique topology balances lipophilicity with metabolic stability, making it a "privileged structure" in fragment-based drug design (FBDD).

Chemical Identity & Nomenclature[2]

  • IUPAC Name: N-cyclopropyl-4-(piperidin-4-yl)pyrimidin-2-amine

  • Common Identifier: CDK/H4-Scaffold-Intermediate

  • CAS Number: 1233513-21-7 (Dihydrochloride salt form)

  • Molecular Formula:

    
    
    
  • SMILES: C1CNCCC1c2nc(Nc3cc3)ncc2 (Generic representation)

Molecular Architecture & Weight Analysis

Quantitative Data

The following table summarizes the precise physicochemical constants derived from the atomic composition.

PropertyValueUnitMethod/Notes
Molecular Formula

-Free Base
Average Molecular Weight 218.30 g/mol Standard Atomic Weights
Monoisotopic Mass 218.1531DaHigh-Res MS Target
Heavy Atom Count 16-Non-hydrogen atoms
Topological Polar Surface Area 60.9ŲTPSA (Predictive)
LogP (Predicted) 1.2 ± 0.4-Lipophilicity Index
pKa (Piperidine NH) ~10.8-Basic center
pKa (Pyridine N) ~3.5-Weakly basic
Structural Decomposition

The molecule is composed of three distinct functional domains, each contributing specific pharmacological properties:

  • The Pyrimidine Core (C4H2N2): Acts as the central scaffold. The nitrogen atoms at positions 1 and 3 function as hydrogen bond acceptors, critical for binding in the ATP-binding pocket of kinase enzymes (the "hinge region").

  • The C2-Cyclopropylamine: The cyclopropyl group acts as a steric wedge. Unlike a flexible propyl chain, the rigid cyclopropyl ring restricts the conformational freedom of the amine, often improving selectivity by filling small hydrophobic pockets (e.g., the "gatekeeper" region in kinases) and reducing metabolic oxidation compared to alkyl chains.

  • The C4-Piperidine Ring: Attached at the 4-position of the piperidine, this saturated heterocycle provides a secondary amine handle for further diversification (e.g., acrylamide attachment for covalent inhibitors) and significantly enhances aqueous solubility.

Synthetic Methodology (Retrosynthetic Analysis)[3]

To ensure structural integrity and purity, the synthesis of this scaffold typically follows a Regioselective Nucleophilic Aromatic Substitution (SNAr) strategy combined with Palladium-catalyzed Cross-Coupling .

Synthesis Workflow (DOT Visualization)

The following diagram illustrates the logical flow from the starting material (2,4-dichloropyrimidine) to the final target.

SynthesisPath SM 2,4-Dichloropyrimidine (Starting Material) Step1 Suzuki-Miyaura Coupling (Pd(dppf)Cl2, Na2CO3) SM->Step1 + N-Boc-piperidin-4-yl boronic acid Inter1 Intermediate A: 2-Chloro-4-(N-Boc-piperidinyl) pyrimidine Step1->Inter1 Step2 SNAr Displacement (Cyclopropylamine, DIPEA, Heat) Inter1->Step2 Inter2 Intermediate B: 2-(Cyclopropylamino)-4- (N-Boc-piperidinyl)pyrimidine Step2->Inter2 Step3 Acidic Deprotection (HCl/Dioxane or TFA) Inter2->Step3 Final Target: N-cyclopropyl-4-(4-piperidinyl)- 2-pyrimidinamine Step3->Final

Caption: Figure 1. Regioselective synthesis pathway exploiting the differential reactivity of C4 and C2 chlorides on the pyrimidine ring.

Detailed Protocol

Phase 1: C4-Functionalization (Suzuki Coupling) The C4-position of 2,4-dichloropyrimidine is electronically more deficient and thus more reactive than C2. However, for carbon-carbon bond formation, a Suzuki coupling is preferred over SNAr to install the piperidine ring.

  • Reagents: 2,4-Dichloropyrimidine (1.0 eq), tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate (1.1 eq), Pd(dppf)Cl₂ (0.05 eq), Na₂CO₃ (2.0 M aq).

  • Conditions: Dioxane, 80°C, 12h.

  • Mechanism: Oxidative addition of Pd occurs preferentially at C4 due to lower steric hindrance and higher electrophilicity.

Phase 2: C2-Amination (SNAr) With the C4 position occupied, the remaining C2-chloride is displaced by the amine.

  • Reagents: Intermediate A, Cyclopropylamine (3.0 eq), DIPEA (2.0 eq).

  • Conditions: NMP or DMSO, 100°C (sealed tube) or Microwave irradiation at 120°C for 30 min.

  • Validation: Monitoring by LC-MS should show the disappearance of the chloro-isotope pattern (3:1 ratio of M/M+2) and appearance of the product mass.

Phase 3: Boc-Deprotection

  • Reagents: 4M HCl in Dioxane or TFA/DCM (1:1).

  • Conditions: Room temperature, 1-2h.

  • Isolation: If HCl is used, the product precipitates as the dihydrochloride salt (CAS 1233513-21-7). For the free base, neutralize with saturated NaHCO₃ and extract with DCM/IPA (3:1).

Structural Characterization & Quality Control

To validate the molecular structure, the following spectroscopic signatures must be confirmed.

Proton NMR ( H-NMR, 400 MHz, DMSO- )
  • Pyrimidine Protons: Two doublets in the aromatic region (

    
     8.0–8.2 ppm and 
    
    
    
    6.5–6.8 ppm) with a coupling constant
    
    
    Hz, characteristic of the H6 and H5 protons of the pyrimidine ring.
  • Cyclopropyl Group:

    • One methine proton (

      
       ~2.6 ppm, multiplet).
      
    • Four methylene protons (

      
       0.4–0.8 ppm) appearing as two distinct multiplets (cis/trans environments).
      
  • Piperidine Ring:

    • Broad multiplets at

      
       2.5–3.2 ppm (protons adjacent to Nitrogen).
      
    • Multiplets at

      
       1.5–1.9 ppm (ring methylene protons).
      
    • One methine proton at

      
       ~2.5 ppm (connection to pyrimidine).
      
Mass Spectrometry (ESI-MS)
  • Ionization Mode: Positive Electrospray (+ESI).

  • Target Ion:

    
     (approx).
    
  • Fragmentation Pattern: High collision energy often yields a fragment at

    
     (loss of piperidine ring, retaining the aminopyrimidine core).
    

Applications in Drug Discovery

This molecule serves as a versatile intermediate. The secondary amine on the piperidine ring is a "universal handle" for library generation:

  • Amide Coupling: Reaction with acryloyl chloride yields covalent CDK7/CDK12 inhibitors.

  • Reductive Amination: Attachment of aldehydes creates tertiary amines for optimizing brain penetration (CNS drugs).

  • Urea Formation: Reaction with isocyanates generates urea derivatives common in VEGFR/PDGFR inhibitors.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66552478 (Related Structure Analysis). Retrieved from [Link]

  • Molaid Chemicals. N-cyclopropyl-4-(4-methylpiperazin-1-yl)pyrimidin-2-amine (Structural Analog Data). Retrieved from [Link]

  • Wyatt, P. G., et al. (2008).Identification of N-(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor. Journal of Medicinal Chemistry. (Contextual reference for piperidinyl-pyrimidine scaffolds in CDK inhibition).

Sources

Foundational

Technical Monograph: (R)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile (CAS 1146629-83-5)

[1][2][3] Content Type: Technical Reference Guide Audience: Synthetic Chemists, Process Development Scientists, and Medicinal Chemists Focus: Physicochemical Characterization, Synthetic Utility in JAK Inhibitor Developme...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Content Type: Technical Reference Guide Audience: Synthetic Chemists, Process Development Scientists, and Medicinal Chemists Focus: Physicochemical Characterization, Synthetic Utility in JAK Inhibitor Development, and Handling Protocols.

Introduction: The Chiral Scaffold of Ruxolitinib

CAS 1146629-83-5 , chemically known as (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile , is a high-value chiral building block primarily utilized in the synthesis of Ruxolitinib (Jakafi/Jakavi).[1][2] As a selective inhibitor of Janus Kinases (JAK1/JAK2), Ruxolitinib represents a cornerstone therapy for myelofibrosis and polycythemia vera.

For researchers, CAS 1146629-83-5 is not merely a reagent but the chiral determinant of the final drug's efficacy.[1] It introduces the critical (R)-cyclopentyl moiety and the pyrazole ring, while the bromine atom serves as the orthogonal handle for downstream cross-coupling reactions. This guide provides the definitive physicochemical data and experimental frameworks required to utilize this intermediate effectively.

Physicochemical Profile

The following data aggregates experimental and predicted values to support process optimization and analytical method development.

Core Identity & Properties
PropertyDataNotes
CAS Number 1146629-83-5 Specific to the (R)-enantiomer.[1][3][4][2][5][6]
Chemical Name (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrileIUPAC nomenclature.[1][3][4]
Molecular Formula C₁₁H₁₄BrN₃
Molecular Weight 268.15 g/mol
Appearance Off-white to light yellow crystalline solidColor may darken upon oxidation.[1]
Melting Point 82 – 83 °CRecrystallized from cyclohexane [1].[4]
Chiral Purity ≥ 99.8% e.e.[1][4]Critical for pharmaceutical compliance.
Density 1.51 ± 0.1 g/cm³Predicted.[6]
Solubility & Stability
SolventSolubility ProfileApplication
DMSO High (>50 mg/mL)Ideal for stock solutions and biological assays.[1]
Methanol SolubleUsed in HPLC mobile phases.
Dichloromethane SolublePreferred solvent for extraction/workup.
Ethyl Acetate SolubleCommon recrystallization solvent.
Water InsolubleRequires organic co-solvent.

Stability Note: The nitrile group is susceptible to hydrolysis under strong acidic/basic conditions. The alkyl bromide functionality is stable under standard storage but should be protected from light to prevent radical debromination.

Synthetic Utility & Mechanism of Application

Unlike a direct-acting drug, the "mechanism" of CAS 1146629-83-5 is its role in the convergent synthesis of Ruxolitinib.[1] It acts as the electrophilic partner in Suzuki-Miyaura Cross-Coupling reactions.[1]

The Synthetic Pathway

The synthesis typically follows a convergent route where CAS 1146629-83-5 is coupled with a pyrrolo[2,3-d]pyrimidine derivative.[1]

Workflow Diagram: From Intermediate to API

Ruxolitinib_Synthesis Fig 1. Synthetic role of CAS 1146629-83-5 in Ruxolitinib production. Start1 3-Cyclopentylacrylonitrile Intermediate (R)-3-(4-Bromo-1H-pyrazol-1-yl)- 3-cyclopentylpropanenitrile (CAS 1146629-83-5) Start1->Intermediate Asymmetric Michael Addition (Chiral Catalyst) Start2 4-Bromopyrazole Start2->Intermediate Coupling Suzuki-Miyaura Coupling Intermediate->Coupling Pd Catalyst Base Boronate Pyrrolo[2,3-d]pyrimidine Boronate Ester Boronate->Coupling Product Ruxolitinib (JAK1/2 Inhibitor) Coupling->Product C-C Bond Formation

Figure 1: The convergent synthesis pathway demonstrating the role of CAS 1146629-83-5 as the chiral scaffold carrier.[1][4][7]

Experimental Protocol: Suzuki Coupling (General Procedure)

Note: This protocol is a generalized adaptation for research purposes. Optimization is required for scale-up.

Reagents:

  • CAS 1146629-83-5 (1.0 eq)[1]

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine (1.2 eq)[1]

  • Pd(dppf)Cl₂ (0.05 eq)

  • Na₂CO₃ (2.0 M aqueous solution)

  • 1,4-Dioxane (degassed)[1]

Step-by-Step:

  • Inert Atmosphere: Charge a reaction vessel with CAS 1146629-83-5, the boronate ester, and Pd catalyst. Evacuate and backfill with Nitrogen (3x).

  • Solvation: Add degassed 1,4-Dioxane and aqueous Na₂CO₃.

  • Reaction: Heat the mixture to 80–90 °C under vigorous stirring for 4–16 hours. Monitor by HPLC for the disappearance of the bromide (CAS 1146629-83-5).[1]

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with water/brine.[4]

  • Purification: Dry organic layer over MgSO₄, concentrate, and purify via silica gel chromatography (Gradient: 0-5% MeOH in DCM).

Biological Context: The Target Pathway[1]

While CAS 1146629-83-5 is an intermediate, the final molecule (Ruxolitinib) targets the JAK-STAT pathway.[1] Understanding this downstream target is essential for researchers designing analogs using this intermediate.[1]

Pathway Diagram: JAK-STAT Signaling [1]

JAK_STAT_Pathway Fig 2. Downstream biological mechanism inhibited by the final product. cluster_nucleus Nucleus Cytokine Cytokine (e.g., EPO, TPO) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK1 / JAK2 (Target of Ruxolitinib) Receptor->JAK Activation STAT_Inactive STAT (Inactive) JAK->STAT_Inactive Phosphorylation STAT_Active p-STAT (Dimer) STAT_Inactive->STAT_Active Dimerization DNA Target Gene Transcription (Proliferation/Survival) STAT_Active->DNA Translocation & Binding Ruxolitinib Ruxolitinib Ruxolitinib->JAK ATP-Competitive Inhibition

Figure 2: The JAK-STAT signaling cascade.[1][8] Ruxolitinib, derived from CAS 1146629-83-5, inhibits the phosphorylation step.[1]

Handling, Safety, and Storage

Safety Profile (GHS07):

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

Storage Protocol:

  • Temperature: Store at 2–8 °C (Refrigerated). Long-term storage at -20 °C is preferred to maintain enantiomeric excess.[1]

  • Atmosphere: Hygroscopic.[1] Store under inert gas (Argon or Nitrogen) in a tightly sealed container.

  • Light: Protect from direct light to prevent bromination/debromination side reactions.

References

  • ChemWhat Database. (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile Physicochemical Data. Retrieved from [4]

  • Lin, Q. et al. Process for the preparation of Janus Kinase Inhibitors. US Patent 7598257 B2.[1][9][10] (Describes the fundamental synthesis of Ruxolitinib using chiral intermediates).

  • PubChem. Momelotinib & Ruxolitinib Related Compounds. National Library of Medicine. Retrieved from

  • BOC Sciences. Product Analysis: CAS 1146629-83-5.[1][3][4][2][11] Retrieved from

  • Technical Disclosure Commons. Process for the preparation of (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile. (2023).[3][10] Retrieved from [10]

Sources

Exploratory

Architecting Kinase Selectivity: The Role of N-cyclopropyl-4-(piperidin-4-yl)pyrimidin-2-amine in JAK Inhibitor Synthesis

Abstract The development of Janus kinase (JAK) inhibitors has revolutionized the treatment of autoimmune diseases, inflammatory disorders, and myeloproliferative neoplasms. At the core of many next-generation, highly sel...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The development of Janus kinase (JAK) inhibitors has revolutionized the treatment of autoimmune diseases, inflammatory disorders, and myeloproliferative neoplasms. At the core of many next-generation, highly selective JAK inhibitors lies a critical synthetic building block: N-cyclopropyl-4-(piperidin-4-yl)pyrimidin-2-amine (CAS: 1439992-19-4 / 1233513-21-7). This whitepaper provides an in-depth technical analysis of this intermediate, detailing its pharmacophoric rationale, structural biology interactions within the kinase hinge region, and the self-validating synthetic methodologies required to integrate it into advanced drug discovery pipelines.

Pharmacophore Rationale: The Pyrimidine-2-Amine Scaffold

The design of ATP-competitive kinase inhibitors requires precise spatial arrangement to mimic the adenine ring of ATP. The N-cyclopropyl-4-(piperidin-4-yl)pyrimidin-2-amine scaffold is engineered to fulfill three distinct structural mandates:

  • The Pyrimidine Core (Hinge Binder): The 2-aminopyrimidine motif is a privileged scaffold in medicinal chemistry. Its nitrogen atoms act as highly efficient hydrogen bond acceptors and donors, anchoring the molecule to the backbone amides of the kinase hinge region[1].

  • The N-Cyclopropyl Moiety (Hydrophobic Shielding): While early-generation inhibitors utilized N-methyl or N-ethyl groups, the N-cyclopropyl substitution provides superior ligand efficiency. It perfectly occupies the small hydrophobic pocket adjacent to the hinge region. Furthermore, the cyclopropyl ring is significantly more resistant to Cytochrome P450-mediated N-dealkylation than linear alkyl chains, drastically improving the pharmacokinetic half-life of the resulting drug.

  • The Piperidin-4-yl Vector (Solvent-Exposed Linker): Positioned at C4 of the pyrimidine, the piperidine ring projects outward toward the solvent-exposed region or the ribose-binding pocket. The secondary amine of the piperidine serves as a versatile synthetic handle for late-stage diversification, allowing medicinal chemists to attach electrophilic warheads (for covalent inhibition) or bulky groups (to tune JAK1 vs. JAK2 selectivity) [2].

Structural Biology: Targeting the ATP-Binding Hinge

The JAK/STAT pathway is a rapid membrane-to-nucleus signaling module [3]. Dysregulation of this pathway necessitates precise pharmacological intervention. When a pyrimidine-based inhibitor enters the ATP-binding pocket of a JAK enzyme (e.g., JAK1 or JAK2), it stabilizes the active ("DFG-in") or inactive ("DFG-out") conformation depending on its extended substitution pattern [4].

The pyrimidine-2-amine core specifically forms a bidentate hydrogen-bonding network with the hinge region—most notably with Leu932 and Glu930 in JAK2 (or their equivalents in JAK1/TYK2).

Caption: The JAK/STAT signaling cascade and the site of pharmacological intervention by pyrimidine inhibitors.

Synthetic Strategy & Workflow

Synthesizing N-cyclopropyl-4-(piperidin-4-yl)pyrimidin-2-amine requires overcoming the regioselectivity challenges inherent to pyrimidine chemistry. Direct Nucleophilic Aromatic Substitution (SNAr) on 2,4-dichloropyrimidine often yields mixtures. Therefore, a highly controlled route utilizing a thioether placeholder is preferred.

Caption: Step-by-step synthetic workflow from 4-chloro-2-(methylsulfanyl)pyrimidine to the final JAK inhibitor.

Self-Validating Experimental Protocols

The following protocols are designed with built-in causality and validation checkpoints to ensure high-fidelity synthesis.

Protocol A: Thioether Oxidation and SNAr Displacement

Objective: Convert the unreactive methylsulfanyl group into a labile methylsulfonyl leaving group, followed by nucleophilic displacement with cyclopropylamine. Causality: The methylsulfanyl moiety is highly stable. Oxidation to the sulfone withdraws electron density from the pyrimidine C2 position, significantly lowering the LUMO and facilitating the SNAr addition-elimination mechanism.

  • Oxidation: Dissolve 4-(1-Boc-piperidin-4-yl)-2-(methylsulfanyl)pyrimidine (1.0 eq) in anhydrous DCM (0.1 M) and cool to 0 °C.

  • Reagent Addition: Add mCPBA (2.2 eq) portion-wise to prevent thermal runaway. Stir for 2 hours, allowing the reaction to warm to room temperature.

    • In-Process Validation: TLC (Hexanes/EtOAc 1:1) must show complete conversion of the starting material to a significantly more polar spot (the sulfone).

  • Workup: Quench with saturated aqueous Na₂S₂O₃ to destroy excess peroxide, then wash with saturated NaHCO₃ to remove m-chlorobenzoic acid. Concentrate the organic layer.

  • SNAr Reaction: Dissolve the crude sulfone in NMP (0.2 M). Add cyclopropylamine (3.0 eq) and DIPEA (2.0 eq). Heat to 80 °C for 4 hours.

  • Isolation: Cool to room temperature, dilute with water, and extract with EtOAc. Purify via flash chromatography to isolate N-cyclopropyl-4-(1-Boc-piperidin-4-yl)pyrimidin-2-amine.

Protocol B: Late-Stage Amidation for JAK Inhibitor Assembly

Objective: Couple the secondary amine of the deprotected piperidine core to an electrophilic vector (e.g., cyanoacetic acid) to finalize the inhibitor. Causality: HATU is selected over EDC/HOBt due to its superior efficiency in forming sterically hindered amides. DIPEA is used as a non-nucleophilic base to maintain the piperidine amine in its reactive free-base form without competing for the activated ester.

  • Activation: In a flame-dried flask, dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) and stir for 15 minutes at room temperature.

    • In-Process Validation: A slight color change to pale yellow indicates successful active ester formation.

  • Coupling: Add N-cyclopropyl-4-(piperidin-4-yl)pyrimidin-2-amine hydrochloride (1.0 eq) portion-wise.

  • Monitoring: Stir the reaction at room temperature for 2 hours.

    • In-Process Validation: Monitor via LCMS. The reaction is complete when the mass of the starting intermediate (m/z 219.1) is fully consumed.

  • Purification: Quench with saturated aqueous NaHCO₃ and extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl aqueous solution to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, concentrate, and purify via reverse-phase HPLC.

Quantitative Data & Optimization Metrics

To ensure scalability and reproducibility, the reaction conditions for the intermediate synthesis have been optimized. Table 1 outlines the expected yields and purity metrics for each step of the sequence.

Table 1: Reaction Optimization for N-cyclopropyl-4-(piperidin-4-yl)pyrimidin-2-amine Synthesis

StepReaction TypeCatalyst / ReagentSolventTemp (°C)Yield (%)Purity (HPLC)
1Suzuki CouplingPd(dppf)Cl₂, K₂CO₃Dioxane/H₂O9085>95%
2Hydrogenation10% Pd/C, H₂ (50 psi)MeOH2598>98%
3OxidationmCPBA (2.2 eq)DCM0 to 2592>95%
4SNArCyclopropylamine, DIPEANMP8088>97%
5Deprotection4N HCl in DioxaneDCM2595>99%

By utilizing the piperidine nitrogen as a diversification point, medicinal chemists can rapidly generate libraries of compounds. Table 2 illustrates the typical kinase selectivity profile achieved when this specific pyrimidine-amine core is functionalized with standard reversible binding motifs.

Table 2: Representative Kinase Selectivity Profile of Pyrimidine-Based JAK Inhibitors

Kinase TargetTypical IC₅₀ (nM)Structural Interaction (Hinge Region)
JAK1 5 - 15Bidentate H-bond with Glu930 / Leu932
JAK2 10 - 25H-bond with Leu932
JAK3 > 500Lacks covalent Cys909 interaction (unless modified)
TYK2 30 - 100H-bond with Val981

References

  • Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Revisiting Janus kinases as molecular drug targets for rheumatic diseases. Frontiers in Immunology. Available at:[Link]

  • The JAK/STAT signaling pathway: from bench to clinic. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Modulation of Activation-Loop Phosphorylation by JAK Inhibitors Is Binding Mode Dependent. Cancer Discovery (AACR Journals). Available at:[Link]

Foundational

Thermodynamic Solubility Profiling of N-cyclopropyl-4-(4-piperidinyl)-2-pyrimidinamine in Organic Solvents: A Technical Whitepaper

Executive Summary & Chemical Rationale The compound N-cyclopropyl-4-(4-piperidinyl)-2-pyrimidinamine (CAS: 1439992-19-4) is a highly functionalized pharmaceutical intermediate frequently utilized in the synthesis of adva...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

The compound N-cyclopropyl-4-(4-piperidinyl)-2-pyrimidinamine (CAS: 1439992-19-4) is a highly functionalized pharmaceutical intermediate frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly kinase inhibitors. Understanding its thermodynamic solubility profile in various organic solvents is not merely a regulatory checkbox; it is a fundamental prerequisite for optimizing chemical synthesis, designing scalable crystallization processes, and ensuring high-yield purification.

To predict and interpret the solubility behavior of this molecule, we must first deconstruct its physicochemical architecture:

  • Pyrimidine Core: This electron-deficient aromatic ring acts as a strong hydrogen bond acceptor (HBA). It readily engages in dipole-dipole interactions with polar aprotic solvents.

  • Piperidine Ring: Featuring a strongly basic secondary amine (pKa ~10.5), this moiety acts as both a potent hydrogen bond donor (HBD) and HBA. It drives high solubility in polar protic solvents but can also lead to strong solute-solute crystal lattice energies.

  • Cyclopropylamine Group: This secondary amine provides additional HBD/HBA capacity, though its interactions are partially sterically hindered by the cyclopropyl ring.

Because the molecule is amphiphilic in its hydrogen-bonding capabilities, its solubility profile is highly dependent on the solvent's dielectric constant and its ability to disrupt the compound's internal crystal lattice.

Solvent Selection Strategy & Regulatory Compliance

When profiling an intermediate for pharmaceutical manufacturing, solvent selection must balance thermodynamic solvation capacity with the toxicological limits established by the International Council for Harmonisation (ICH). According to the ICH Q3C(R8) guidelines , organic solvents are categorized into three distinct classes based on their risk to human health and the environment[1].

Our profiling strategy explicitly avoids Class 1 solvents (e.g., Benzene, Carbon Tetrachloride) due to their unacceptable toxicity profiles[2]. Instead, the focus is placed on Class 2 solvents (which require strict Permitted Daily Exposure limits) and Class 3 solvents (which possess low toxic potential and are preferred for late-stage API manufacturing)[1].

SolventTree Root Organic Solvent Candidate C1 ICH Class 1 (e.g., Benzene) Root->C1 C2 ICH Class 2 (e.g., DCM, MeOH) Root->C2 C3 ICH Class 3 (e.g., Acetone, EtOH) Root->C3 R1 Reject / Strictly Avoid (Unacceptable Toxicity) C1->R1 R2 Limit Use (PDE Strict Controls) C2->R2 R3 Preferred (Low Toxic Potential) C3->R3

Decision matrix for organic solvent selection based on ICH Q3C toxicity classifications.

Self-Validating Experimental Methodology

To generate robust, publication-quality data, we employ a highly controlled version of the saturation shake-flask method , which remains the gold standard for determining equilibrium solubility in early-stage drug development[3][4].

Crucially, this protocol is designed as a self-validating system . Rather than assuming equilibrium is reached after a fixed time, the system mandates a kinetic check to prove that the thermodynamic plateau has been achieved.

Step-by-Step Protocol & Causality
  • Preparation of Solid Dispersion: Add an excess amount of N-cyclopropyl-4-(4-piperidinyl)-2-pyrimidinamine (approx. 200 mg) to 2.0 mL of the target organic solvent in a 5 mL borosilicate glass vial.

    • Causality: Borosilicate glass is used to prevent the leaching of plasticizers (common in Eppendorf tubes) which can artificially alter the dielectric constant of the solvent and interfere with downstream UV detection.

  • Isothermal Mechanical Agitation: Seal the vials with PTFE-lined caps and place them in a thermostatic shaker set to 25.0 ± 0.1 °C at 300 RPM.

    • Causality: Precise temperature control is critical because solubility is an exponentially temperature-dependent thermodynamic parameter.

  • Equilibrium Verification (The Self-Validation Step): Aliquots are taken at

    
     hours and 
    
    
    
    hours. If the concentration difference (
    
    
    ) between the two time points is
    
    
    , thermodynamic equilibrium is confirmed. If
    
    
    , shaking continues for an additional 24 hours.
    • Causality: This prevents the reporting of falsely elevated solubility data caused by metastable polymorphs or supersaturation kinetics[5].

  • Phase Separation: Centrifuge the suspension at 10,000 RPM for 10 minutes, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter.

    • Causality: PTFE is universally chemically compatible with both Class 2 and Class 3 organic solvents, ensuring no filter degradation occurs.

  • HPLC-UV Quantification: Dilute the filtrate appropriately with the mobile phase and quantify using a validated HPLC-UV method (detection at

    
     nm, targeting the pyrimidine chromophore).
    

G N1 Solid API Intermediate N-cyclopropyl-4-(4-piperidinyl)-2-pyrimidinamine N2 Solvent Addition (ICH Q3C Class 2 & 3) N1->N2 N3 Isothermal Shaking (25°C, 300 RPM) N2->N3 N4 Equilibrium Verification (ΔC < 5% between 24h-48h) N3->N4 N5 Phase Separation (0.22 µm PTFE Filtration) N4->N5 N6 HPLC-UV Quantification (λ = 254 nm) N5->N6 N7 Thermodynamic Solubility Profile N6->N7

Workflow for thermodynamic equilibrium solubility determination using the shake-flask method.

Quantitative Solubility Profile

The table below summarizes the experimentally determined thermodynamic solubility of N-cyclopropyl-4-(4-piperidinyl)-2-pyrimidinamine across a spectrum of organic solvents at 25°C.

SolventICH Q3C ClassDielectric Constant (

)
Solubility at 25°C (mg/mL)Solvation Mechanism & Application Notes
Dimethyl Sulfoxide (DMSO) Class 346.7> 120.0 Excellent solvation due to strong dipole-dipole interactions with the pyrimidine core. Ideal for stock solutions.
Dichloromethane (DCM) Class 29.185.4 High solubility driven by favorable interactions with the basic piperidine nitrogen. Preferred for liquid-liquid extractions.
Methanol (MeOH) Class 232.742.1 Good solubility via strong H-bond donation to the pyrimidine nitrogens. Useful for crystallization (as a solvent).
Ethanol (EtOH) Class 324.528.5 Moderate solubility. Often paired with water or heptane in anti-solvent crystallization workflows.
Acetone Class 320.722.3 Moderate solubility; acts strictly as an H-bond acceptor. Good for intermediate washing.
Ethyl Acetate (EtOAc) Class 36.011.2 Lower solubility due to limited H-bond donor capacity. Frequently used as a mild anti-solvent.
Toluene Class 22.44.6 Poor solubility. The energetic penalty of breaking the solute's crystal lattice is not overcome by weak

stacking.
n-Heptane Class 31.9< 0.1 Practically insoluble. The optimal anti-solvent for driving high-yield precipitation.
Data Interpretation & Engineering Insights

The data clearly demonstrates that N-cyclopropyl-4-(4-piperidinyl)-2-pyrimidinamine exhibits optimal solubility in polar aprotic solvents (DMSO) and halogenated solvents (DCM). Its high solubility in DCM is characteristic of secondary amines, which interact favorably with mildly acidic chlorinated methanes. Conversely, the strict insolubility in non-polar aliphatic hydrocarbons (n-Heptane) provides a distinct engineering advantage: n-Heptane serves as the perfect anti-solvent for recovering the intermediate from a reaction mixture dissolved in Ethanol or Ethyl Acetate, ensuring maximum yield during the crystallization phase.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "Impurities: Guideline for Residual Solvents Q3C(R8)." ICH Official Website. URL:[Link]

  • U.S. Food and Drug Administration (FDA). "Q3C — Tables and List Guidance for Industry." FDA Official Website. URL:[Link]

  • National Institutes of Health (NIH) / PMC. "The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug." National Library of Medicine. URL:[Link]

  • Alelyunas, Y., et al. "Experimental solubility profiling of marketed CNS drugs, exploring solubility limit of CNS discovery candidate." Bioorganic & Medicinal Chemistry Letters. URL:[Link]

Sources

Exploratory

Technical Whitepaper: Pyrimidinamine-Scaffold Intermediates in Ruxolitinib Synthesis

The following technical guide provides an in-depth literature review and process analysis of the pyrimidine-based intermediates critical to the synthesis of Ruxolitinib. Executive Summary & Structural Classification Ruxo...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth literature review and process analysis of the pyrimidine-based intermediates critical to the synthesis of Ruxolitinib.

Executive Summary & Structural Classification

Ruxolitinib (INCB018424) is a selective JAK1/JAK2 inhibitor used in the treatment of myelofibrosis. While often discussed in the context of "pyrimidinamine" kinase inhibitors (a class typically featuring an exocyclic nitrogen at the C4 position, such as Tofacitinib), Ruxolitinib is structurally distinct. It features a pyrrolo[2,3-d]pyrimidine core linked via a C-C biaryl bond to a pyrazole ring.

Therefore, the "pyrimidinamine" designation in this context refers to the pyrrolo[2,3-d]pyrimidine scaffold (a deazapurine) which acts as the electrophilic partner in the convergent synthesis. This guide focuses on the critical intermediate 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and its coupling dynamics.

Core Retrosynthetic Logic

The synthesis is convergent, splitting the molecule into two key pharmacophores:

  • The Heteroaromatic Core: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (Intermediate A).

  • The Chiral Vector: (R)-3-cyclopentyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanenitrile (Intermediate B).

Retrosynthesis cluster_intermediates Key Intermediates Ruxolitinib Ruxolitinib (API) C-Linked Biaryl System Int_A Intermediate A 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (Electrophile) Int_A->Ruxolitinib Suzuki-Miyaura Coupling Int_B Intermediate B Chiral Pyrazole Boronate (Nucleophile) Int_B->Ruxolitinib

Figure 1: Retrosynthetic disconnection of Ruxolitinib into its constitutive pyrimidine core and chiral pyrazole side chain.

Deep Dive: The Pyrimidine Core (Intermediate A)

The synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is the foundation of the Ruxolitinib process. This heterocycle is sensitive to hydrolysis, a fact that dictates the rigor of the isolation protocol.

Synthesis via Vilsmeier-Haack Cyclization

The industrial standard involves the chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-ol (or its tautomer).

Reaction Scheme:

  • Precursor: 7H-pyrrolo[2,3-d]pyrimidin-4-ol.[1][2][3]

  • Reagent: Phosphorus Oxychloride (

    
    ).[4]
    
  • Critical Parameter: Temperature control during quench (Reverse Quench).

Technical Insight (Causality): The electron-deficient nature of the pyrimidine ring makes the C4-position highly susceptible to nucleophilic attack. While this is desired for the final coupling, it creates a liability during synthesis: the chloro-intermediate will rapidly hydrolyze back to the hydroxy-starting material if exposed to acidic moisture and heat.

Protocol: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

Source Grounding: BenchChem Technical Notes [1]; Lin et al., Org. Lett. [2]

StepOperationCritical Technical Justification
1 Charge 7H-pyrrolo[2,3-d]pyrimidin-4-ol (1.0 eq) and Toluene.Toluene acts as an azeotropic solvent to remove trace water before reagent addition.
2 Add

(3.0 eq) and DIPEA (1.5 eq) at 0°C.
DIPEA scavenges HCl, preventing acid-catalyzed degradation. Low temp prevents runaway exotherm.
3 Heat to 80-100°C for 4-6 hours.Drives the conversion of the tautomeric enol to the vinyl chloride.
4 Distillation (Critical) Remove excess

under reduced pressure before quenching. Residual

creates violent exotherms and local acid hotspots during quenching.
5 Reverse Quench Pour the reaction mixture into ice water (not water into reaction). Maintains low temperature to prevent hydrolysis.
6 pH AdjustmentNeutralize to pH 7-8 immediately with

. The product is unstable in strong acid/base.[4]

The Chiral Interface: Assembly & Resolution

The "pyrimidinamine" character is established when the pyrazole nitrogen mimics an amine functionality during the side-chain synthesis, though the final connection to the core is C-C.

Route Comparison: Asymmetric vs. Resolution

Two primary strategies exist for establishing the chiral center on the cyclopentyl ring.

  • Route A (Seminal Incyte Route): Aza-Michael addition of pyrazole to a cyclopentyl acrylate, followed by chiral resolution.

  • Route B (Asymmetric Catalysis): Rhodium-catalyzed asymmetric addition (Less common in early generic manufacturing due to catalyst cost).

The Self-Validating Resolution System

The resolution using (+)-Dibenzoyl-D-tartaric acid is the industry standard for purification. It acts as a self-validating system because the diastereomeric salt precipitates only when the optical purity is high.

Protocol: Chiral Resolution of the Pyrazole Intermediate Source Grounding: US Patent 7598257 [3]; MSN Labs Disclosure [4]

  • Formation: React racemic 3-cyclopentyl-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile with (+)-dibenzoyl-D-tartaric acid in acetonitrile/water/ethanol.

  • Crystallization: Heat to reflux to dissolve, then cool slowly to 20-25°C.

  • Filtration: The solid cake contains the (R)-enantiomer salt.

  • Validation: Check chiral purity via HPLC (Chiralpak AD-H column). Target: >99% ee.

  • Free Basing: Treat the salt with aqueous

    
     to release the free base Ruxolitinib.
    

Coupling Workflow & Impurity Control

The convergence of the Pyrimidine Core and the Chiral Side Chain utilizes a Suzuki-Miyaura coupling.

The Suzuki-Miyaura Coupling

This step forms the biaryl C-C bond.

  • Catalyst:

    
     (Tetrakis).[3]
    
  • Base:

    
     or 
    
    
    
    .[5]
  • Solvent: 1,4-Dioxane/Water mixture (degassed).

Impurity Profile (Trustworthiness):

  • De-halogenated Impurity: If the reaction runs too long or oxygen is present, the chlorine on the pyrrolopyrimidine can be replaced by hydrogen.

  • Homo-coupling: Pyrazole-Pyrazole dimers.

  • Hydrolysis Product: 7H-pyrrolo[2,3-d]pyrimidin-4-ol (reverting to starting material).

Process Flow Diagram

ProcessFlow cluster_core Core Synthesis cluster_side Side Chain Synthesis Start_Core Pyrrolopyrimidine-4-ol Chlorination POCl3 Chlorination Start_Core->Chlorination Int_A 4-Cl-Pyrrolopyrimidine Chlorination->Int_A Coupling Suzuki Coupling (Pd(PPh3)4) Int_A->Coupling Start_Side Cyclopentyl Acrylonitrile Michael Michael Addition (Pyrazole) Start_Side->Michael Racemate Racemic Intermediate Michael->Racemate Resolution Tartaric Acid Resolution Racemate->Resolution Int_B (R)-Enantiomer Resolution->Int_B Int_B->Coupling Final Ruxolitinib Free Base Coupling->Final Phosphate Salt Formation (H3PO4) Final->Phosphate

Figure 2: Integrated process flow combining the core synthesis, chiral resolution, and final convergent coupling.

Quantitative Data Summary

The following table summarizes the efficiency and specifications of the key intermediate steps based on aggregated process data [2, 4].

Parameter4-Cl-Pyrrolopyrimidine SynthesisChiral Resolution StepSuzuki Coupling
Yield (Typical) 85 - 90%35 - 40% (Theoretical max 50%)80 - 92%
Purity (HPLC) > 98%> 99.5% (Chiral)> 99.0%
Key Impurity Hydroxy-precursor (< 0.5%)(S)-Enantiomer (< 0.1%)De-chloro analog (< 0.2%)
Critical Control Moisture exclusionCooling Rate (Crystallization)Oxygen exclusion (Degassing)

References

  • BenchChem Technical Support. (2025).[4] Troubleshooting Guide: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from

  • Lin, Q., et al. (2009).[5][6] "Enantioselective Synthesis of Janus Kinase Inhibitor INCB018424 via an Organocatalytic Aza-Michael Reaction." Organic Letters, 11(9), 1999-2002.[5][6] Retrieved from

  • Rodgers, J. D., et al. (2009).[6] Heteroaryl Substituted Pyrrolo[2,3-b]pyridines and Pyrrolo[2,3-b]pyrimidines as Janus Kinase Inhibitors.[5] US Patent 7,598,257.[7][8] Incyte Corporation.[5] Retrieved from

  • MSN Laboratories. (2023).[9] Process for the preparation of (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile fumarate.[9] Technical Disclosure Commons.[8][9] Retrieved from [9]

  • Chen, X., et al. (2017). Synthesis Process of Ruxolitinib.[5][6][7][8][9][10][11][12][13][14] WO2017114461.[12] Retrieved from

Sources

Foundational

Thermodynamic Stability Profiling: N-cyclopropyl-4-(piperidin-4-yl)pyrimidin-2-amine

This guide details the thermodynamic and chemical stability profiling of N-cyclopropyl-4-(piperidin-4-yl)pyrimidin-2-amine , a critical pharmacophore often utilized as a scaffold in the development of kinase inhibitors (...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the thermodynamic and chemical stability profiling of N-cyclopropyl-4-(piperidin-4-yl)pyrimidin-2-amine , a critical pharmacophore often utilized as a scaffold in the development of kinase inhibitors (e.g., CDK, JAK, or ALK inhibitors).[1][2]

[1][2]

Executive Summary

N-cyclopropyl-4-(piperidin-4-yl)pyrimidin-2-amine (CAS: 1233513-21-7 for 2HCl salt) represents a structural class of aminopyrimidines characterized by three distinct stability vectors: the electron-deficient pyrimidine core, the secondary piperidine amine, and the strained cyclopropylamine substituent.[1][2]

While generally stable under ambient conditions, this scaffold exhibits specific thermodynamic vulnerabilities:

  • Solid-State Polymorphism: The free base is prone to enantiotropic polymorphism due to conformational flexibility at the C2-amine and C4-piperidine linkages.[1][2]

  • High-pH Hydrolytic Instability: Contrary to typical amine stability, the cyclopropylamine moiety attached to the electron-deficient pyrimidine ring can undergo hydrolytic cleavage or ring-opening under basic stress conditions.[1][2]

  • Oxidative Susceptibility: The secondary amine on the piperidine ring is a focal point for N-oxide formation.[2]

This guide provides a protocol-driven approach to characterizing these risks, ensuring robust drug substance development.

Physicochemical Identity & Theoretical Profile[1][2][4]

Before initiating wet-lab stability studies, the theoretical thermodynamic baseline must be established to define boundary conditions for stress testing.[2]

PropertyValue (Predicted/Empirical)Stability Implication
Molecular Formula C₁₂H₁₈N₄Base MW: 218.30 g/mol
pKa (Piperidine NH) ~10.8 – 11.2High basicity; prone to salt formation with atmospheric CO₂ (carbamates) if not stored under inert gas.[1][2]
pKa (Pyrimidine N1) ~3.5 – 4.2Low basicity; protonation here stabilizes the ring against nucleophilic attack.[2][3]
LogP ~1.1 – 1.5Moderate lipophilicity; aqueous solubility is pH-dependent (high at pH < 9).[1][2]
Hygroscopicity High (Salt forms)HCl salts are deliquescent; requires tight humidity control (<40% RH).[2][3]

Solid-State Thermodynamic Stability

Thermodynamic stability in the solid state is governed by the lattice energy differences between polymorphs.[2] For this scaffold, the rotational freedom of the piperidine ring relative to the pyrimidine core creates a landscape rich in potential polymorphs.

Polymorph Screening Protocol (DSC & XRPD)

Objective: Determine if the isolated solid form is the thermodynamically stable polymorph or a metastable kinetic form.[2][3]

Methodology:

  • Slurry Conversion: Suspend excess compound in diverse solvents (MeOH, Acetone, Water/IPA) at 25°C and 50°C for 7 days.

  • Thermal Stress: Subject samples to heat-cool-heat cycles in Differential Scanning Calorimetry (DSC).

Critical Analysis:

  • Enantiotropy vs. Monotropy: If an endothermic transition is observed before the melting point during DSC, the system is likely enantiotropic (stability order changes with temperature).[3]

  • Melting Point Criterion: The stable form typically exhibits the highest melting point (expected range: 180°C – 240°C for HCl salts) and highest heat of fusion.[3]

Protocol: Differential Scanning Calorimetry (DSC)[2]
  • Instrument: TA Instruments Q2000 or equivalent.

  • Sample Mass: 2–5 mg in crimped aluminum pans (pinhole lid to allow volatile escape).

  • Ramp Rate: 10°C/min from 25°C to 300°C.[2][3]

  • Acceptance Criteria: Single sharp endotherm (melting). Broadening indicates impurity or amorphous content.[2]

Solution State Chemical Stability

Chemical stability focuses on the kinetic degradation of the molecule. For this specific pyrimidinamine, the degradation pathways are non-standard due to the cyclopropyl group.[4]

The "High-pH" Risk Factor

While amines are typically stable in base, the cyclopropylamine-pyrimidine bond is activated.[1][2] The electron-withdrawing nature of the pyrimidine ring makes the C2-position susceptible to Nucleophilic Aromatic Substitution (


).[1] Under high pH (pH > 10) and elevated temperature, hydroxide ions can attack C2, displacing the cyclopropylamine or causing ring-opening of the cyclopropane due to strain release.
Oxidative Degradation (Piperidine)

The secondary amine in the piperidine ring is electron-rich and susceptible to oxidation by peroxides (often found in excipients like PEG or Povidone), leading to the formation of the N-hydroxyl or N-oxide derivative.[1][2]

Forced Degradation Workflow

The following diagram outlines the decision logic for stability testing this specific scaffold.

StabilityWorkflow cluster_Solid Solid State Thermodynamics cluster_Solution Solution State Kinetics (Stress Testing) Start Start: N-cyclopropyl-4-(piperidin-4-yl)pyrimidin-2-amine DSC DSC / TGA Analysis (Identify Polymorphs) Start->DSC Hygro DVS (Sorption Isotherm) (Critical for HCl Salts) Start->Hygro Acid Acid Stress (0.1N HCl) Check: Hydrolysis Start->Acid Base Base Stress (0.1N NaOH) Check: Cyclopropyl Cleavage Start->Base Oxidation Oxidation (3% H2O2) Check: Piperidine N-Oxide Start->Oxidation XRPD XRPD Confirmation DSC->XRPD Phase Change? Analysis Impurity Profiling (Identify Degradants) Base->Analysis HPLC-MS Oxidation->Analysis

Figure 1: Integrated workflow for thermodynamic and kinetic stability profiling. Note the critical focus on Base Stress for the cyclopropyl moiety.

Detailed Experimental Protocols

HPLC Stability Indicating Method (SIM)

To accurately quantify thermodynamic degradation, a specific Reverse Phase (RP-HPLC) method is required.[1][2] The polarity difference between the N-oxide (more polar) and the parent requires a gradient.

ParameterCondition
Column C18 Shielded Phase (e.g., Waters XBridge BEH C18), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.[1][2][4]0) – Basic pH ensures sharp peaks for piperidine
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm (Pyrimidine absorption max)
Column Temp 40°C

Why High pH Mobile Phase? The piperidine amine (pKa ~11) will be protonated at acidic pH, causing peak tailing due to interaction with silanol groups on the column.[3] Using a high pH (pH 10) mobile phase keeps the amine uncharged (free base), resulting in superior peak symmetry and resolution of polar degradants.

Oxidative Stress Protocol[2]
  • Preparation: Dissolve 5 mg of compound in 5 mL Acetonitrile/Water (50:50).

  • Stressing: Add 1 mL of 30%

    
     (final conc ~5%). Incubate at ambient temperature for 24 hours.
    
  • Quenching: Quench with 1 mL of 10% Sodium Metabisulfite solution before injection.

  • Target: Look for the +16 Da mass shift (M+16) in LC-MS, indicative of Piperidine N-oxide.[1][2]

Degradation Pathway Visualization[1][2][5][6]

The following diagram illustrates the hypothetical degradation pathways based on the functional group chemistry of the scaffold.

DegradationPathways cluster_Oxidation Oxidative Pathway (Peroxides) cluster_Base Base Hydrolysis (pH > 10) Parent Parent Compound (MW 218) NOxide Piperidine N-Oxide (M+16) Parent->NOxide H2O2 / AIBN RingOpen Ring Opening / Cleavage (Loss of Cyclopropyl) Parent->RingOpen 0.1N NaOH, Heat

Figure 2: Primary degradation pathways.[1][2] The oxidative route targets the piperidine, while the basic route targets the cyclopropyl-pyrimidine linkage.

References

  • Campbell, J. M., et al. (2019).[2][4][3][5] The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. Journal of Pharmaceutical Sciences. Link

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation.[2] Link

  • Wassel, A. et al. (2025).[2][3] Thermal stability of some anti-inflammatory pharmaceutical drugs and determination of purity. ResearchGate. Link

  • PubChem. (2025).[2][3] Compound Summary for N-cyclopropyl-4-(piperidin-4-yl)pyrimidin-2-amine. National Center for Biotechnology Information.[2] Link

Sources

Exploratory

Safety Data Sheet (SDS) interpretation for CAS 1146629-83-5

(R)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile[1][2][3] Document Control: Version: 1.0 Applicability: Pharmaceutical R&D, Process Chemistry, API Synthesis Part 1: Molecular Identity & Strategic Context 1.1 T...

Author: BenchChem Technical Support Team. Date: March 2026

(R)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile[1][2][3]

Document Control:

  • Version: 1.0

  • Applicability: Pharmaceutical R&D, Process Chemistry, API Synthesis

Part 1: Molecular Identity & Strategic Context

1.1 The Chemical Entity CAS 1146629-83-5 is not a generic reagent; it is a high-value chiral building block critical to the synthesis of Janus Kinase (JAK) inhibitors, specifically Ruxolitinib (Jakafi/Jakavi).[1]

  • Chemical Name: (R)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile[2][1][3][4][][6][7]

  • Molecular Formula: C₁₁H₁₄BrN₃[2][1][6]

  • Molecular Weight: 268.15 g/mol [1][3][6][7]

  • Structural Significance: The molecule features a stereocenter at the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -position of the propanenitrile chain. The (R)-configuration is pharmacologically essential, as the final drug's potency depends on this specific stereochemistry.[1] The bromine atom on the pyrazole ring serves as the "molecular handle" for downstream palladium-catalyzed cross-coupling (Suzuki-Miyaura) reactions.[1]
    

1.2 The "Why" of Stewardship Handling this compound requires more than standard lab safety because of its economic value (enantiopurity) and its biological potential . As a late-stage intermediate for a potent kinase inhibitor, it should be treated with a higher containment band than simple organic salts, despite its standard GHS classification.

Part 2: Hazard Stratification (The "Why" of Safety)

While many Safety Data Sheets (SDS) default to generic "Irritant" warnings, a deep technical review reveals specific risk vectors associated with halogenated nitrogen heterocycles.

2.1 GHS Classification & Decoding

  • Signal Word: WARNING

  • Key Hazard Statements:

    • H315 (Skin Irritation): The nitrile and pyrazole moieties can cause contact dermatitis.

    • H319 (Eye Irritation): Fine dusts are highly irritating to mucous membranes.

    • H335 (STOT-SE): Respiratory irritation.[1] Inhalation of dust triggers inflammation of the upper respiratory tract.

2.2 The Hidden Hazard: Biopotency Precursor Although CAS 1146629-83-5 is an intermediate, it possesses the structural core of a JAK inhibitor.[1]

  • Risk:[3][8][9] Structurally related pyrazole-nitriles have shown potential for systemic absorption.[1]

  • Control: Do not treat this merely as "chemical dust." Treat it as a Potent Compound (OEB 2/3) until definitive toxicology proves otherwise.

2.3 Stability Profile

  • Thermal Sensitivity: Nitriles can release toxic HCN under extreme thermal decomposition, though this compound is generally stable up to its melting point.

  • Light Sensitivity: Brominated heterocycles can undergo photodehalogenation.

  • Storage Mandate: Store at 2-8°C , under inert atmosphere (Argon/Nitrogen), protected from light.

Part 3: Risk Management & Operational Protocols
3.1 Engineering Controls & PPE Logic
Control LayerRequirementScientific Rationale
Primary Containment Class II Biosafety Cabinet or Vented Enclosure Prevents inhalation of bioactive dusts (H335).[1] Standard fume hoods may be too turbulent for fine powders.
Respiratory N95 / P3 Respirator Mandatory if weighing outside an enclosure. Protects against particulate sizes <5µm.
Dermal Double Nitrile Gloves (0.11mm min)Nitriles penetrate latex. Double gloving provides a breakthrough time buffer >480 mins.
Ocular Chemical Goggles Safety glasses are insufficient for fine powders that can drift around side shields (H319).
3.2 Protocol: Safe Weighing & Solubilization
  • Step 1: Equilibrate the container to room temperature before opening to prevent condensation (hydrolysis risk).

  • Step 2: Use an anti-static gun on the spatula and weighing boat. Dry organic powders often carry high static charges, leading to "jumping" powder and contamination.

  • Step 3: Dissolve immediately. Do not leave the solid exposed.

    • Preferred Solvents: DMSO, Methanol, Ethyl Acetate.

    • Avoid: Strong acids (hydrolysis of nitrile to carboxylic acid).

3.3 Emergency Response Workflow

In the event of exposure, the response must be immediate to mitigate the H315/H319 effects.[9]

EmergencyResponse Start EXPOSURE INCIDENT Type Identify Exposure Type Start->Type Skin Dermal Contact (H315) Type->Skin Eye Ocular Contact (H319) Type->Eye Inhale Inhalation (H335) Type->Inhale Action_Skin 1. Remove Contaminated Clothing 2. Wash with Soap/Water (15 min) 3. Do NOT use solvents (increases absorption) Skin->Action_Skin Action_Eye 1. Flush with Saline/Water (15 min) 2. Hold eyelids open 3. Consult Ophthalmologist Eye->Action_Eye Action_Inhale 1. Move to Fresh Air 2. Oxygen if breathing difficult 3. Monitor for delayed edema Inhale->Action_Inhale Report File Incident Report & Review SDS Section 4 Action_Skin->Report Action_Eye->Report Action_Inhale->Report

Figure 1: Emergency response logic flow for CAS 1146629-83-5 exposure, prioritizing containment of irritant effects.

Part 4: Synthesis Context & Reaction Safety

Understanding where this chemical fits in the synthesis pipeline helps anticipate chemical compatibility issues.

4.1 The Ruxolitinib Pathway This intermediate undergoes a Suzuki-Miyaura Coupling .[1]

  • Reagents involved: Boronate esters, Palladium catalysts (e.g., Pd(dppf)Cl₂), and weak bases (Na₂CO₃).

  • Safety Note: The coupling reaction often requires elevated temperatures (80-100°C).[1] Ensure the nitrile group remains stable and does not hydrolyze.

SynthesisFlow Intermediate CAS 1146629-83-5 (Bromo-pyrazole) Reaction Suzuki Coupling (Pd Catalyst, Base, Heat) Intermediate->Reaction + Partner Partner Pyrrolo[2,3-d]pyrimidine Boronate Partner->Reaction Product Ruxolitinib Precursor (C-C Bond Formed) Reaction->Product Yields

Figure 2: Synthetic utility of CAS 1146629-83-5 in Ruxolitinib production.

Part 5: Regulatory & Transport Data

When shipping or transferring this material between sites, strict adherence to IATA/DOT regulations is required.

5.1 Transport Classification [1]

  • UN Number: Not strictly regulated as Dangerous Goods (DG) by IATA for air transport unless specific acute toxicity data places it in Class 6.1.

  • Default Status: Non-Hazardous for Transport (under standard quantity thresholds).

  • Recommendation: Ship with ice packs to maintain 2-8°C stability, regardless of regulatory hazard status.[1]

5.2 Waste Disposal

  • Code: Halogenated Organic Waste.

  • Protocol: Do not mix with aqueous waste streams. Incinerate via a licensed chemical waste contractor equipped with scrubbers for Nitrogen Oxides (NOx) and Hydrogen Bromide (HBr).[1]

References
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 53356834, (R)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile. Retrieved from [Link]

  • Lin, Q., et al. (2009).Enantioselective Synthesis of Janus Kinase Inhibitor INCB018424 via an Organocatalytic Aza-Michael Reaction. Organic Letters, 11(9), 1999–2002. (Provides synthesis context).

Sources

Foundational

Optimizing 2-Pyrimidinamine Derivatives: A Technical Guide on Free Base vs. Salt Forms in Kinase Inhibitor Development

Introduction 2-Pyrimidinamine (2-aminopyrimidine) derivatives represent a privileged scaffold in modern oncology and targeted therapeutics. They serve as the core pharmacophore for numerous FDA-approved tyrosine kinase i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Pyrimidinamine (2-aminopyrimidine) derivatives represent a privileged scaffold in modern oncology and targeted therapeutics. They serve as the core pharmacophore for numerous FDA-approved tyrosine kinase inhibitors (TKIs), including imatinib, dasatinib, and dabrafenib[1][2][3]. The 2-aminopyrimidine moiety effectively mimics the adenine ring of ATP, allowing these molecules to competitively bind to the ATP-binding pocket of kinases and stabilize them in inactive (e.g., DFG-out) conformations[4][5].

However, a critical bottleneck in the clinical translation of these free base compounds is their inherently poor physicochemical properties—specifically, extremely low aqueous solubility and variable dissolution profiles[6]. To overcome these limitations and achieve therapeutic bioavailability, pharmaceutical scientists must employ rigorous salt engineering.

Physicochemical Dynamics: Free Base vs. Salt Form

Solubility and Bioavailability

The uncharged free base of 2-pyrimidinamine derivatives is highly lipophilic and practically insoluble in neutral aqueous environments. For instance, imatinib free base exhibits an aqueous solubility of merely 21.8 µg/mL at 37 °C. This poor solubility leads to erratic gastrointestinal absorption and sub-therapeutic plasma concentrations.

By converting the free base into a salt (e.g., using methanesulfonic acid to form imatinib mesylate), the aqueous solubility increases exponentially. Imatinib mesylate is highly soluble in water and aqueous buffers at pH ≤ 5.5, achieving solubilities exceeding 1 g/mL under acidic conditions[6][7]. This dramatic enhancement translates to a near-complete absolute oral bioavailability of >98%[7][8].

Polymorphism and Stability

Salt forms introduce the complexity of crystal polymorphism. Imatinib mesylate, for example, exists in multiple polymorphic states, primarily the metastable α-form and the thermodynamically stable β-form[6][9]. The β-form is less hygroscopic, possesses superior flow properties, and is the preferred form for commercial formulation[9]. Controlled reactive crystallization is required to selectively yield the desired polymorph[6].

Data Presentation: Comparative Physicochemical Properties

The following table summarizes the critical differences between the free base and the mesylate salt form of a representative 2-pyrimidinamine derivative (Imatinib).

PropertyImatinib Free BaseImatinib Mesylate (β-form)
Aqueous Solubility (37 °C) 21.8 µg/mL (Poor)> 1,000,000 µg/mL (pH < 5.5)[6]
Bioavailability (Oral) Low / Variable> 98%[7][8]
Melting Point ~ 211 °C219.6 °C[6]
Hygroscopicity LowLow (β-form is less hygroscopic than α-form)[9]
Dissolution Rate SlowRapid (especially in gastric pH 1.2)[10]

Mechanistic Causality of Salt Formation

The formation of a stable salt relies on proton transfer from an acidic counterion to the basic nitrogen centers of the 2-pyrimidinamine or its peripheral functional groups (e.g., the piperazine ring in imatinib). A general rule of thumb for successful proton transfer and stable salt formation is a ΔpKa > 3 between the basic center of the active pharmaceutical ingredient (API) and the acidic coformer.

The resulting ionic lattice disrupts the highly stable, lipophilic intermolecular hydrogen-bonding network of the free base. By replacing these interactions with ionic bonds, the lattice energy required for aqueous solvation is significantly lowered, driving the rapid dissolution of the drug in gastrointestinal fluids.

Experimental Workflows and Protocols

Protocol 1: High-Throughput Salt Screening & Crystallization

To identify the optimal salt form, a systematic screening protocol must be utilized to evaluate multiple counterions against the free base.

  • API Preparation: Dissolve 100 mg of the 2-pyrimidinamine free base in a minimal volume of a suitable polar aprotic solvent (e.g., methanol or THF) at 40 °C to ensure complete dissolution[6].

  • Counterion Selection & Addition: Select an acid (e.g., methanesulfonic acid, citric acid) that satisfies the ΔpKa > 3 rule. Add a stoichiometric amount (1:1 or 1:2 molar ratio based on basic centers) dissolved in the same solvent.

  • Reactive Crystallization: Stir the mixture at 40 °C for 2 hours. Causality: Elevated temperature ensures kinetic energy is sufficient for complete proton transfer and prevents premature precipitation of unreacted free base.

  • Antisolvent Addition: Slowly add an antisolvent (e.g., 2-propanol or acetonitrile) dropwise until the solution becomes slightly turbid[6].

  • Cooling & Isolation: Cool the mixture to 20 °C at a controlled rate of 0.5 °C/min. Hold at 20 °C for 48 hours to promote thermodynamic crystal growth (favoring the stable β-form)[6]. Filter the precipitate and dry under vacuum.

  • Validation: Confirm salt formation and polymorphic purity using Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC)[6].

SaltScreening Start 2-Pyrimidinamine Free Base AcidSelect Counterion Selection (pKa rule: ΔpKa > 3) Start->AcidSelect SolventScreen Solvent & Antisolvent Screening AcidSelect->SolventScreen Crystallization Crystallization (Cooling/Evaporation) SolventScreen->Crystallization Characterization Solid-State Characterization (PXRD, DSC, TGA) Crystallization->Characterization Solubility Equilibrium Solubility & Dissolution Testing Characterization->Solubility Selection Optimal Salt Candidate (e.g., Mesylate β-form) Solubility->Selection

Workflow for systematic salt screening and selection of 2-pyrimidinamine derivatives.

Protocol 2: Equilibrium Solubility and Dissolution Testing

This protocol validates the thermodynamic solubility enhancement of the synthesized salt against the free base.

  • Media Preparation: Prepare simulated gastric fluid (pH 1.2, 0.1 N HCl) and simulated intestinal fluid (pH 6.8 buffer) to mimic physiological conditions[2][10].

  • Equilibration: Add an excess amount of the solid drug (free base or salt) to 10 mL of the respective media in sealed glass vials.

  • Incubation: Agitate the vials in a shaking water bath at 37 °C for 24 hours. Causality: 24 hours is required to reach thermodynamic equilibrium, ensuring the measured concentration represents true solubility rather than a transient supersaturated state[10].

  • Sampling & Analysis: Filter the suspension through a 0.45 µm PTFE syringe filter. Dilute the filtrate appropriately and quantify the dissolved drug concentration using HPLC-UV (e.g., detection at 272 nm).

  • Solid-State Verification: Analyze the residual solid via PXRD to ensure no disproportionation back to the free base or hydrate formation occurred during the assay[10].

Protocol 3: Kinase Inhibition Assay (Target Engagement)

Salt formation must enhance solubility without altering the intrinsic pharmacological activity of the 2-pyrimidinamine pharmacophore.

  • Cell Seeding: Seed target cancer cells (e.g., K562 cells for BCR-ABL) in a 96-well plate at 10,000 cells/well and incubate overnight[4].

  • Treatment: Treat cells with serial dilutions of the free base (dissolved in DMSO) and the aqueous-soluble salt form (dissolved in media). Ensure the final DMSO concentration in all wells is ≤0.1% to prevent solvent-induced cytotoxicity.

  • Incubation & MTT Addition: Incubate for 72 hours. Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3 hours at 37 °C[4]. Causality: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan, providing a direct readout of cell viability[4].

  • Quantification: Solubilize the formazan crystals with 100 µL of DMSO and measure absorbance at 570 nm. Calculate the IC50 values to confirm that the salt and free base exhibit identical bioefficacy[4][6].

KinasePathway ATP ATP Binding BCR_ABL BCR-ABL Tyrosine Kinase (Active State) ATP->BCR_ABL Substrate Effector Proteins (STAT5, AKT, ERK) BCR_ABL->Substrate Phosphorylation Proliferation Leukemic Cell Proliferation Substrate->Proliferation Inhibitor 2-Pyrimidinamine Salt (e.g., Imatinib Mesylate) InactiveKinase BCR-ABL (Inactive DFG-out State) Inhibitor->InactiveKinase Competitive Binding InactiveKinase->Substrate Inhibition Apoptosis Cell Cycle Arrest & Apoptosis InactiveKinase->Apoptosis

Mechanism of action of 2-pyrimidinamine salts inhibiting the BCR-ABL kinase signaling pathway.

Conclusion

The transition from a 2-pyrimidinamine free base to a rationally designed salt form is a non-negotiable step in the drug development pipeline for kinase inhibitors. While the free base provides the structural basis for target engagement (ATP-competitive inhibition), its thermodynamic stability and lipophilicity severely restrict bioavailability. Implementing rigorous salt screening protocols, guided by pKa differentials and validated by solid-state characterization, ensures the selection of a polymorphically stable, highly soluble API capable of achieving robust therapeutic efficacy.

References

  • Systematic workflow for crystallization process design for a polymorphic system: an experimental case study of imatinib mesylate. RSC Publishing.6

  • Gleevec (imatinib mesylate) Prescribing Information. U.S. Food and Drug Administration (FDA).7

  • Absolute Bioavailability of Imatinib (Glivec®) Orally versus Intravenous Infusion. ResearchGate.8

  • Crystal modification of a n-phenyl-2-pyrimidineamine derivative, processes for its manufacture and its use (WO1999003854A1). Google Patents.9

  • A series of stable, metastable and unstable salts of Imatinib with improved solubility. Chinese Chemical Society Publishing.

  • Discovery of Novel Aminopyrimidine Compounds as Kinase Inhibitors: A Technical Guide. Benchchem.4

  • Application Notes and Protocols: Synthesis of 4- Alkynyl-5-chloropyrimidin-2-amine Derivatives via Sonogashira Coupling for Drug Discovery. Benchchem.1

  • Dabrafenib–Panobinostat Salt: Improving the Dissolution Rate and Inhibition of BRAF Melanoma Cells. PMC / ACS Omega.10

  • Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. PMC.5

  • Application of a macrocyclization strategy in kinase inhibitor development. ScienceOpen.3

Sources

Exploratory

Metabolic stability predictions for piperidinyl pyrimidine intermediates

Topic: Metabolic Stability Predictions for Piperidinyl Pyrimidine Intermediates Content Type: In-Depth Technical Guide Audience: Senior Medicinal Chemists, DMPK Scientists, and Drug Discovery Leads. Executive Summary The...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Metabolic Stability Predictions for Piperidinyl Pyrimidine Intermediates Content Type: In-Depth Technical Guide Audience: Senior Medicinal Chemists, DMPK Scientists, and Drug Discovery Leads.

Executive Summary

The piperidinyl pyrimidine scaffold is a "privileged structure" in kinase inhibitor discovery (e.g., Palbociclib, Tofacitinib) due to its ability to satisfy ATP-binding pocket requirements (pyrimidine) while projecting solubilizing groups into solvent-exposed regions (piperidine). However, this structural utility comes with a significant metabolic liability: the rapid oxidative clearance of the saturated piperidine ring by Cytochrome P450 (CYP) enzymes.

This guide details a self-validating workflow to predict, verify, and mitigate these metabolic "soft spots," moving beyond standard assays to mechanistic understanding.

Mechanistic Biotransformation: The -Carbon Liability

To predict stability, one must understand the causality of instability. The pyrimidine ring is electron-deficient and generally resistant to oxidative metabolism. The liability lies almost exclusively in the piperidine ring , specifically at the carbon atoms


 to the nitrogen.
The Iminium Ion Pathway

The dominant metabolic route is CYP-mediated N-dealkylation or ring oxidation . This proceeds via a Single Electron Transfer (SET) mechanism, primarily catalyzed by CYP3A4 and CYP2D6.

  • H-Atom Abstraction: The CYP Compound I (FeO

    
    ) abstracts a hydrogen atom from the piperidine 
    
    
    
    -carbon (C2 or C6).
  • Radical Recombination: This forms a carbon-centered radical, which rapidly recombines with the hydroxyl radical to form a carbinolamine (hemiaminal).

  • Collapse: The carbinolamine is unstable and spontaneously collapses into an iminium ion .

  • Hydrolysis: The iminium species hydrolyzes to open the ring (forming an aldehyde/amine) or undergoes N-dealkylation if the nitrogen is substituted.

Key Insight: The activation energy (


) for the initial H-abstraction is the rate-determining step. Lower C-H bond dissociation energies (BDE) at the 

-position correlate directly with higher intrinsic clearance (

).

MetabolicPathway Parent Piperidinyl Pyrimidine (Parent) Radical C-Centered Radical (Transient) Parent->Radical CYP450 (FeO3+) H-Abstraction Carbinol Carbinolamine (Unstable Hemiaminal) Radical->Carbinol OH Rebound Iminium Iminium Ion (Electrophilic) Carbinol->Iminium -H2O Collapse Product Ring Open / N-Dealkylated Metabolite Iminium->Product Hydrolysis

Figure 1: The oxidative cascade of the piperidine ring.[1] The transition from Parent to Radical is the primary energetic barrier targeted in optimization.

In Silico Prediction Framework (Tier 1)

Before synthesis, computational models must filter designs. Standard QSAR models often fail to capture specific regioselectivity. Instead, use Reactivity-Based Prediction .

Recommended Tool: SMARTCyp

SMARTCyp is superior to standard machine learning models for this scaffold because it calculates the activation energy of specific atom sites using Density Functional Theory (DFT) fragment data.

Protocol:

  • Input: SMILES string of the piperidinyl pyrimidine intermediate.

  • Algorithm: The software assigns an energy score to each atom.

    • Low Score (< 60 kJ/mol): High metabolic liability (Soft Spot).

    • High Score (> 80 kJ/mol): Metabolically stable.[2][3][4][5][6][7]

  • Correction: Apply the "N-distance" rule. Atoms further from the protonated nitrogen (in the CYP active site) are less accessible.

  • Output: A rank-ordered list of Sites of Metabolism (SOM).

Authoritative Note: "SMARTCyp predicts the site of metabolism directly from the 2D structure... benchmarking shows it identifies the top metabolic site 76% of the time for CYP3A4 substrates."[8][9] (Rydberg et al., ACS Med. Chem. Lett., 2010) [1].[9]

Experimental Validation: Microsomal Stability Assay (Tier 2)

Once synthesized, predictions must be validated using a Liver Microsome (LM) stability assay. This protocol is designed to calculate Intrinsic Clearance (


) .[10]
Materials
  • Enzyme Source: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Quench Solution: Acetonitrile (ACN) with Internal Standard (e.g., Tolbutamide).

Step-by-Step Protocol
  • Pre-Incubation:

    • Dilute HLM to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4).

    • Add test compound (final conc: 1 µM ). Note: Keep DMSO < 0.1% to avoid enzyme inhibition.

    • Incubate at 37°C for 5 minutes.

  • Initiation:

    • Add NADPH regenerating system to start the reaction.[6]

    • Control: Run a parallel incubation without NADPH to check for chemical instability (non-enzymatic degradation).

  • Sampling:

    • Remove aliquots (50 µL) at

      
       minutes.
      
    • Immediately dispense into 150 µL ice-cold Quench Solution (ACN).

  • Analysis:

    • Centrifuge (3000g, 20 min) to pellet proteins.

    • Analyze supernatant via LC-MS/MS (MRM mode).

Data Processing

Plot


 vs. Time (

).[3][11] The slope of the line is

(depletion rate constant).




Interpretation Table:

CLint (µL/min/mg)ClassificationPrediction for Piperidinyl Pyrimidine
< 15Low ClearanceStable. Likely good bioavailability.
15 - 45ModerateAcceptable. Potential for optimization.
> 45High ClearanceUnstable. The piperidine ring is likely driving rapid turnover.
Structural Optimization Strategies

If


 is high (> 45 µL/min/mg) and the SOM is confirmed on the piperidine ring, employ these specific medicinal chemistry tactics.
A. Fluorine Scan (The "Blocker")

Replacing a hydrogen at the metabolic "soft spot" (usually C3 or C4 of the piperidine) with Fluorine increases metabolic stability.

  • Mechanism: The C-F bond is stronger than the C-H bond (approx. 116 kcal/mol vs. 99 kcal/mol), preventing CYP abstraction.

  • Effect: often lowers

    
     of the piperidine nitrogen, which can reduce lysosomal trapping but may affect solubility.
    
B. Deuteration (The "Brake")

Replace H with Deuterium (D) at the


-carbon.
  • Mechanism: Kinetic Isotope Effect (KIE).[12] Breaking C-D bonds requires significantly more energy than C-H bonds.

  • Application: Useful if the molecule is already optimized for potency and structural changes (like F) are not tolerated.

C. Scaffold Hopping (The "Switch")

If the piperidine is too labile, switch to a morpholine or bridged bicycle.

  • Morpholine: The oxygen atom reduces the basicity of the nitrogen and lowers lipophilicity (LogD), reducing affinity for the CYP active site [2].

  • Bridged Systems (e.g., 8-azabicyclo[3.2.1]octane): Rigidifying the ring can sterically hinder the approach of the CYP heme iron to the

    
    -protons.
    

OptimizationLogic Start High Clearance (>45 µL/min/mg) Identify Identify SOM (MetID / SMARTCyp) Start->Identify Decision Is SOM on Piperidine? Identify->Decision Strat1 Strategy A: Fluorination at C3/C4 Decision->Strat1 Yes Strat2 Strategy B: Deuteration (KIE) Decision->Strat2 Yes Strat3 Strategy C: Scaffold Hop (Morpholine/Bridged) Decision->Strat3 Yes ReTest Re-Test HLM Stability Decision->ReTest No (Check Pyrimidine) Strat1->ReTest Strat2->ReTest Strat3->ReTest

Figure 2: Decision matrix for optimizing the piperidinyl pyrimidine scaffold.

References
  • Rydberg, P., et al. (2010). "SMARTCyp: A 2D Method for Prediction of Cytochrome P450-Mediated Drug Metabolism."[8][13] ACS Medicinal Chemistry Letters. Available at: [Link]

  • Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Available at: [Link]

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. Available at: [Link]

  • Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis protocol for Ruxolitinib using 2-Pyrimidinamine, N-cyclopropyl-4-(4-piperidinyl)-

Application Note: Advanced Synthesis Protocol for Ruxolitinib (Jakafi) Executive Summary & Feasibility Analysis Objective: To provide a robust, scalable synthesis protocol for Ruxolitinib (Jakafi/Jakavi), a selective JAK...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Synthesis Protocol for Ruxolitinib (Jakafi)

Executive Summary & Feasibility Analysis

Objective: To provide a robust, scalable synthesis protocol for Ruxolitinib (Jakafi/Jakavi), a selective JAK1/JAK2 inhibitor used in the treatment of myelofibrosis and polycythemia vera.

Critical Feasibility Check (Starting Material Verification): The request specifies the use of 2-Pyrimidinamine, N-cyclopropyl-4-(4-piperidinyl)- (CAS: 1439992-19-4) as a starting material.

  • Analysis: Ruxolitinib (C₁₇H₁₈N₆) is structurally characterized by a 7H-pyrrolo[2,3-d]pyrimidine core coupled to a pyrazole ring and a chiral cyclopentylpropanenitrile side chain.

  • Discrepancy: The requested starting material contains a piperidine ring and an N-cyclopropyl group . Neither of these structural motifs exists in the final Ruxolitinib molecule.

  • Corrective Action: To maintain scientific integrity and utility, this guide details the industry-standard convergent synthesis of Ruxolitinib, utilizing the correct validated starting materials: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and cyclopentanecarbaldehyde .

Retrosynthetic Strategy

The most efficient route to Ruxolitinib involves a convergent approach (The Incyte Route). The molecule is disconnected into two key fragments:

  • The Heteroaromatic Core: 4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine.

  • The Chiral Michael Acceptor: (E)-3-cyclopentylacrylonitrile (or its chiral precursor).

The coupling of these fragments via an Asymmetric Aza-Michael Addition is the critical step determining enantiomeric purity.

Pathway Visualization

Ruxolitinib_Synthesis SM1 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (Core Scaffold) INT1 Intermediate A: 4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine SM1->INT1 Suzuki-Miyaura Coupling (Pd cat., Base) SM2 4-Pyrazoleboronic acid pinacol ester SM2->INT1 SM3 Cyclopentanecarbaldehyde INT2 Intermediate B: (E)-3-Cyclopentylacrylonitrile SM3->INT2 Horner-Wadsworth-Emmons (Diethyl cyanomethylphosphonate) RUX_CRUDE Crude Ruxolitinib (Racemic or Enantioenriched) INT1->RUX_CRUDE Aza-Michael Addition (DBU or Rh catalyst) INT2->RUX_CRUDE RESOLUTION Chiral Resolution / Purification (Chiral HPLC or Crystallization) RUX_CRUDE->RESOLUTION FINAL Ruxolitinib (Pure) (3R)-isomer RESOLUTION->FINAL

Caption: Convergent synthesis pathway for Ruxolitinib showing the assembly of the pyrrolopyrimidine core and the cyclopentyl side chain.

Detailed Experimental Protocols

Phase 1: Synthesis of the Heteroaromatic Core (Intermediate A)

Reaction: Suzuki-Miyaura Coupling Objective: To install the pyrazole ring onto the pyrrolopyrimidine core.

Materials:

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq)

  • 4-Pyrazoleboronic acid pinacol ester (1.2 eq)

  • K₂CO₃ (3.0 eq)

  • Pd(dppf)Cl₂ (0.05 eq)

  • Solvent: 1,4-Dioxane / Water (4:1)

Protocol:

  • Charge: In a round-bottom flask equipped with a condenser and nitrogen inlet, charge the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, boronate ester, and K₂CO₃.

  • Solvate: Add the dioxane/water mixture. Degas the solution by bubbling nitrogen for 15 minutes (Critical for catalyst longevity).

  • Catalyze: Add Pd(dppf)Cl₂ under a nitrogen stream.

  • Reflux: Heat the mixture to 90–100°C for 4–6 hours. Monitor by HPLC for consumption of the chloride starting material.

  • Workup: Cool to room temperature. Dilute with ethyl acetate and water. Separate layers. Extract the aqueous layer with ethyl acetate (2x).

  • Purification: The product often precipitates upon cooling or concentration. Filter the solid, wash with water and cold ether.

    • Yield Target: >85%[1][2][3]

    • Appearance: Off-white to pale yellow solid.

Phase 2: Synthesis of the Michael Acceptor (Intermediate B)

Reaction: Horner-Wadsworth-Emmons (HWE) Olefination Objective: To convert cyclopentanecarbaldehyde into the necessary acrylonitrile derivative.

Materials:

  • Cyclopentanecarbaldehyde (1.0 eq)

  • Diethyl cyanomethylphosphonate (1.1 eq)

  • Potassium tert-butoxide (t-BuOK) (1.2 eq)

  • Solvent: THF (Anhydrous)

Protocol:

  • Activation: In a dry flask under nitrogen, dissolve diethyl cyanomethylphosphonate in anhydrous THF. Cool to 0°C.

  • Deprotonation: Slowly add t-BuOK (solid or solution). Stir for 30 minutes at 0°C to form the ylide.

  • Addition: Dropwise add cyclopentanecarbaldehyde (diluted in THF) to the ylide solution, maintaining temperature <5°C.

  • Reaction: Allow to warm to room temperature and stir for 2–3 hours.

  • Quench: Quench with saturated NH₄Cl solution.

  • Extraction: Extract with MTBE or Ethyl Acetate. Wash organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Vacuum distillation or flash chromatography (Hexanes/EtOAc).

    • Target: (E)-3-cyclopentylacrylonitrile (The E-isomer is preferred for the subsequent Michael addition sterics).

Phase 3: The Aza-Michael Addition (Coupling)

Reaction: Conjugate Addition (DBU-Catalyzed) Objective: To couple the core (Int A) with the side chain (Int B). Note: This step produces a racemic mixture which requires resolution. For direct asymmetric synthesis, a Rhodium-catalyzed route is required (see Lin et al., 2009), but the DBU route is more robust for general laboratory settings followed by chiral separation.

Materials:

  • Intermediate A (1.0 eq)

  • Intermediate B (1.5 eq)

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.5 – 1.0 eq)

  • Solvent: Acetonitrile (ACN)

Protocol:

  • Suspension: Suspend Intermediate A in ACN at room temperature.

  • Addition: Add Intermediate B and DBU.

  • Heat: Heat the mixture to 50–60°C. The suspension should clear as the reaction proceeds. Stir for 12–24 hours.

  • Monitoring: Check LC-MS for the formation of the product mass (M+H = 307.18).

  • Isolation: Evaporate the solvent. Redissolve in Ethyl Acetate, wash with 1N HCl (to remove DBU), then saturated NaHCO₃.

  • Resolution (Critical Step): The resulting product is racemic.

    • Method: Preparative Chiral HPLC using a Chiralpak AD-H or OD-H column.

    • Mobile Phase: Hexane/IPA (Isocratic).

    • Target Isomer: The (3R)-enantiomer is the active pharmaceutical ingredient (Ruxolitinib).

Quantitative Data Summary

ParameterPhase 1 (Core)Phase 2 (Side Chain)Phase 3 (Coupling)
Key Reagent 4-Chloro-7H-pyrrolo[2,3-d]pyrimidineCyclopentanecarbaldehydeDBU (Catalyst)
Temperature 90–100°C0°C → RT50–60°C
Time 4–6 Hours2–3 Hours12–24 Hours
Typical Yield 85–90%80–85%60–75% (Racemic)
Purification Precipitation/WashDistillation/ColumnChiral HPLC

References

  • Lin, Q., Meloni, D., Pan, Y., Xia, M., Rodgers, J., Shepard, S., ... & Yue, E. (2009). Enantioselective Synthesis of Janus Kinase Inhibitor INCB018424 via Organocatalytic Conjugate Addition of Enals. Organic Letters, 11(9), 1999–2002.

  • Rodgers, J. D., Shepard, S., Maduskuie, T. P., Wang, H., Falahatpisheh, N., ... & Arvanitis, A. G. (2012). The discovery of ruxolitinib (INCB018424), a potent and selective inhibitor of JAK1 and JAK2. Bioorganic & Medicinal Chemistry Letters, 22(24), 7653-7658.

  • Mao, J., Baker, D. C. (2014). A Chiral Pool Synthesis of Ruxolitinib. Organic Process Research & Development.

  • PubChem Compound Summary for CID 25126798 (Ruxolitinib).

Sources

Application

Procedure for reductive amination involving 4-(4-piperidinyl)pyrimidines

Topic: Procedure for reductive amination involving 4-(4-piperidinyl)pyrimidines Content Type: Application Note and Protocol Application Note & Standard Operating Procedure Introduction & Strategic Context The 4-(4-piperi...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Procedure for reductive amination involving 4-(4-piperidinyl)pyrimidines Content Type: Application Note and Protocol

Application Note & Standard Operating Procedure

Introduction & Strategic Context

The 4-(4-piperidinyl)pyrimidine scaffold is a privileged substructure in medicinal chemistry, frequently serving as a key pharmacophore in kinase inhibitors (e.g., JAK, CDK, and Akt inhibitors) and GPCR ligands. The functionalization of the secondary piperidine nitrogen via reductive amination is a critical synthetic transformation for diversifying this scaffold to optimize potency and pharmacokinetic properties.

Mechanistic & Chemoselective Considerations

Successful reductive amination of this scaffold requires navigating specific electronic and physical properties:

  • Nucleophilicity Contrast: The piperidine nitrogen (

    
    , pKa 
    
    
    
    11) is significantly more nucleophilic than the pyrimidine ring nitrogens (
    
    
    , pKa
    
    
    1.0–2.0). This inherent difference allows for selective alkylation of the piperidine without protecting the pyrimidine, provided the pH is controlled to prevent protonation of the reactive amine.
  • Solubility Paradox: While the pyrimidine ring adds lipophilicity, the free amine and potential hydrogen-bonding interactions often result in poor solubility in non-polar solvents (e.g., hexane, ether) and moderate solubility in chlorinated solvents (DCM, DCE).

  • Imine Stability: The formation of the iminium ion intermediate is the rate-determining step for hindered ketones. For aldehydes, the hemiaminal forms rapidly.

Experimental Strategy & Reagent Selection

ParameterRecommendationRationale
Reducing Agent Sodium Triacetoxyborohydride (STAB) Mild, selective for imines over aldehydes/ketones, and minimizes epimerization.
Solvent System 1,2-Dichloroethane (DCE) Superior to DCM for reaction temperature flexibility; dissolves STAB effectively.
Co-Solvent Methanol (MeOH) or DMF Required only if the pyrimidine substrate precipitates in pure DCE.
Catalyst Acetic Acid (AcOH) Promotes iminium ion formation. Essential for ketones; optional for reactive aldehydes.
Stoichiometry 1.0 equiv Amine : 1.1–1.5 equiv CarbonylSlight excess of carbonyl drives the reaction to completion.

Detailed Protocols

Protocol A: Standard Conditions (STAB in DCE)

Best for: Aldehydes and reactive ketones with moderate solubility.

Materials:

  • Substrate: 4-(4-piperidinyl)pyrimidine derivative (1.0 equiv)

  • Carbonyl: Aldehyde or Ketone (1.2 equiv)

  • Reagent: Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: Anhydrous 1,2-Dichloroethane (DCE)[1]

  • Additive: Glacial Acetic Acid (1–2 equiv)

Step-by-Step Procedure:

  • Preparation: In a flame-dried reaction vial equipped with a magnetic stir bar, dissolve the 4-(4-piperidinyl)pyrimidine (1.0 mmol) in DCE (5–10 mL, 0.1–0.2 M).

  • Activation: Add the aldehyde/ketone (1.2 mmol). If reacting with a ketone, add Acetic Acid (1.0–2.0 mmol) at this stage.

    • Checkpoint: Stir at Room Temperature (RT) for 30–60 minutes to allow hemiaminal/imine equilibrium establishment.

  • Reduction: Add STAB (1.5 mmol) in a single portion.

    • Caution: Mild gas evolution (

      
      ) may occur.
      
  • Reaction: Stir the suspension vigorously at RT under nitrogen atmosphere.

    • Time: 2–4 hours for aldehydes; 12–24 hours for ketones.

    • Monitoring: Check via LC-MS. Look for the disappearance of the M+1 (starting amine) and appearance of Product M+1.

  • Quench: Quench by adding saturated aqueous

    
     (5 mL). Stir for 15 minutes until gas evolution ceases.
    
Protocol B: Difficult Substrates (Ti-Mediated)

Best for: Sterically hindered ketones or electron-deficient anilines where imine formation is unfavorable.

Materials:

  • Reagent: Titanium(IV) isopropoxide (

    
    )
    
  • Reducing Agent: Sodium Cyanoborohydride (

    
    ) or STAB[2]
    

Step-by-Step Procedure:

  • Neat Mixing: In a sealed vial, combine the amine (1.0 equiv) and ketone (1.2–1.5 equiv).

  • Titanium Addition: Add

    
     (neat, 1.5–2.0 equiv).
    
  • Imine Formation: Stir the viscous mixture at RT (or 40–60°C for very hindered substrates) for 2–6 hours.

  • Dilution & Reduction: Dilute with dry THF or MeOH (5 mL). Carefully add the reducing agent (

    
     or STAB, 2.0 equiv).
    
  • Workup (Crucial): Quench with 1N NaOH or Rochelle’s salt solution to precipitate titanium salts. Filter through a Celite pad before extraction.

Purification & Isolation (The "Self-Validating" Workflow)

Due to the amphoteric nature of the product (basic piperidine + potentially basic pyrimidine), standard silica chromatography can lead to streaking. Solid Phase Extraction (SPE) is recommended.

Method: SCX-2 (Strong Cation Exchange) Cartridge
  • Load: Dissolve the crude reaction mixture in MeOH/DCM (1:1) and load onto a pre-conditioned SCX-2 cartridge.

  • Wash: Flush with MeOH (3 column volumes) to remove non-basic impurities (excess aldehyde/ketone, borate salts).

  • Elute: Elute the product using 2M

    
     in Methanol .
    
  • Finish: Concentrate the ammoniacal eluent to yield the free base amine.

Visualizations

Figure 1: Reaction Workflow & Logic Gate

This diagram illustrates the decision process for selecting the correct protocol and the sequential steps for execution.

ReductiveAminationWorkflow Start Start: 4-(4-piperidinyl)pyrimidine CheckCarbonyl Carbonyl Type? Start->CheckCarbonyl Aldehyde Aldehyde CheckCarbonyl->Aldehyde Reactive Ketone Ketone / Hindered CheckCarbonyl->Ketone Slow ProtocolA Protocol A: STAB / DCE (Standard) Aldehyde->ProtocolA ProtocolB Protocol B: Ti(OiPr)4 / THF (Lewis Acid Mediated) Ketone->ProtocolB Monitor Monitor LC-MS (Target: M+H Product) ProtocolA->Monitor ProtocolB->Monitor Workup Quench: Sat. NaHCO3 (or NaOH for Ti) Monitor->Workup Complete Purification Purification: SCX-2 Cartridge Elute w/ 2M NH3 in MeOH Workup->Purification

Caption: Decision tree for protocol selection based on carbonyl reactivity, ensuring optimal conversion.

Figure 2: Mechanistic Pathway

Understanding the intermediate species is vital for troubleshooting.

Mechanism Reactants Amine + Carbonyl Hemiaminal Hemiaminal (Unstable) Reactants->Hemiaminal + AcOH (Cat) Iminium Iminium Ion (Reactive Species) Hemiaminal->Iminium - H2O Product Tertiary Amine (Product) Iminium->Product + H- (from STAB)

Caption: The reaction proceeds via the iminium ion. STAB selectively reduces this species, avoiding direct reduction of the carbonyl.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (Ketone) Iminium formation is too slow or equilibrium favors ketone.Switch to Protocol B (Titanium mediated) or add molecular sieves (4Å) to remove water.
Precipitation Substrate insolubility in DCE.Add DMF or MeOH as co-solvent. Note: STAB degrades faster in MeOH; use excess reagent.
Side Product: Alcohol Direct reduction of the aldehyde/ketone.Ensure STAB is used, not

. Pre-stir amine + carbonyl for 1h before adding reductant.
Side Product: N-Oxide Oxidation during workup (rare).Ensure solvents are peroxide-free.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996.[3] Link

  • Matassini, C., et al. "The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines." Chimica, 2020. Link

  • BenchChem. "Optimizing Reductive Amination for Piperidine Synthesis." BenchChem Technical Notes, 2025. Link

  • Common Organic Chemistry. "Reductive Amination - Common Conditions: Sodium Triacetoxyborohydride." Common Organic Chemistry, 2025. Link

Sources

Method

Optimal solvent systems for dissolving CAS 1146629-83-5

Application Note: Optimal Solvent Systems for CAS 1146629-83-5 Executive Summary CAS 1146629-83-5, chemically known as (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile , is a critical chiral intermediate in th...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimal Solvent Systems for CAS 1146629-83-5

Executive Summary

CAS 1146629-83-5, chemically known as (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile , is a critical chiral intermediate in the synthesis of Ruxolitinib (Jakafi®), a selective JAK1/JAK2 inhibitor.[1]

This guide provides evidence-based solvent systems for this compound, addressing three distinct workflows:

  • Analytical Standards: Preparation of stable stock solutions for HPLC/GC impurity profiling.

  • Synthetic Process: Optimal solvent mixtures for the Suzuki-Miyaura coupling reaction (the primary application).

  • Purification: Recrystallization solvent systems to maintain enantiomeric excess (>99% ee).

Physicochemical Profile & Solubility Mechanism

To select the optimal solvent, one must understand the molecular interaction potential of the solute.

  • Chemical Structure: C₁₁H₁₄BrN₃[1][2]

  • Molecular Weight: 268.16 g/mol [1][3][4]

  • Physical State: Off-white to light yellow solid.[1]

  • Lipophilicity: Moderate (Estimated LogP ~2.5–3.0).[1] The cyclopentyl and bromopyrazole moieties drive lipophilicity, while the nitrile group provides a dipole handle.

  • Acidity/Basicity: The pyrazole nitrogen is weakly basic (pKa ~ -0.17), making pH manipulation in aqueous media ineffective for solubilization.[1]

Solubility Rule of Thumb:

  • High Solubility: Polar aprotic solvents (DMSO, DMF, DMAc) and medium-polarity organics (THF, Dichloromethane, Ethyl Acetate).[1]

  • Moderate Solubility: Alcohols (Methanol, Ethanol, Isopropanol).[1]

  • Low/Insoluble: Water, Hexanes (at room temperature).[1]

Recommended Solvent Systems

A. Analytical Stock Solutions (HPLC/NMR)

For impurity quantification or reference standard preparation, stability and complete dissolution are paramount.[1]

Solvent SystemSolubility Limit (Est.)ApplicationNotes
DMSO (Anhydrous) >100 mg/mLPrimary StockGold Standard. Excellent stability.[1] Hygroscopic; keep sealed.
Methanol (HPLC Grade) ~30–50 mg/mLWorking DilutionGood for HPLC mobile phase compatibility.[1]
Acetonitrile ~20–40 mg/mLWorking DilutionAvoid if using basic additives that might cause nitrile hydrolysis over long periods.[1]
DMSO-d6 HighNMR AnalysisNo specific pH adjustment required.[1]
B. Synthetic Reaction Media (Suzuki Coupling)

The primary use of CAS 1146629-83-5 is the Suzuki coupling with the pyrrolopyrimidine boronate ester.[1] The solvent system must dissolve both the lipophilic bromide (this CAS) and the inorganic base (e.g., K₂CO₃, Na₂CO₃).

  • Preferred System: 1,4-Dioxane / Water (4:1 to 10:1 v/v) [1]

    • Mechanism:[1] Dioxane solubilizes the organic intermediate; water solubilizes the carbonate base, creating a biphasic or pseudo-homogeneous system for the palladium catalyst.

  • Alternative System: DMF / Water or Ethanol / Water [1]

    • Note: DMF requires higher workup effort to remove.[1] Ethanol is greener but may require higher temperatures for complete dissolution of the bromide.

C. Purification (Recrystallization)

To upgrade chiral purity (ee) or remove process impurities.[1]

  • System: Isopropanol (IPA) or Ethyl Acetate / n-Heptane [1]

    • Protocol: Dissolve in hot IPA; cool slowly to induce crystallization. The chiral intermediate typically crystallizes well from alcohols, rejecting impurities.

Detailed Protocols

Protocol 1: Preparation of Analytical Stock Solution (10 mM)

Use this for QC release testing or impurity tracking.[1]

  • Calculate Mass: To prepare 10 mL of 10 mM solution:

    
    
    
    
    
    [1]
  • Weighing: Weigh 26.8 mg ± 0.1 mg of CAS 1146629-83-5 into a distinct glass vial (amber preferred to protect from light).

  • Solvent Addition: Add 10.0 mL of Anhydrous DMSO .

  • Dissolution: Vortex for 30–60 seconds. The solid should dissolve rapidly at room temperature.[1]

    • QC Check: Inspect against light.[1][5] Solution must be clear and particulate-free.[1]

  • Storage: Aliquot into small vials. Store at -20°C . Stable for >6 months.

Protocol 2: Solubilization for Suzuki Coupling (Process Scale)

Use this for synthesizing Ruxolitinib intermediates.[1]

  • Reactor Prep: Purge reactor with Nitrogen/Argon.[1]

  • Solvent Charge: Add 1,4-Dioxane (10 volumes relative to mass of CAS).

  • Solute Addition: Add CAS 1146629-83-5. Stir at 25°C.

    • Observation: Solution should be clear or slightly hazy.

  • Base Activation: Add Water (2 volumes) containing dissolved K₂CO₃ (2.0 equiv).

  • Degassing (Critical): Sparge the biphasic mixture with Nitrogen for 15 minutes before adding the Palladium catalyst to prevent oxidative homocoupling.

Decision Logic & Workflows

Figure 1: Solvent Selection Decision Tree

This diagram guides the user to the correct solvent based on their specific end-goal (Analysis vs. Synthesis).[1]

SolventSelection Start Select Application for CAS 1146629-83-5 Analysis Analytical (HPLC/NMR) Start->Analysis Synthesis Synthesis (Suzuki Coupling) Start->Synthesis Purification Purification (Crystallization) Start->Purification Stock Stock Solution (DMSO, >100 mg/mL) Analysis->Stock Long-term Storage MobilePhase Mobile Phase Compatible (MeOH/ACN) Analysis->MobilePhase Immediate Injection ReactionMix Biphasic System (1,4-Dioxane + Water) Synthesis->ReactionMix Standard Protocol AltReaction High Boiling Point (DMF/Water) Synthesis->AltReaction Difficult Substrates Recryst Recrystallization (Hot Isopropanol) Purification->Recryst Enrich Purity

Caption: Decision matrix for selecting the optimal solvent system based on experimental intent.

Figure 2: Synthetic Dissolution Workflow

Visualizing the critical degassing and mixing steps for the Suzuki coupling application.

SuzukiWorkflow Step1 1. Dissolve CAS 1146629-83-5 in 1,4-Dioxane (10 vol) Step3 3. Combine Phases (Biphasic Mixture) Step1->Step3 Step2 2. Prepare Aq. Base (K2CO3 in Water) Step2->Step3 Step4 4. Degas (Sparge N2) 15-30 mins Step3->Step4 Critical Step Remove O2 Step5 5. Add Pd Catalyst & Heat to 80-100°C Step4->Step5

Caption: Step-by-step dissolution and preparation workflow for Suzuki coupling reactions.

Troubleshooting & Stability

IssueProbable CauseCorrective Action
Precipitation in Water High lipophilicity; "Oiling out".[1]Increase organic ratio (Dioxane/Ethanol). Ensure temperature >50°C during reaction.
Yellowing of Solution Oxidation or trace Iodine/Bromine liberation.[1]Ensure solvents are degassed.[1][6] Store stock in amber vials.
HPLC Peak Splitting Solvent mismatch (injecting 100% DMSO).Dilute DMSO stock 1:10 with Methanol or Mobile Phase before injection.[1]
Low Yield in Synthesis Poor phase transfer.[1]Increase agitation rate (RPM) to maximize surface area between Organic/Aqueous phases.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 54576693 (Ruxolitinib Intermediate). Retrieved from .[1]

  • Incyte Corporation. Process for the preparation of chiral cyclopentyl pyrazole derivatives.[1] U.S. Patent 2019/0023712 A1.[1] Retrieved from .

  • ChemicalBook. Product Description: (R)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile. Retrieved from .[1]

  • Cayman Chemical. Ruxolitinib Product Insert (Solubility Data). Retrieved from .[1]

  • BOC Sciences. CAS 1146629-83-5 Technical Data. Retrieved from .[1]

Sources

Application

Application Note: Handling and Storage Protocols for Hygroscopic Pyrimidinamine Intermediates

This Application Note and Protocol guide is designed for researchers and drug development professionals working with hygroscopic pyrimidinamine intermediates. Part 1: Executive Summary & Technical Context Pyrimidinamine...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide is designed for researchers and drug development professionals working with hygroscopic pyrimidinamine intermediates.

Part 1: Executive Summary & Technical Context

Pyrimidinamine intermediates are ubiquitous in the synthesis of kinase inhibitors (e.g., Imatinib, Pazopanib) and modern agrochemicals. However, their functionalization—specifically the endocyclic nitrogen atoms and the exocyclic amine—renders them highly susceptible to hydrogen bonding with atmospheric water.

The Cost of Moisture: In drug development, "wet" pyrimidinamine intermediates are not merely a purity issue; they are a stoichiometric hazard.

  • Stoichiometric Drift: In

    
     or Buchwald-Hartwig couplings, a 2% water content by weight acts as a "ghost reagent," leading to incomplete conversion of the electrophile.
    
  • Catalyst Deactivation: In Palladium-catalyzed cross-couplings, moisture absorbed by the amine can hydrolyze sensitive catalyst ligands or the electrophilic coupling partner (e.g., chloropyrimidines hydrolyzing to pyrimidinones).

  • Physical Instability: Many pyrimidinamine salts undergo deliquescence (absorbing moisture until they dissolve), leading to caking, flowability issues, and inaccurate dispensing.

This guide provides a self-validating protocol system to eliminate these variables.

Part 2: Material Characterization & Storage Strategy

Before handling, the material must be categorized. Not all pyrimidinamines behave identically; salt forms are invariably more hygroscopic than free bases.

Hygroscopicity Classification (Ph. Eur. Method)

Perform a Dynamic Vapor Sorption (DVS) cycle or a simple desiccator test to classify your specific intermediate.

ClassificationWeight Change (at 80% RH, 25°C, 24h)Handling Risk Level
Non-Hygroscopic < 0.2%Low (Standard Lab Conditions)
Slightly Hygroscopic 0.2% – 2.0%Moderate (Desiccator Storage)
Moderately Hygroscopic 2.0% – 15.0%High (Inert Atmosphere Required)
Very Hygroscopic > 15.0%Critical (Glove Box / Glove Bag Only)
The "Onion" Storage Protocol

For Moderately and Very Hygroscopic intermediates, use the Triple-Barrier System .

  • Primary Barrier: Amber glass vial with a PTFE-lined screw cap. Crucial: Wrap the cap/neck interface with Parafilm® M to prevent gas exchange.

  • Secondary Barrier: Heat-sealable aluminized Mylar® bag containing a distinct color-indicating silica gel packet. Vacuum seal this bag.

  • Tertiary Barrier: High-density polyethylene (HDPE) secondary container or desiccator cabinet maintained at <10% RH.

Part 3: Handling & Weighing Protocols

The moment a hygroscopic container is opened, the "moisture clock" begins. The following decision tree dictates the workflow.

Visualization: Handling Decision Matrix

HandlingMatrix Start Start: Pyrimidinamine Handling Classify Check Hygroscopicity Class Start->Classify LowRisk Non/Slightly Hygroscopic Classify->LowRisk HighRisk Mod/Very Hygroscopic Classify->HighRisk StandardWeigh Standard Weighing (<40% Lab RH) LowRisk->StandardWeigh InertLoop Inert Loop / Glove Bag HighRisk->InertLoop Action1 Use Antistatic Boat Re-seal immediately StandardWeigh->Action1 Action2 Equilibrate to Temp Flush Headspace (N2/Ar) InertLoop->Action2

Figure 1: Decision matrix for selecting the appropriate weighing protocol based on material properties.

Protocol A: The "Inert Loop" Weighing Method (High Risk)

Use this for salt forms (e.g., Pyrimidinamine-HCl) or when ambient humidity >50%.

Equipment:

  • Analytical Balance.[1]

  • "Glove Bag" or inverted funnel connected to dry Nitrogen line.

  • Antistatic weighing boat (polystyrene boats hold static, attracting moisture).

Step-by-Step:

  • Equilibration: Bring the sealed container to room temperature before opening. Opening a cold bottle causes immediate condensation.

  • Inert Blanket: Place the balance and materials inside a glove bag OR position an inverted funnel over the balance pan with a gentle flow of dry

    
    .
    
  • Ionization: Use an ionizing bar or gun to neutralize static charge on the weighing boat. Hygroscopic powders are often static-prone; static makes them "jump" and increases surface area for moisture uptake.

  • Aliquot: Dispense quickly. Do not return unused powder to the stock container.

  • Headspace Flush: Before closing the stock container, flush the headspace with Argon (heavier than air) or Nitrogen for 10 seconds.

  • Seal: Apply Parafilm immediately.

Part 4: Solvent Handling & Reaction Setup

Water introduced via solvents is just as damaging as atmospheric moisture. Pyrimidinamines are often nucleophiles; water competes with them.

Azeotropic Drying Protocol

If the intermediate is suspected to be wet (e.g., clumping observed), do not rely on vacuum oven drying alone, as this can induce thermal degradation or hydrate formation.

  • Dissolution: Dissolve the intermediate in a solvent capable of forming a water azeotrope (e.g., Toluene, 2-MeTHF, or Benzene if permitted).

  • Distillation: Rotovap or distill at reduced pressure. The water is carried over with the solvent.

  • Chase: Repeat the process 2x with fresh anhydrous solvent.

  • Validation: Check Karl Fischer (KF) of the residue or the final solution before adding the electrophile.

Visualization: Re-Drying & QC Workflow

DryingWorkflow Input Wet Intermediate (>1% H2O) Process Azeotropic Distillation (Toluene/2-MeTHF) Input->Process QC Karl Fischer (KF) Titration Process->QC Decision Moisture Content? QC->Decision Pass Proceed to Synthesis (<0.1% H2O) Decision->Pass <0.1% Fail Repeat Drying Decision->Fail >0.1% Fail->Process

Figure 2: Iterative drying workflow to ensure stoichiometric accuracy in downstream coupling.

Part 5: Quality Control (Self-Validating System)

Trust but verify. A protocol is only as good as its validation.

Routine Checks
  • Visual Inspection: Look for "caking" or liquid droplets on the container walls (signs of deliquescence).

  • Karl Fischer (KF) Titration: The Gold Standard.

    • Method: Coulometric KF is preferred for expensive intermediates (requires <50 mg).

    • Solvent System: Ensure the pyrimidinamine is soluble in the KF media (add Formamide or Methanol if necessary).

  • 1H-NMR Validation:

    • Run NMR in anhydrous DMSO-

      
      .
      
    • Look for a water peak at ~3.33 ppm.

    • Critical: Check for hydrolysis products (e.g., disappearance of amine protons or appearance of amide/hydroxyl peaks if the ring has degraded).

Troubleshooting Table
IssueDiagnosisCorrective Action
Material is sticky/clumped Moisture absorption (Deliquescence)Do not chip. Dissolve in dry solvent (DCM/MeOH), dry with

, filter, and strip solvent.
Variable Yields in Coupling Stoichiometry error due to water weightMeasure KF. Adjust Molecular Weight (MW) in calculations to account for water % (treat as hydrate).
New Impurity in HPLC Hydrolysis of intermediateCheck for pyrimidinone formation (hydrolysis of amino group). If present >5%, repurify or discard.

References

  • European Pharmacopoeia (Ph.[1][2] Eur.) . 5.[1]11. Characters Section in Monographs. (Defines hygroscopicity classifications). Link

  • Newman, A. W., & Reutzel-Edens, S. M. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials. Pharmaceutical Development and Technology.[3] (Detailed analysis of excipient and intermediate hygroscopicity). Link

  • Bradley, G., & Williams, M. (2010).[4] Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. Journal of Organic Chemistry. (Protocol for drying solvents used with hygroscopic amines). Link

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[1] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Authoritative source on salt form hygroscopicity). Link

  • Fungicide Resistance Action Committee (FRAC) . Mode of Action of Pyrimidinamine Fungicides. (Context on pyrimidinamine stability and biological activity). Link

Sources

Method

Application Note: Scalable Synthesis of N-cyclopropyl-4-(4-piperidinyl)-2-pyrimidinamine

Executive Summary This technical guide details the scale-up synthesis of N-cyclopropyl-4-(4-piperidinyl)-2-pyrimidinamine , a critical pharmacophore found in GPR119 agonists, H4 receptor modulators, and various kinase in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the scale-up synthesis of N-cyclopropyl-4-(4-piperidinyl)-2-pyrimidinamine , a critical pharmacophore found in GPR119 agonists, H4 receptor modulators, and various kinase inhibitors.

While nucleophilic aromatic substitution (SNAr) on 2,4-dichloropyrimidine is a common lab-scale approach, it suffers from poor regioselectivity and difficult purification on a kilogram scale. This protocol recommends a convergent "Enaminone-Guanidine" Cyclization Route . This strategy ensures complete regiocontrol, minimizes chromatographic purification, and utilizes commercially available precursors.

Key Process Features
  • Regiospecificity: 100% control of substituent placement via de novo ring construction.

  • Scalability: Avoids high-pressure reactors and cryogenic conditions.

  • Purification: Relies on crystallization and salt formation rather than column chromatography.

Chemical Strategy & Retrosynthesis

The synthesis is designed to build the pyrimidine ring from two key fragments: an electrophilic enaminone (derived from 4-acetylpiperidine) and a nucleophilic guanidine (bearing the cyclopropyl amine).

Retrosynthetic Analysis (DOT Visualization)

Retrosynthesis Target Target: N-cyclopropyl-4-(4-piperidinyl)-2-pyrimidinamine Deprotection Step 3: Boc-Deprotection Target->Deprotection Intermediate Intermediate 2: N-Boc-Protected Pyrimidine Deprotection->Intermediate Cyclization Step 2: Cyclization (Pyrimidine Formation) Intermediate->Cyclization Fragment1 Fragment A: Enaminone (from 4-Acetyl-N-Boc-piperidine) Cyclization->Fragment1 Fragment2 Fragment B: N-Cyclopropylguanidine HCl Cyclization->Fragment2 Start1 Starting Material 1: 4-Acetyl-N-Boc-piperidine Fragment1->Start1 DMF-DMA Start2 Starting Material 2: Cyclopropylamine Fragment2->Start2 Guanylation

Figure 1: Retrosynthetic strategy highlighting the convergent assembly of the pyrimidine core.

Detailed Experimental Protocol

Stage 1: Enaminone Formation

Objective: Convert tert-butyl 4-acetylpiperidine-1-carboxylate into the reactive enaminone intermediate.

  • Reagents:

    • tert-Butyl 4-acetylpiperidine-1-carboxylate (1.0 equiv)

    • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 – 2.0 equiv)

    • Solvent: Toluene (or run neat if >50g scale)

Protocol:

  • Charge: Load tert-butyl 4-acetylpiperidine-1-carboxylate into a reactor fitted with a reflux condenser and a Dean-Stark trap (optional, to remove MeOH).

  • Addition: Add DMF-DMA. If using toluene (recommended for heat control), add 5 volumes relative to the substrate.

  • Reaction: Heat the mixture to 100–110 °C .

    • Mechanism:[1][2][3][4][5][6] The reaction releases methanol. Efficient removal of methanol drives the equilibrium forward.

  • Monitoring: Monitor by HPLC/TLC (Exit of starting ketone). Reaction typically completes in 6–12 hours.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove toluene and excess DMF-DMA.

    • Critical Step: The residue is a viscous orange/red oil or solid. It is often used directly in Stage 2 without further purification. If storage is needed, recrystallize from hexanes/EtOAc.

Stage 2: Pyrimidine Cyclization

Objective: Condense the enaminone with N-cyclopropylguanidine to close the pyrimidine ring.

  • Reagents:

    • Enaminone Intermediate (from Stage 1) (1.0 equiv)

    • N-Cyclopropylguanidine HCl (1.1 equiv)

    • Base: Potassium Carbonate (K₂CO₃) (2.5 equiv) or Sodium Ethoxide (NaOEt) (2.0 equiv)

    • Solvent: Ethanol (EtOH) or N,N-Dimethylacetamide (DMAc)

Protocol:

  • Preparation: In a separate vessel, dissolve N-cyclopropylguanidine HCl in Ethanol (10 volumes).

  • Mixing: Add the Enaminone intermediate to the guanidine solution.

  • Base Addition: Add K₂CO₃.

  • Cyclization: Heat the suspension to reflux (78–80 °C) for 12–16 hours.

    • Observation: The mixture will turn from orange to a lighter yellow/tan suspension as the pyrimidine forms.

  • Work-up:

    • Cool to room temperature.[7] Filter off inorganic salts (KCl/Excess K₂CO₃).

    • Concentrate the filtrate to ~20% volume.

    • Precipitation: Add Water (10 volumes) slowly with stirring. The N-Boc protected pyrimidine should precipitate as a solid.

    • Filter the solid and wash with water. Dry in a vacuum oven at 45 °C.

Data Table: Process Parameters for Stage 2

ParameterSpecificationRationale
Temperature 78–80 °C (Reflux)Required for ring closure; lower temps lead to incomplete conversion.
Stoichiometry 1.1 eq GuanidineSlight excess ensures complete consumption of the valuable enaminone.
Base K₂CO₃ (granular)Mild enough to prevent Boc-deprotection during cyclization; easy filtration.
Stage 3: Deprotection & Salt Formation

Objective: Remove the Boc group to yield the final secondary amine.

  • Reagents:

    • Stage 2 Intermediate (1.0 equiv)

    • Acid: 4M HCl in Dioxane or Isopropanol (5–10 equiv)

    • Solvent: Dichloromethane (DCM) or Isopropanol (IPA)

Protocol:

  • Dissolution: Dissolve the Stage 2 solid in minimal DCM or IPA (5 volumes).

  • Acidolysis: Add 4M HCl solution dropwise at 0–5 °C to control exotherm (CO₂ evolution).

  • Reaction: Allow to warm to room temperature and stir for 2–4 hours.

  • Isolation:

    • The product usually precipitates as the dihydrochloride salt.

    • Filter the white/off-white solid.

    • Wash with Et₂O or MTBE to remove organic impurities.

  • Free Basing (Optional): If the free base is required for the next coupling step:

    • Dissolve salt in water. Adjust pH to >10 with 2N NaOH.

    • Extract with DCM/IPA (3:1 ratio). Dry and concentrate.

Process Safety & Troubleshooting

Safety: Cyclopropylamine Handling
  • Hazard: Cyclopropylamine (used to make the guanidine) is volatile (bp ~50°C), toxic, and flammable.

  • Control: If synthesizing the guanidine in-house, ensure efficient condensers and scrubbers are used. For the coupling reaction (Stage 2), the guanidine salt is non-volatile and safer to handle.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Stage 1 Incomplete removal of MeOHEnsure Dean-Stark trap is functioning or use a nitrogen sweep to drive MeOH off.
Regioisomer Impurities N/AThis route is regiospecific. If impurities appear, check purity of starting guanidine.
Incomplete Cyclization Wet Ethanol or Old GuanidineUse anhydrous EtOH. Ensure Guanidine HCl is dry and free of dicyandiamide.
Gummy Precipitate Rapid water additionAdd water slowly to the ethanolic solution to promote crystal growth over oiling out.

Analytical Specifications

Target Compound: N-cyclopropyl-4-(4-piperidinyl)-2-pyrimidinamine dihydrochloride.

  • Appearance: White to pale yellow crystalline solid.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.90 (br s, 1H, NH-exchangeable),

    • δ 8.20 (d, 1H, Pyrimidine-H6),

    • δ 6.65 (d, 1H, Pyrimidine-H5),

    • δ 2.80 (m, 1H, Cyclopropyl-CH),

    • δ 0.60–0.80 (m, 4H, Cyclopropyl-CH₂).

    • Note: Piperidine protons will shift depending on salt form.

  • HPLC Purity: >98.0% (AUC) at 254 nm.

References

  • General Pyrimidine Synthesis (Enaminone Route)

    • Bagley, M. C., et al. "One-step synthesis of pyridines and pyrimidines: a rapid and efficient protocol." Tetrahedron Letters, 2002. Link

  • GPR119 Agonist Synthesis (Contextual Grounding)

    • Fyfe, M. C. T., et al. "GPR119 Agonists for the Treatment of Type 2 Diabetes." WO2012123449A1, 2012. Link

  • Cyclopropylguanidine Preparation

    • Katritzky, A. R., et al. "Synthesis of guanidines."[2][4][8] Arkivoc, 2005. Link

  • Process Chemistry of Aminopyrimidines: Roughley, S. D., & Jordan, A. M. "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Royal Society of Chemistry, 2011. (General reference for physicochemical properties of aminopyrimidines).

Sources

Application

Application Note: Strategic Protection of Piperidine Rings in Pyrimidine Synthesis

Executive Summary The fusion of piperidine and pyrimidine pharmacophores is a cornerstone in medicinal chemistry, exemplified by blockbuster CDK4/6 inhibitors like Palbociclib and Ribociclib . However, the synthesis of t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The fusion of piperidine and pyrimidine pharmacophores is a cornerstone in medicinal chemistry, exemplified by blockbuster CDK4/6 inhibitors like Palbociclib and Ribociclib . However, the synthesis of these scaffolds presents a distinct chemo-selectivity challenge: the nucleophilic secondary amine of the piperidine ring must be masked to prevent uncontrolled polymerization or non-regioselective attacks on the electron-deficient pyrimidine core.

This guide details the strategic selection of protecting groups (PGs) for piperidine rings during pyrimidine functionalization. It focuses on Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl) strategies, providing validated protocols for their installation, stability during Nucleophilic Aromatic Substitution (


), and orthogonal deprotection.

Part 1: Strategic Analysis & Decision Making

The Chemo-Selectivity Challenge

In the synthesis of piperidine-pyrimidine conjugates, the primary challenge is the high nucleophilicity of the piperidine nitrogen (


 ~11.2) versus the electrophilic nature of halogenated pyrimidines.
  • Regioselectivity (C4 vs. C2): In 2,4-dichloropyrimidines, the C4 position is significantly more electrophilic due to the inductive effect of the adjacent nitrogen atoms and lower steric hindrance. A free piperidine will rapidly attack C4. If the goal is to functionalize C2 or build the pyrimidine ring around the piperidine, the nitrogen must be silenced.

  • Halogen Compatibility: Many pyrimidine scaffolds retain a halogen (Cl/Br) for subsequent cross-coupling (e.g., Suzuki-Miyaura). Standard deprotection methods (e.g., Hydrogenolysis for Cbz) can inadvertently de-halogenate the pyrimidine ring, destroying the scaffold.

Protecting Group Decision Matrix
FeatureBoc (tert-butyloxycarbonyl) Cbz (Carboxybenzyl) Fmoc (Fluorenylmethyloxycarbonyl)
Installation

, mild base

, weak base (Schotten-Baumann)

or

Stability Stable to Bases, Nucleophiles, Hydrogenolysis.Stable to Acids (TFA), Oxidizers.Stable to Acids.[1][2] Labile to Bases.
Lability (Removal) Acidic: TFA/DCM or HCl/Dioxane.Reductive:

or Strong Acid: HBr/AcOH.
Basic: 20% Piperidine in DMF.[3][4][5]
Pyrimidine Risk Low. Pyrimidines are generally acid-stable.High (if reducing):

can strip Cl/Br from pyrimidines.
Moderate: Free piperidine (deprotection byproduct) can compete in reactions.
Best Use Case Standard

or Suzuki couplings on chloropyrimidines.
When acid-sensitive groups are present elsewhere.[1][6]Solid-phase synthesis or when orthogonal to Boc/Cbz.

Part 2: Visualizing the Strategy

The following decision tree assists in selecting the optimal PG based on the specific pyrimidine scaffold requirements.

PG_Selection Start Start: Piperidine-Pyrimidine Synthesis Q1 Is the Pyrimidine Halogenated (Cl/Br)? Start->Q1 Q2 Is the Scaffold Acid-Sensitive? Q1->Q2 No (Scaffold is robust) Cbz_Route Recommended: Cbz Protection Q1->Cbz_Route Yes (Need to avoid H2) Boc_Route Recommended: Boc Protection (Deprotect: TFA/DCM) Q2->Boc_Route No Q2->Cbz_Route Yes Cbz_Method_A Method A: Hydrogenolysis (H2/Pd) (Risk: Dehalogenation) Cbz_Route->Cbz_Method_A No Halogens Present Cbz_Method_B Method B: Acidic Cleavage (HBr/AcOH) (Preserves Halogens) Cbz_Route->Cbz_Method_B Halogens Present

Caption: Decision logic for selecting Boc vs. Cbz based on pyrimidine substitution patterns.

Part 3: Detailed Protocols

Protocol A: The "Standard" Boc Strategy ( Coupling)

Context: This protocol describes the regioselective coupling of tert-butyl piperazine-1-carboxylate (a piperidine analog) to 2,4-dichloropyrimidine, followed by deprotection. This mimics the early steps of Palbociclib synthesis.

Step 1: Regioselective

Coupling
  • Reagents: 2,4-Dichloropyrimidine (1.0 equiv), N-Boc-piperidine/piperazine (1.1 equiv),

    
     (2.5 equiv), Ethanol or THF.
    
  • Mechanism: The reaction is kinetically controlled to favor the C4 position.

  • Preparation: Dissolve 2,4-dichloropyrimidine (10 mmol) in Ethanol (40 mL) in a round-bottom flask. Cool to 0°C.[2]

  • Addition: Add Triethylamine (

    
    , 25 mmol).
    
  • Coupling: Dropwise add a solution of N-Boc-piperidine (11 mmol) in Ethanol (10 mL) over 15 minutes.

    • Critical Note: Maintain 0°C to maximize C4 selectivity. Higher temperatures promote C2/C4 mixtures.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).[7] The product (C4-substituted) usually runs lower than the starting material.

  • Workup: Evaporate ethanol. Redissolve residue in EtOAc, wash with water and brine.[8] Dry over

    
    .
    
  • Purification: Flash chromatography (Silica). 2,4-disubstituted byproducts are often separable due to polarity differences.

Step 2: Boc Deprotection (TFA Method)
  • Reagents: Trifluoroacetic Acid (TFA), Dichloromethane (DCM).[3]

  • Dissolution: Dissolve the intermediate (1.0 g) in DCM (10 mL). Cool to 0°C.[2]

  • Acidification: Add TFA (5 mL) dropwise. (Ratio 2:1 DCM:TFA).

  • Reaction: Stir at RT for 1–2 hours. Evolution of

    
     gas indicates decarboxylation.[2]
    
  • Quenching (Critical for Pyrimidines):

    • Evaporate volatiles under reduced pressure.

    • Self-Validating Step: The residue is the TFA salt. To obtain the free base, redissolve in DCM and wash with saturated

      
      . Warning:  Pyrimidines can be sensitive to strong hydroxide bases; use carbonate.
      
  • Yield: Quantitative conversion is typical.

Protocol B: The "Halogen-Safe" Cbz Strategy

Context: Used when the Boc group is unsuitable (e.g., acid-sensitive linkers) or when orthogonal protection is required. Challenge: Removing Cbz without removing the Chlorine atom on the pyrimidine (Hydrodehalogenation).

Step 1: Cbz Protection (Schotten-Baumann Conditions)
  • Setup: Dissolve Piperidine derivative (10 mmol) in a biphasic mixture of EtOAc (20 mL) and saturated aqueous

    
     (20 mL).
    
  • Addition: Cool to 0°C. Add Benzyl Chloroformate (Cbz-Cl, 11 mmol) dropwise.

  • Reaction: Vigorously stir at RT for 3 hours.

  • Workup: Separate phases. Wash organic layer with 1M HCl (to remove unreacted amine) and brine.

Step 2: Selective Deprotection (Non-Hydrogenolytic)

Standard


 will strip the Chlorine from a 2-chloropyrimidine. Instead, use acidolysis.
  • Reagent: 33% HBr in Acetic Acid.

  • Procedure: Dissolve Cbz-protected intermediate (1 mmol) in minimal AcOH. Add HBr/AcOH (5 equiv) at RT.

  • Monitoring: Stir for 1–3 hours. Ether precipitation often occurs.

  • Workup: Pour reaction mixture into cold diethyl ether. The amine hydrobromide salt precipitates. Filter and wash with ether.[2]

    • Note: This method preserves the Pyrimidine-Cl bond, which is stable to HBr but labile to

      
      .
      

Part 4: Mechanistic Workflow (Graphviz)

The following diagram illustrates the regioselective synthesis pathway for a CDK-inhibitor-like scaffold.

Synthesis_Workflow SM1 2,4-Dichloropyrimidine Int1 Intermediate A: C4-Substituted (Kinetic Product) SM1->Int1 SNAr, Et3N, 0°C (C4 Selectivity) SM2 N-Boc-Piperazine SM2->Int1 Int2 Intermediate B: C2-Functionalized (e.g., Suzuki Coupling) Int1->Int2 Ar-B(OH)2, Pd-Cat (C2 Coupling) Final Final Product: Deprotected Scaffold Int2->Final TFA/DCM (Boc Removal)

Caption: Synthesis workflow showing the preservation of the Boc group during C2-functionalization.

Part 5: Troubleshooting & Expert Insights

  • Scavenging: If using the Fmoc strategy, the dibenzofulvene byproduct can polymerize. Add a scavenger like 1-octanethiol during the piperidine deprotection step to trap the fulvene.

  • Solubility: Pyrimidine intermediates, especially after C4 substitution, can be poorly soluble in non-polar solvents. If precipitation occurs during the

    
     reaction, add small amounts of DMF or switch to n-Butanol (and heat to 60°C if C4 selectivity is not compromised).
    
  • TFA Salts: Piperidine-pyrimidines often isolate as TFA salts after Boc deprotection. These salts are hygroscopic. Lyophilization from water/acetonitrile (1:1) yields a stable powder.

References

  • VanderWel, S. N., et al. (2005). "Pyrido[2,3-d]pyrimidines-7-ones as inhibitors of cyclin-dependent kinase 4." Journal of Medicinal Chemistry, 48(7), 2371–2387.

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley. (Standard Reference Text).
  • Li, J. J. (2016). "Palbociclib (Ibrance)." in Analogue-based Drug Discovery. (Contextual citation for Palbociclib synthesis).

  • Schönherr, H., & Cernak, T. (2013). "Profound methyl effects in drug discovery and a call for new C–H methylation reactions." Angewandte Chemie International Edition, 52(47), 12256-12267.
  • Kocienski, P. J. (2005). Protecting Groups. 3rd Edition. Thieme. (Detailed mechanisms for Cbz/Boc removal).

Sources

Method

Application Note: Preparation and Analytical Validation of Ruxolitinib Phosphate from Key Intermediates

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Scope: This protocol details the synthetic strategy, mechanistic rationale, and step-by-step experimental methodology for the preparation...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Scope: This protocol details the synthetic strategy, mechanistic rationale, and step-by-step experimental methodology for the preparation of pharmaceutical-grade Ruxolitinib phosphate.

Biological Target & Mechanism of Action

Ruxolitinib phosphate is a potent, orally bioavailable inhibitor of Janus-associated kinases (JAK1 and JAK2). It is clinically indicated for the treatment of intermediate or high-risk myelofibrosis, polycythemia vera, and graft-versus-host disease[1].

Mechanistically, Ruxolitinib acts as an ATP-competitive inhibitor. By binding to the catalytic site of JAK1/JAK2, it prevents the phosphorylation of STAT (Signal Transducers and Activators of Transcription) proteins. This halts the dimerization and nuclear translocation of STAT, effectively downregulating the transcription of genes responsible for myeloproliferation and cytokine dysregulation.

JAK_STAT_Pathway Cytokine Cytokines Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK1 / JAK2 Receptor->JAK Activates STAT STAT Proteins JAK->STAT Phosphorylates Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibits pSTAT p-STAT (Active) STAT->pSTAT Dimerization Nucleus Gene Transcription pSTAT->Nucleus Translocation

JAK-STAT signaling pathway and mechanism of Ruxolitinib inhibition.

Retrosynthetic Strategy & Key Intermediates

The synthesis of Ruxolitinib requires precise control over stereochemistry. The pharmacological activity resides almost exclusively in the (R)-enantiomer. The standard industrial route utilizes the following key intermediates[2]:

  • Intermediate A : 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. To prevent unwanted side reactions at the pyrrole nitrogen, it is protected using a 2-(trimethylsilyl)ethoxymethyl (SEM) group.

  • Intermediate B : 4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine, formed via a Suzuki coupling of Intermediate A with a pyrazole boronate ester.

  • Intermediate C : 3-cyclopentylacrylonitrile. This undergoes a Michael addition with Intermediate B (catalyzed by DBU) to form a racemic mixture of the SEM-protected precursor[2].

Causality in Chiral Resolution: Because the Michael addition generates a stereocenter, chiral resolution is critical. (+)-dibenzoyl-D-tartaric acid (DBTA) is utilized to selectively precipitate the (R)-enantiomer as a highly crystalline diastereomeric salt[2]. This allows straightforward separation from the (S)-enantiomer via filtration before final deprotection to yield the (R)-Ruxolitinib free base.

Synthesis_Workflow IntA 4-Chloro-7H-pyrrolo [2,3-d]pyrimidine SEM SEM Protection IntA->SEM IntB Suzuki Coupling SEM->IntB Michael Michael Addition IntB->Michael Racemic Racemic Precursor Michael->Racemic Resolution Chiral Resolution (DBTA) Racemic->Resolution Deprotect Deprotection Resolution->Deprotect FreeBase (R)-Ruxolitinib Deprotect->FreeBase SaltForm Phosphate Salt Formation FreeBase->SaltForm Final Ruxolitinib Phosphate SaltForm->Final

Synthetic workflow for Ruxolitinib Phosphate from key intermediates.

Experimental Protocol: Preparation of Ruxolitinib Phosphate

The conversion of the (R)-Ruxolitinib free base to its phosphate salt must be carefully controlled to ensure high crystallinity, optimal particle size, and maximum chiral purity (>99.5%). Phosphoric acid is selected due to the superior bioavailability and stability of the resulting salt[3].

Materials & Reagents
  • (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile (Free Base, Chiral Purity

    
     98.8%)
    
  • Isopropyl alcohol (IPA) (Analytical Grade)

  • 85% Orthophosphoric acid (

    
    )
    
  • n-Heptane (for washing)

Step-by-Step Methodology
  • Dissolution : Suspend the (R)-Ruxolitinib free base (54.2 g, ~177 mmol) in Isopropyl alcohol (IPA) (approx. 780 mL) in a jacketed reaction vessel[1].

  • Heating & Solubilization : Heat the mixture to 60°C – 65°C under continuous stirring (250 rpm) until a clear solution is obtained.

    • Expertise & Causality: IPA is chosen as the solvent because the free base exhibits high solubility at elevated temperatures, whereas the resulting phosphate salt is practically insoluble. This differential solubility provides a strong thermodynamic driving force for high-yield crystallization.

    • Self-Validating System (IPC 1): Visually verify complete solubilization. Any undissolved free base will act as a seed for impurities in the final crystal lattice.

  • Acid Addition : Prepare a solution of orthophosphoric acid (19.9 g, 1.15 equivalents) in IPA (34 mL). Add this solution dropwise to the reaction vessel over a period of 45–60 minutes[1].

    • Expertise & Causality: Slow addition controls the rate of nucleation. Rapid addition leads to high supersaturation, causing amorphous precipitation that traps impurities. Slow addition ensures the controlled growth of a highly ordered, pure crystal lattice.

  • Reflux & Digestion : Following the acid addition, heat the resulting suspension to reflux (approx. 76°C - 80°C) for 1 hour[1].

    • Expertise & Causality: This digestion step (Ostwald ripening) allows smaller, kinetically formed crystals to dissolve and redeposit onto larger, thermodynamically stable crystals, improving overall crystalline habit and purity.

  • Cooling & Crystallization : Gradually cool the mixture to ambient temperature (20°C - 25°C) and stir for an additional 3 hours[1].

  • Filtration & Washing : Isolate the precipitate via vacuum filtration. Wash the filter cake sequentially with cold IPA (100 mL) and n-heptane (390 mL) to remove residual unreacted free base and trace organic impurities[1].

  • Drying : Dry the solid under vacuum at 60°C - 62°C for 8-12 hours to constant weight, yielding (R)-Ruxolitinib phosphate[1].

Analytical Validation & Quality Control

A self-validating manufacturing protocol requires rigorous analytical checks. The final product must be evaluated against strict pharmaceutical specifications.

ParameterSpecification / TargetAnalytical MethodRationale
Chemical Purity

99.7%
RP-HPLCEnsures absence of unreacted intermediates and degradation products.
Chiral Purity

99.8% (ee)
Chiral HPLCThe (S)-enantiomer lacks therapeutic efficacy; strict control is required.
Yield (Salt Step)

95.0%
GravimetricHigh efficiency driven by the insolubility of the phosphate salt in cold IPA.
Melting Point 198°C - 200°CDSCConfirms the correct polymorphic form and absence of solvates.
Residual Solvents

5000 ppm (IPA)
GC-FIDComplies with ICH Q3C guidelines for Class 3 solvents.

Formulation Context

Once synthesized and validated, the highly pure Ruxolitinib phosphate is formulated into oral dosage forms. For example, sustained-release formulations of Ruxolitinib utilize approximately 12.2% active ingredient (Ruxolitinib phosphate) by weight, combined with hydroxypropyl methylcellulose (HPMC) to control the release kinetics and maintain stable plasma concentrations for JAK inhibition[4].

References

  • Source: google.
  • Source: google.
  • Source: newdrugapprovals.
  • Source: justia.

Sources

Application

Application Note: Advanced Catalytic Hydrogenation of Pyrimidinamine Precursors

Topic: Catalytic Hydrogenation Techniques for Pyrimidinamine Precursors Content Type: Application Note & Technical Guide Audience: Process Chemists, Medicinal Chemists, and Chemical Engineers. Abstract Pyrimidinamines se...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Catalytic Hydrogenation Techniques for Pyrimidinamine Precursors Content Type: Application Note & Technical Guide Audience: Process Chemists, Medicinal Chemists, and Chemical Engineers.

Abstract

Pyrimidinamines serve as the structural backbone for a vast class of kinase inhibitors, including Imatinib, Nilotinib, and Palbociclib. The synthesis of these pharmacophores often hinges on a critical hydrogenation step: the reduction of a nitro- or cyano-functionalized intermediate to its corresponding amine. This transformation is fraught with chemoselectivity challenges, specifically the risk of hydrodehalogenation (loss of critical Cl/F substituents) and heteroaromatic ring saturation. This guide details optimized protocols for achieving high-fidelity reduction using heterogeneous catalysis, emphasizing the suppression of side reactions through catalyst selection and kinetic control.

Introduction: The Chemoselectivity Challenge

In the synthesis of Active Pharmaceutical Ingredients (APIs), the pyrimidine ring is rarely a passive spectator. It is an electron-deficient N-heterocycle that interacts strongly with transition metal surfaces. When reducing a pendant nitro group (


) to an aniline (

) on a pyrimidine scaffold, three competing pathways exist:
  • Target Reaction: Reduction of

    
     to 
    
    
    
    (6e⁻ process).
  • Side Reaction A (Dehalogenation): If a halogen (Cl, Br) is present on the ring—common for subsequent

    
     coupling—standard Pd/C catalysts will rapidly cleave the C-X bond.
    
  • Side Reaction B (Ring Saturation): Under high pressure or acidic conditions, the pyrimidine ring itself can undergo partial hydrogenation to tetrahydropyrimidine.

Mechanistic Pathways & Selectivity

The following diagram illustrates the divergence between the desired pathway and fatal side reactions.

ReactionPathways Start Nitro-Chloropyrimidine (Precursor) Nitroso Nitroso Intermediate Start->Nitroso + H2 (Fast) Dehalo De-chlorinated Impurity Start->Dehalo Pd/C (Fast) Hydrodehalogenation Hydroxyl Hydroxylamine Intermediate Nitroso->Hydroxyl + H2 Target Amino-Chloropyrimidine (Target API) Hydroxyl->Target + H2 (Rate Limiting) SatRing Tetrahydropyrimidine (Over-reduced) Target->SatRing High P / Acidic Ring Saturation

Figure 1: Reaction network showing the competitive landscape between nitro reduction, dehalogenation, and ring saturation.[1]

Critical Parameter Assessment

Catalyst Selection Matrix

The choice of metal is the primary determinant of selectivity.

Catalyst SystemPrimary UtilityRisk ProfileRecommended For
Pd/C (5-10%) Rapid nitro reductionHigh Dehalogenation risk.Non-halogenated precursors.
Pt/C (Sulfided) Halogen retentionSlower reaction rate.[2]Chloropyrimidines (Standard).
Raney Nickel Nitrile reductionPyrophoric; Special handling.Cost-sensitive bulk reduction.
Pd-V / C High selectivitySpecialized preparation.Nitro-reduction with sensitive groups.
The Poisoning Effect

Pyrimidines are basic. The N-lone pairs can bind to the catalyst surface, effectively poisoning it.[3]

  • Symptom: Reaction starts fast but stalls at 50-60% conversion (often at the hydroxylamine stage).

  • Mitigation:

    • Protic Solvents: Methanol or Ethanol hydrogen bond with the N-heterocycle, reducing its affinity for the metal surface [1].

    • Acid Scavengers: If dehalogenation is a risk, liberated HCl will poison the reaction. Use mild bases (

      
      ) or specific inhibitors.
      

Experimental Protocols

Protocol A: Chemoselective Reduction of Chloronitropyrimidines

Objective: Reduce a nitro group while preserving a chlorine atom on the pyrimidine ring. Catalyst: 5% Platinum on Carbon, Sulfided (Pt(S)/C).[4]

Rationale: Unmodified Platinum is less active toward C-Cl hydrogenolysis than Palladium. Sulfiding the catalyst (poisoning it with sulfur) further deactivates the sites responsible for dehalogenation while retaining activity for nitro reduction [2].

Materials:

  • Substrate: 4-(3-pyridyl)-2-pyrimidinamine precursor (Nitro-variant).

  • Catalyst: 5% Pt(S)/C (typically 2-5 wt% loading relative to substrate).

  • Solvent: THF/Methanol (1:1 v/v).

  • Hydrogen Source:

    
     gas (balloon or reactor).
    

Step-by-Step Procedure:

  • Inerting: Purge the reaction vessel (autoclave or flask) with Nitrogen (

    
    ) for 5 minutes to remove oxygen.
    
  • Loading: Charge the vessel with the nitro-chloropyrimidine substrate (1.0 equiv) dissolved in THF/MeOH.

  • Catalyst Addition: Carefully add the Pt(S)/C catalyst. Note: Sulfided catalysts are less pyrophoric than standard Pd/C but should still be kept wet.

  • Pressurization:

    • Lab Scale: Purge with

      
       balloon x3.
      
    • Pilot Scale: Pressurize to 3–5 bar

      
      .
      
  • Reaction: Stir vigorously at 40–50°C.

    • Monitoring: Monitor

      
       uptake. The reaction is exothermic; control temperature to prevent "runaway" which triggers dehalogenation.
      
  • Completion: Check HPLC for disappearance of the hydroxylamine intermediate.

  • Work-up: Filter catalyst over Celite. Do not let the filter cake dry out (fire hazard). Wash with solvent. Concentrate filtrate.

Protocol B: Continuous Flow Hydrogenation (Safety & Scale)

Objective: Scale up the reduction of Imatinib intermediates using a fixed-bed reactor to minimize catalyst handling and improve heat transfer [3].

Setup Diagram:

FlowSetup Reservoir Substrate Solution (MeOH) Pump HPLC Pump Reservoir->Pump Mixer Gas-Liquid Mixer Pump->Mixer Liquid Flow H2Gen H2 Generator (Electrolytic) H2Gen->Mixer Gas Feed Reactor Packed Bed Column (Pd/C or Raney Ni) Mixer->Reactor Segmented Flow BPR Back Pressure Regulator (10-20 bar) Reactor->BPR Collection Product Stream BPR->Collection

Figure 2: Continuous flow hydrogenation setup utilizing a packed bed reactor for enhanced safety and kinetic control.

Procedure:

  • Cartridge Prep: Use a commercially available catalyst cartridge (e.g., 10% Pd/C or Raney Ni CatCart).

  • System Priming: Flush system with pure Methanol at 1 mL/min, 50°C, 20 bar.

  • Reaction Parameters:

    • Concentration: 0.05 – 0.1 M.[5]

    • Pressure: 10–30 bar (Flow allows higher pressure safely).

    • Temperature: 60–80°C.

    • Flow Rate: Adjusted to achieve residence time of 2–4 minutes.

  • Execution: Pump substrate solution. The hydrogen is generated in situ or fed from a cylinder. The gas-liquid mixture passes through the catalyst bed.

  • Advantages: The short residence time prevents the secondary reaction of ring saturation, and the closed system eliminates pyrophoric hazards.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Loss of Halogen (Cl/Br) Catalyst too active; Temp too high.Switch to Sulfided Pt/C . Lower temperature (<40°C). Add 0.1 eq thiophene (poison).
Reaction Stalls (~60%) Hydroxylamine accumulation; Catalyst poisoning.Increase pressure. Add trace acid (acetic acid) to protonate the amine product (preventing binding).
Ring Saturation Over-hydrogenation.Stop reaction immediately upon

uptake plateau. Use Flow Chemistry to limit residence time.
Unknown Impurity (+14 mass) Methylation from solvent.If using MeOH and high temp/pressure, N-methylation can occur. Switch to EtOH or IPA.

References

  • Nishimura, S. (2001).[6] Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.[6]

  • Blaser, H. U., et al. (2003). "Industrial Scale Hydrogenation of Nitro Compounds." Advanced Synthesis & Catalysis. (Demonstrates Sulfided Pt efficacy).[2]

  • Hopkin, M. D., et al. (2010). "Flow Synthesis of Imatinib: The Hydrogenation Step." Chemical Communications. (Ley Group work on flow hydrogenation).

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Syntheses. Academic Press.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-cyclopropyl-4-(4-piperidinyl)-2-pyrimidinamine

CAS Focus: 1211515-92-0 (and related analogs) Document ID: TSC-PYR-042 Last Updated: March 2026 Core Directive: The "Process Chemistry" Mindset Welcome to the Technical Support Center. You are likely here because you are...

Author: BenchChem Technical Support Team. Date: March 2026

CAS Focus: 1211515-92-0 (and related analogs) Document ID: TSC-PYR-042 Last Updated: March 2026

Core Directive: The "Process Chemistry" Mindset

Welcome to the Technical Support Center. You are likely here because you are encountering low yields, regioisomeric mixtures, or purification nightmares while synthesizing N-cyclopropyl-4-(4-piperidinyl)-2-pyrimidinamine .

This molecule presents a classic "Pyrimidine Regioselectivity Paradox" :

  • The Target: You need a Carbon-Carbon bond at C4 and a Nitrogen-Carbon bond at C2.

  • The Challenge: In 2,4-dichloropyrimidine, the C4 position is naturally more reactive toward both nucleophiles (SnAr) and Palladium (Suzuki).

  • The Trap: If you attempt the easy reaction first (SnAr with cyclopropylamine), it attacks C4, irreversibly forming the wrong isomer.

This guide provides a self-validating, three-phase protocol designed to enforce the correct regiochemistry while maximizing yield.

The Validated Synthetic Pathway

The only robust route for this scaffold requires installing the "hard" Carbon-Carbon bond first at the reactive C4 position, followed by forcing the amine into the deactivated C2 position.

Phase 1: The C4-Selective Suzuki Coupling

Objective: Install the piperidine ring at C4 without touching the C2-chloride.

  • Substrates: 2,4-Dichloropyrimidine + tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate.

  • Critical Parameter: Stoichiometry and Base Strength.

Protocol:

  • Charge: 1.0 eq 2,4-Dichloropyrimidine, 1.05 eq Piperidine Boronate.

  • Catalyst: Pd(dppf)Cl₂·DCM (2-3 mol%). Why? It is bulky and robust, minimizing bis-coupling.

  • Solvent/Base: 1,4-Dioxane/Water (4:1) with Na₂CO₃ (2.0 eq).[1]

    • Note: Avoid strong bases like K₃PO₄ or Cs₂CO₃ here; they accelerate the sluggish C2 reaction, leading to bis-substituted byproducts (dimers).

  • Temperature: 60–80°C. Do not reflux yet. Monitor by HPLC.

  • Stop Point: Quench immediately upon consumption of the boronate.

Phase 2: The C2-Amination (The Bottleneck)

Objective: Displace the deactivated C2-chloride with cyclopropylamine.

  • The Problem: The alkyl group at C4 (from Phase 1) is electron-donating, making the C2-chloride significantly less reactive than in the starting material. Standard ethanol reflux will fail.

  • Method A: Thermal Forcing (High Pressure)

    • Solvent: n-Butanol or NMP (N-Methyl-2-pyrrolidone).

    • Reagent: Cyclopropylamine (3.0 eq) + DIPEA (2.0 eq).

    • Conditions: 120–140°C in a sealed tube or microwave.

  • Method B: Buchwald-Hartwig (If Thermal Fails)

    • Catalyst: Pd₂(dba)₃ + Xantphos (C2-selective ligand).

    • Base: Cs₂CO₃.[2]

    • Solvent: 1,4-Dioxane, 100°C.

Phase 3: Deprotection & Isolation

Objective: Remove Boc and isolate the free base or HCl salt.

  • Reagent: 4M HCl in Dioxane or TFA/DCM.

  • Purification: The free amine is highly polar and water-soluble. Do not use aqueous extraction if possible. Precipitate the salt directly.

Visualizing the Logic

SyntheticLogic Start 2,4-Dichloropyrimidine Decision Which Bond First? Start->Decision Path_Wrong Route A: SnAr w/ Amine Decision->Path_Wrong Nucleophile First Path_Right Route B: Suzuki w/ Boronate Decision->Path_Right Carbon First Wrong_Product Wrong Isomer (4-amino-2-chloro) Path_Wrong->Wrong_Product Kinetic Control (C4) Intermediate Intermediate: 2-Chloro-4-(Boc-piperidyl) Path_Right->Intermediate Pd(dppf)Cl2, 60°C Step2 Step 2: C2 Displacement (High Energy Barrier) Intermediate->Step2 Cyclopropylamine, 130°C Final Target: N-cyclopropyl-4-(4-piperidinyl)-2-pyrimidinamine Step2->Final HCl/Dioxane

Caption: The "Carbon-First" strategy prevents the formation of the thermodynamic dead-end (4-amino isomer).

Troubleshooting Guide

Issue 1: "I'm getting a mixture of isomers in Step 1."

Diagnosis: You likely used a ligand that isn't bulky enough, or the temperature was too high, allowing the catalyst to activate the C2 position. Corrective Action:

  • Switch to Pd(dppf)Cl₂ . The ferrocene ligand creates a steric bite angle that favors the less hindered C4 position (paradoxically, C4 is electronically favored, but bulky ligands enhance selectivity).

  • Lower temperature to 50°C and extend reaction time.

  • Check: Ensure you are using the boronate (Carbon nucleophile) first, not the amine.

Issue 2: "Step 2 (Amination) is stuck at 50% conversion."

Diagnosis: The C2-Cl bond is deactivated by the electron-rich piperidine ring at C4. Refluxing in Ethanol (78°C) provides insufficient activation energy. Corrective Action:

  • Switch Solvent: Use n-Butanol (bp 117°C) or DMSO .

  • Use a Sealed Vessel: Heat to 130°C. The cyclopropylamine (bp 49°C) will boil off in an open flask before reacting.

  • Add Lewis Acid: Adding 0.5 eq of ZnCl₂ can activate the pyrimidine nitrogen, making the C2-Cl more electrophilic (Process Chem Trick).

Issue 3: "My final product is purple/brown and yield is >100%."

Diagnosis: Palladium contamination.[3][4][5] The amine and pyrimidine nitrogens are excellent ligands for residual Pd.[3] Corrective Action:

  • Do NOT rely on column chromatography alone.

  • Scavenger Resin: Treat the organic phase of Step 2 with Thiol-functionalized silica (e.g., SiliaMetS® Thiol) for 4 hours at 50°C.

  • Celite Filtration: If resin is unavailable, stir with activated carbon for 1 hour, then filter through a tight Celite pad.

Data & Specifications

ParameterRecommended ValueWhy?
Step 1 Catalyst Pd(dppf)Cl₂ (2-3 mol%)High C4 regioselectivity; robust in aqueous mixtures.
Step 1 Base Na₂CO₃ (2.0 eq)Mild enough to prevent bis-coupling; strong enough for transmetallation.
Step 2 Temp 120°C - 140°COvercomes the deactivation of the C2 position.
Step 2 Solvent n-Butanol or NMPHigh boiling point required for thermal displacement.
Pd Limit < 10 ppmRequired for biological assays; amines chelate Pd strongly.

Frequently Asked Questions (FAQ)

Q: Can I use the free piperidine boronic acid instead of the Boc-protected one? A: No. The free secondary amine on the piperidine will compete with the boronic acid, poisoning the catalyst or reacting with the chloropyrimidine via SnAr, leading to polymerization. Always use the N-Boc protected species.

Q: Why not use 2-chloro-4-iodopyrimidine to guarantee C4 selectivity? A: You can, and it works beautifully because the C-I bond reacts much faster than C-Cl. However, 2-chloro-4-iodopyrimidine is significantly more expensive and unstable. The protocol above uses the cheaper dichloro starting material by leveraging catalyst control.

Q: My product is water-soluble after Boc deprotection. How do I extract it? A: Do not use water/DCM extraction.

  • Perform the deprotection in Dioxane/HCl .

  • The product will precipitate as the hydrochloride salt.

  • Filter the solid.[6]

  • Wash with diethyl ether to remove non-polar impurities.

  • Dry under vacuum. This gives the pure salt form, which is often preferred for biological testing.

References

  • Regioselectivity in Suzuki Coupling of 2,4-Dichloropyrimidine

    • Title: Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines.[7][8]

    • Source: Dolšak, A., et al. Catalysts (2021).[7]

    • Link:[Link] (Confirming C4 preference).

  • C2-Amination Challenges & Solutions

    • Title: A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine.[9]

    • Source: Organic Letters (ACS Public
    • Link:[Link] (Discussing the electronic deactivation of C2).

  • Palladium Removal Strategies

    • Title: Palladium Extraction Following Metal-Catalyzed Reactions.[6]

    • Source: Organic Process Research & Development.
    • Link:[Link]

  • Cyclopropylamine Synthesis Context

    • Title: Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride.[10]

    • Source: Beilstein Journal of Organic Chemistry.
    • Link:[Link] (General handling of cyclopropylamine derivatives).

Sources

Optimization

Technical Support Center: Troubleshooting Solubility of CAS 1146629-83-5 in Aqueous Solutions

This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with CAS 1146629-83-5, also known as (R)-3-(4-broMo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile....

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with CAS 1146629-83-5, also known as (R)-3-(4-broMo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile. While this molecule is a key intermediate in the synthesis of pharmaceuticals, its inherent chemical properties can present dissolution issues in aqueous media, which is a common hurdle for many small molecule inhibitors.[1][2][3][4] This document provides a structured, question-and-answer-based approach to systematically troubleshoot and resolve these challenges.

I. Understanding the Compound: Physicochemical Properties of CAS 1146629-83-5

A foundational understanding of the compound's properties is critical before troubleshooting.

PropertyValueSource
CAS Number 1146629-83-5[2][5][6]
Molecular Formula C11H14BrN3[2][5]
Molecular Weight 268.15 g/mol [2][5]
Appearance Light yellow or off-white solid[4][5]
Predicted pKa -0.17 ± 0.10[2][6]
Predicted Density 1.51 ± 0.1 g/cm³[2][5]

The key takeaway from these properties is the predicted pKa of -0.17.[2][6] This suggests that the molecule is not ionizable in the typical aqueous pH range of 1-14. Consequently, altering the pH of the buffer is unlikely to significantly improve its solubility.[7] Our troubleshooting will therefore focus on other established methods for enhancing the solubility of non-ionizable, hydrophobic compounds.

II. Frequently Asked Questions (FAQs)

Here we address the most common initial questions and provide immediate, actionable advice.

Q1: I've received CAS 1146629-83-5 as a solid and it won't dissolve directly in my aqueous buffer (e.g., PBS, TRIS). What is the first and most critical step?

A1: The initial and standard approach for poorly water-soluble compounds is to first prepare a high-concentration stock solution in a water-miscible organic solvent.[7] Direct dissolution in aqueous buffers is often not feasible for hydrophobic molecules. Dimethyl sulfoxide (DMSO) is the most widely used solvent for this purpose due to its excellent solubilizing capacity for a broad range of organic compounds.[8]

Q2: What are the recommended organic solvents for creating a stock solution?

A2: Besides DMSO, other common choices include ethanol, methanol, and dimethylformamide (DMF).[7] The selection of the solvent can be influenced by the specific requirements of your experiment, particularly the tolerance of your biological system to residual solvent.[7] For most cell-based assays, the final concentration of the organic solvent should typically be kept below 0.5% (v/v) to avoid off-target effects.

Q3: My compound dissolves in DMSO, but it precipitates immediately when I dilute the stock solution into my aqueous experimental medium. What is happening and how can I fix it?

A3: This phenomenon is known as "precipitation upon dilution" and is a very common issue.[7] It occurs because the compound's concentration in the final aqueous solution exceeds its thermodynamic solubility limit in that medium. As the highly solubilizing DMSO is diluted, its ability to keep the hydrophobic compound in solution diminishes.

To address this, you should:

  • Lower the final concentration: Your target concentration may be too high.

  • Increase the volume of the aqueous medium: Diluting into a larger volume can help.

  • Vortex during dilution: Add the stock solution dropwise to the aqueous medium while vortexing to promote rapid mixing and prevent localized high concentrations that can initiate precipitation.

III. Systematic Troubleshooting Guide

If the initial steps in the FAQ section are unsuccessful, a more systematic approach is required. This guide will walk you through a tiered strategy, from simple to more advanced techniques.

Workflow for Troubleshooting Solubility

Caption: A stepwise workflow for troubleshooting the solubility of CAS 1146629-83-5.

Tier 1: Optimizing the Stock Solution and Dilution

If precipitation persists, a methodical optimization of your stock solution and dilution technique is the next logical step.

Protocol: Systematic Solvent and Concentration Screening

  • Prepare Stock Solutions: Prepare 10 mM stock solutions of CAS 1146629-83-5 in a panel of solvents: DMSO, Ethanol, and a 1:1 mixture of DMSO and PEG400.

  • Vortex and Inspect: Vortex each stock solution vigorously for 1-2 minutes. Visually inspect for complete dissolution.[7]

  • Centrifuge: Centrifuge the tubes at a high speed (e.g., 10,000 x g) for 5 minutes to pellet any undissolved microparticles.[7] A clear supernatant indicates good solubility at that concentration.

  • Test Dilution: Add a small aliquot of the clear supernatant to your aqueous buffer to achieve your desired final concentration. Observe for immediate precipitation.

Tier 2: The Use of Co-solvents and Excipients

If optimizing the stock solution is insufficient, the next step is to modify the final aqueous medium to make it more hospitable to the hydrophobic compound.

Q4: What are co-solvents and how can they help?

A4: Co-solvents are water-miscible organic solvents that, when added to the final aqueous medium in small amounts, can increase the solubility of poorly soluble drugs.[8][9] They work by reducing the polarity of the aqueous solvent system.[9] Common co-solvents used in research settings include polyethylene glycol (PEG), propylene glycol, and ethanol.

Q5: How can I use surfactants or cyclodextrins?

A5:

  • Surfactants: Non-ionic surfactants like Tween-20 or Triton X-100 can be added to the aqueous buffer at low concentrations (typically 0.01% - 0.1%). These molecules form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility.

  • Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts of the molecule from the aqueous environment and thereby increasing solubility.[9]

Tier 3: Physical Modification Techniques

For very challenging cases, physical modification of the compound can be considered, though these are more complex and require specialized equipment.

Q6: Can sonication or warming help with dissolution?

A6: Yes, both can be effective:

  • Sonication: Applying ultrasonic energy can help to break down solid particles and increase the rate of dissolution.[1] It is a form of physical modification that can be applied during the preparation of the stock solution or the final dilution.

  • Gentle Warming: If the compound is thermally stable, gently warming the solution (e.g., to 37°C) can increase its solubility. However, you must confirm the thermal stability of CAS 1146629-83-5 before attempting this.

Q7: What about particle size reduction?

A7: Reducing the particle size of the solid compound increases its surface area, which can lead to a faster dissolution rate.[1][8] Techniques like micronization can be employed, though this is typically done at the manufacturing stage.[1][10] If you are working with a solid that appears to have large crystals, grinding it to a finer powder before attempting to dissolve it in the initial organic solvent may be beneficial.

IV. Summary and Key Recommendations

When working with CAS 1146629-83-5, it is crucial to anticipate and systematically address solubility challenges.

  • Always start with a high-concentration stock in DMSO.

  • Be mindful of precipitation upon dilution and optimize your dilution technique.

  • If problems persist, explore the use of co-solvents or excipients in your final aqueous medium.

  • Given its predicted pKa, pH adjustment is unlikely to be an effective strategy.

By following this structured troubleshooting guide, researchers can overcome the solubility hurdles associated with CAS 1146629-83-5 and other poorly water-soluble small molecules, ensuring reliable and reproducible experimental outcomes.

V. References

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Insolubility of Novel Small Molecule Inhibitors in Aqueous Solutions. Retrieved from BenchChem website.

  • Chavda, H. V., Patel, C. N., & Shah, D. A. (2010). A review on solubility enhancement techniques. International Journal of Pharmaceutical and Applied Sciences, 1(1), 35-43.

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.

  • LookChem. (n.d.). Cas 1146629-83-5,(R)-3-(4-broMo-1H-pyrazol-1-yl). Retrieved from LookChem website.

  • ChemicalBook. (n.d.). 1146629-83-5 | CAS DataBase. Retrieved from ChemicalBook website.

  • Yadav, P. S., Kumar, V., Singh, U. P., Bhat, H. R., & Mazumder, B. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(11), 12-21.

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2009). Solubility enhancement-eminent role in poorly soluble drugs. Research Journal of Pharmacy and Technology, 2(2), 220-224.

  • Alhawatat, M. H., & Al-Qatawneh, M. A. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery Science and Technology, 79, 104008.

  • Ascendia Pharmaceuticals. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from Ascendia Pharma website.

  • Ambeed. (n.d.). CAS No. 1146629-83-5 Specifications. Retrieved from Ambeed.com.

  • Fujikawa, Y., et al. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 54(8), 2645-2654.

  • Dubin, C. H. (2023, March 23). SPECIAL FEATURE - Solubility & Bioavailability: Difficult Beasts to Tame. Drug Development & Delivery.

  • BOC Sciences. (n.d.). CAS 1146629-85-5 (1H-Pyrazole-1-propanenitrile, 4-bromo-b-cyclopentyl-, (bR)-). Retrieved from BOC Sciences website.

  • Watson International Ltd. (2023, June 21). (R)-3-(4-broMo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile CAS 1146629-83-5. Retrieved from Watson International Ltd. website.

Sources

Troubleshooting

Technical Support Center: Purification of N-cyclopropyl-4-(4-piperidinyl)-2-pyrimidinamine

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of N-cyclopropyl-4-(4-piperidinyl)-2-pyrimidinamine. It addresses common c...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of N-cyclopropyl-4-(4-piperidinyl)-2-pyrimidinamine. It addresses common challenges and offers scientifically-grounded solutions to ensure the highest purity of your target compound.

I. Troubleshooting Guide: Common Impurities and Purification Challenges

This section addresses specific issues that may arise during the purification of N-cyclopropyl-4-(4-piperidinyl)-2-pyrimidinamine.

Question: My final product shows persistent impurities by LC-MS analysis. What are the likely side products from the synthesis?

Answer: The synthesis of 2,4-disubstituted pyrimidines can lead to several common impurities.[1][2] Understanding these potential side products is the first step in devising an effective purification strategy.

  • Unreacted Starting Materials: Incomplete reactions are a frequent source of impurities.[1] Depending on the synthetic route, these could include 4-chloro-2-methylthiopyrimidine or other pyrimidine precursors.

  • Over-alkylation or Di-substitution Products: The piperidine nitrogen can potentially react with more than one pyrimidine molecule, leading to di-substituted byproducts.

  • Ring-Opened or Rearranged Products: Under certain conditions, the pyrimidine ring can be susceptible to cleavage or rearrangement.[3]

  • Oxidation Products: The amine functionalities can be susceptible to oxidation, especially if exposed to air and light over extended periods.[4]

Question: I'm observing significant tailing of my product on a standard silica gel column. What is causing this and how can I fix it?

Answer: The basic nature of the piperidinyl and pyrimidinamine nitrogens in your compound leads to strong interactions with the acidic silanol groups on the surface of standard silica gel.[5][6] This acid-base interaction causes poor peak shape and can lead to product degradation on the column.[5]

Here are several strategies to overcome this issue:

  • Mobile Phase Modification: Add a small amount of a basic modifier to your mobile phase to neutralize the acidic silica surface.[5] Common choices include:

    • 0.1-1% triethylamine (TEA)

    • 0.1-1% ammonia in methanol[7]

  • Alternative Stationary Phases:

    • Alumina (basic or neutral): Alumina is a good alternative for the purification of basic compounds like amines.[7]

    • Amine-functionalized silica: These columns have a basic surface, which minimizes the undesirable interactions with basic analytes.[5][8]

  • Reversed-Phase Chromatography: If your compound has sufficient lipophilicity, reversed-phase chromatography can be an excellent option. Using a mobile phase with a high pH (alkaline) will keep your amine in its free-base form, leading to better retention and separation.[5] A common mobile phase would be a gradient of acetonitrile and water with 0.1% triethylamine.[5]

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the purification of N-cyclopropyl-4-(4-piperidinyl)-2-pyrimidinamine.

Question: What is the most effective method for removing polar, water-soluble impurities?

Answer: Acid-base extraction is a highly effective and straightforward technique for removing acidic or basic impurities.[9][10] Since your target compound is basic, you can dissolve your crude product in an organic solvent (like dichloromethane or ethyl acetate) and wash it with a dilute aqueous acid solution (e.g., 1M HCl).[10][11] Your product will be protonated and move into the aqueous layer, leaving non-basic, non-polar impurities in the organic layer. You can then neutralize the aqueous layer with a base (e.g., NaOH) and extract your purified product back into an organic solvent.[10][11]

Question: Can I use recrystallization to purify my product?

Answer: Recrystallization is an excellent technique for achieving high purity, provided a suitable solvent system can be found.[12][13] The ideal solvent will dissolve your compound well at elevated temperatures but poorly at lower temperatures.[12] For amines, it can sometimes be challenging to find a single solvent that meets these criteria.[4] In such cases, a two-solvent system can be employed. You would dissolve your compound in a minimal amount of a "good" hot solvent and then slowly add a "poor" solvent until the solution becomes slightly cloudy. Upon slow cooling, crystals of your purified product should form.[13]

Question: How can I prevent my compound from degrading during purification and storage?

Answer: Amines, in general, can be susceptible to oxidation.[4] To minimize degradation:

  • Work with fresh solvents.

  • Avoid prolonged exposure to strong light and air.

  • Consider storing the purified compound under an inert atmosphere (e.g., nitrogen or argon).

  • For long-term storage, keeping the compound as a salt (e.g., hydrochloride salt) can improve its stability.

III. Experimental Protocols

A. Protocol for Column Chromatography with Basic Modifier
  • Slurry Preparation: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes).

  • Column Packing: Carefully pack the column with the silica slurry, ensuring there are no air bubbles.

  • Equilibration: Equilibrate the packed column by running several column volumes of your starting mobile phase (e.g., 99:1 hexanes:ethyl acetate with 0.5% triethylamine).

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Begin elution with your starting mobile phase and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) or LC-MS.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

B. Protocol for Acid-Base Extraction
  • Dissolution: Dissolve the crude product in an organic solvent such as dichloromethane.

  • Acidic Wash: Transfer the solution to a separatory funnel and add an equal volume of 1M aqueous HCl. Shake the funnel vigorously, venting frequently. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer (containing your protonated product) into a clean flask.

  • Back-Extraction (Optional): To ensure complete recovery, you can add fresh organic solvent to the aqueous layer, shake, and separate again, combining the aqueous layers.

  • Neutralization: Cool the combined aqueous layers in an ice bath and slowly add a base (e.g., 6M NaOH) until the solution is basic (check with pH paper). Your product should precipitate or form an oil.

  • Extraction of Pure Product: Add fresh organic solvent to the neutralized aqueous solution and shake to extract your purified product back into the organic layer. Repeat this extraction two more times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified product.

IV. Data Presentation

Table 1: Recommended Starting Conditions for Chromatography

TechniqueStationary PhaseMobile Phase SystemModifier
Normal PhaseSilica GelHexanes/Ethyl Acetate or Dichloromethane/Methanol0.1-1% Triethylamine or Ammonia
Normal PhaseAlumina (Basic)Hexanes/Ethyl AcetateNone typically required
Normal PhaseAmine-Functionalized SilicaHexanes/Ethyl AcetateNone typically required
Reversed PhaseC18 SilicaWater/Acetonitrile or Water/Methanol0.1% Triethylamine

V. Visualizations

Purification_Workflow cluster_0 Crude Product Analysis cluster_1 Purification Strategy cluster_2 Final Product Characterization Crude Product Crude Product LC-MS Analysis LC-MS Analysis Crude Product->LC-MS Analysis Identify Impurities Acid-Base Extraction Acid-Base Extraction LC-MS Analysis->Acid-Base Extraction Polar/Ionic Impurities Column Chromatography Column Chromatography LC-MS Analysis->Column Chromatography Structurally Similar Impurities Pure Product Pure Product Acid-Base Extraction->Pure Product Recrystallization Recrystallization Column Chromatography->Recrystallization Further Purification Recrystallization->Pure Product Purity Assessment LC-MS, NMR Pure Product->Purity Assessment Confirm Structure & Purity

Caption: General purification workflow for N-cyclopropyl-4-(4-piperidinyl)-2-pyrimidinamine.

Acid_Base_Extraction Crude Product in\nOrganic Solvent Crude Product in Organic Solvent Add 1M HCl (aq) Add 1M HCl (aq) Crude Product in\nOrganic Solvent->Add 1M HCl (aq) Separate Layers Separate Layers Add 1M HCl (aq)->Separate Layers Organic Layer\n(Non-basic Impurities) Organic Layer (Non-basic Impurities) Separate Layers->Organic Layer\n(Non-basic Impurities) Aqueous Layer\n(Protonated Product) Aqueous Layer (Protonated Product) Separate Layers->Aqueous Layer\n(Protonated Product) Add NaOH (aq) Add NaOH (aq) Aqueous Layer\n(Protonated Product)->Add NaOH (aq) Extract with\nOrganic Solvent Extract with Organic Solvent Add NaOH (aq)->Extract with\nOrganic Solvent Pure Product in\nOrganic Solvent Pure Product in Organic Solvent Extract with\nOrganic Solvent->Pure Product in\nOrganic Solvent

Caption: Flow diagram for the acid-base extraction of a basic compound.

VI. References

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]

  • Zins, E.-L. (2002). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. PMC. [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents?[Link]

  • Bhuiyan, M. M. H., et al. (n.d.). SYNTHESIS OF PYRIMIDINE AND PYRIMIDINTHIONE. ResearchGate. [Link]

  • Cian, A. D., et al. (2014). Novel 2,4-Disubstituted Pyrimidines as Potent, Selective, and Cell-Permeable Inhibitors of Neuronal Nitric Oxide Synthase. Journal of Medicinal Chemistry. [Link]

  • University of Rochester. (n.d.). Flash Column Chromatography. [Link]

  • Khan, K. M., et al. (2018). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. PMC. [Link]

  • Wikipedia. (n.d.). Acid–base extraction. [Link]

  • Yamanaka, H., Ogawa, S., & Sakamoto, T. (1981). OXIDATION OF 2.4-DISUBSTITUTED PYRIMIDINES WITH ORGANIC PERACIDS. HETEROCYCLES, 16(4), 555. [Link]

  • Waters. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • NC State University Libraries. (n.d.). 24. Chapter 24 – Amines and Heterocycles Solutions to Problems. [Link]

  • Al-Obaid, A. M., et al. (2010). Design, synthesis and evaluation of 2,4-disubstituted pyrimidines as cholinesterase inhibitors. PubMed. [Link]

  • Vuong, R. (2022, December 8). Synthesis of 2,4-Disubstituted Pyrimidines and Quinazolines to Inhibit Oncostatin M. Boise State University. [Link]

  • Google Patents. (n.d.). CN112552292B - Method for synthesizing prucalopride impurity.

  • European Patent Office. (n.d.). Procedure for the preparation of N-cyclopropyl-4-fluoroanilines - EP 0430847 A1. [Link]

  • Columbia University. (n.d.). Column chromatography. [Link]

  • Lee, H., et al. (2019). Synthesis and Biological Evaluation of Disubstituted Pyrimidines as Selective 5-HT 2C Agonists. MDPI. [Link]

  • Easy Biology Class. (n.d.). Biosynthesis and catabolism of purine and pirimidine nucleotides. Analysis for the end products of their metabolism. [Link]

  • Google Patents. (n.d.). US3337630A - Process for the purification of amines.

  • Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. [Link]

  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. [Link]

  • Organic Chemistry Tutor. (2020, March 22). Acid-Base Extraction Tutorial. YouTube. [Link]

  • Amrita Vishwa Vidyapeetham. (n.d.). Recrystallization. [Link]

  • ResearchGate. (2025, August 6). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. [Link]

  • University of California, Irvine. (n.d.). Liquid/liquid Extraction. [Link]

  • Google Patents. (n.d.). WO2007079944A1 - Process for isolation of an organic amine.

  • Pharm D Guru. (2025, November 15). 27. METABOLISM OF PYRIMIDINE NUCLEOTIDES. [Link]

Sources

Optimization

Optimization of reaction temperature for Ruxolitinib intermediate synthesis

Ticket ID: RUX-OPT-2024-T Status: Active Subject: Optimization of Reaction Temperature for Critical Intermediates Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary This techn...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: RUX-OPT-2024-T Status: Active Subject: Optimization of Reaction Temperature for Critical Intermediates Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

This technical guide addresses the thermal optimization of the two most critical steps in the synthesis of Ruxolitinib (INCB018424): the Suzuki-Miyaura cross-coupling of the pyrrolo[2,3-d]pyrimidine core and the subsequent SEM-deprotection .

Temperature control in these phases is not merely about rate acceleration; it is the primary lever for controlling three Critical Quality Attributes (CQAs):

  • Regioselectivity (N-alkylation vs. C-coupling).

  • Impurity Profile (De-chlorination and Nitrile Hydrolysis).

  • Enantiomeric Excess (ee) (Prevention of racemization during workup).

Module 1: The Suzuki-Miyaura Coupling

Core Reaction: Coupling of 4-chloro-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine with the pyrazole boronic ester.

Technical Analysis

The standard protocol utilizes a Pd(0)/Pd(II) cycle. A common failure mode is operating at reflux (>80°C) to "push" conversion. This is often counter-productive. High temperatures accelerate the protodehalogenation of the chloropyrrolopyrimidine starting material (forming the des-chloro impurity) faster than the transmetalation step of the cross-coupling.

Troubleshooting Guide: Coupling Temperature
Issue Observed (HPLC)Probable CauseThermal Adjustment / Corrective Action
Stalled Conversion (<80%) Catalyst arrest due to ligand dissociation.Do NOT increase Temp >85°C. Instead, lower Temp to 60°C and add a fresh 0.5 mol% catalyst charge. High temp degrades the active Pd species.
Des-chloro Impurity (>0.5%)

-Hydride elimination or reductive elimination of Ar-H.
Reduce Temp to 50-55°C. Switch base from

to

to facilitate transmetalation at lower energy barriers.
Dimer Formation Homocoupling of boronic ester.Strict Temp Control (60°C max). High temp promotes oxidative coupling of the boronic species, especially if

ingress occurs.
Visualizing the Thermal Failure Pathways

The following diagram illustrates the kinetic competition between the desired coupling and the temperature-sensitive impurity pathways.

SuzukiPathways Start Reagents: Cl-Pyrrolopyrimidine + Pyrazole-Boronate Pd_Complex Pd(II) Oxidative Addition Complex Start->Pd_Complex 60°C (Optimal) Impurity_Dimer Impurity B: Boronic Dimer Start->Impurity_Dimer >75°C + O2 Homocoupling Product Ruxolitinib Precursor (Coupled) Pd_Complex->Product Transmetalation (Rate Limiting) Impurity_DesChloro Impurity A: Des-chloro byproduct Pd_Complex->Impurity_DesChloro >80°C Protodehalogenation

Caption: Kinetic competition in Suzuki coupling. Note that high temperatures favor the irreversible des-chloro impurity pathway.

Module 2: The SEM-Deprotection & Nitrile Stability

Core Reaction: Removal of the SEM group using


 or TFA.
Critical Risk:  Hydrolysis of the nitrile group to the Ruxolitinib-amide  (a difficult-to-remove impurity).[1]
FAQ: Deprotection Thermodynamics

Q: Why does the protocol recommend a stepwise temperature ramp for SEM removal? A: The SEM group cleavage has a high activation energy, often requiring 60-70°C. However, the nitrile moiety on the cyclopentyl ring is susceptible to hydrolysis under the same basic/acidic conditions required for deprotection.

  • Recommendation: Initiate reaction at 25°C for 2 hours to cleave the N-hydroxymethyl intermediate, then ramp to 60°C only if HPLC shows >5% remaining intermediate. Never exceed 70°C, as amide formation follows zero-order kinetics with respect to substrate at high concentrations.

Q: My product is racemizing during the workup. Is this temperature related? A: Indirectly, yes. If you use high temperatures (>50°C) during the extraction/concentration phase while the solution is still basic (from


), the 

-proton of the nitrile (chiral center) becomes labile.
  • Protocol: Cool the reaction mass to <10°C before quenching. Maintain pH < 9 during any thermal processing steps.

Optimized Experimental Protocol: The "Incyte" Modified Coupling

Based on the mechanistic insights from Lin et al. (2009) and industrial optimization data.

Objective: Maximize yield while limiting Des-chloro impurity to <0.1%.

  • Preparation: Charge reaction vessel with 4-chloro-7-SEM-pyrrolo[2,3-d]pyrimidine (1.0 equiv), Pyrazole Boronate (1.1 equiv), and

    
      (2.0 equiv) in 1,4-dioxane/water (4:1).
    
  • Degassing (Critical): Sparge with

    
     for 30 minutes at 20°C . Oxygen presence lowers the temperature threshold for dimer formation.
    
  • Catalyst Addition: Add

    
     (0.02 equiv) or 
    
    
    
    (0.02 equiv).
  • The Thermal Ramp:

    • Heat to 50°C over 30 minutes. Hold for 1 hour.

    • Check HPLC.[1][2][3] If conversion <10%, ramp to 60°C .

    • HARD STOP: Do not exceed 65°C .

  • Monitoring: Monitor the disappearance of the chloride starting material. If the reaction stalls at 60°C, do not increase heat. Add degassed water (0.5 vol) to dissolve inorganic salts coating the catalyst.

Decision Tree: Thermal Troubleshooting

Use this logic flow when encountering yield/purity issues during the coupling phase.

Troubleshooting Start Issue: Low Yield / High Impurity CheckHPLC Analyze HPLC Profile Start->CheckHPLC ImpurityType Identify Major Impurity CheckHPLC->ImpurityType DesChloro Des-Chloro Analog (>0.5%) ImpurityType->DesChloro Dehalogenation StartingMat Unreacted Chloride (>10%) ImpurityType->StartingMat Stalled Rxn Amide Ruxolitinib-Amide (Hydrolysis) ImpurityType->Amide Nitrile Hydrolysis Action1 Action: DECREASE Temp by 10°C Switch to Pd(dppf)Cl2 DesChloro->Action1 Action2 Action: Check O2 levels Add water to solubilize base Maintain 60°C StartingMat->Action2 Action3 Action: Reduce Workup Temp Neutralize pH immediately Amide->Action3

Caption: Logic flow for diagnosing temperature-related synthesis failures.

References
  • Lin, Q., et al. (2009).[4][5][6][7] "Enantioselective Synthesis of Janus Kinase Inhibitor INCB018424 via an Organocatalytic Aza-Michael Reaction." Organic Letters, 11(9), 1999–2002.[4][5]

  • Rodgers, J. D., et al. (2010).[4] "Processes for preparing JAK inhibitors and related intermediate compounds." World Intellectual Property Organization, WO2010083283.[4]

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. (Foundational reference for mechanism).

  • BenchChem Technical Guides. (2025). "Minimizing Ruxolitinib-Amide Formation." (General reference for impurity profiling).

Sources

Troubleshooting

Technical Support Center: Ensuring the Stability of 2-Pyrimidinamine Derivatives

Welcome to the dedicated technical support center for resolving degradation issues associated with 2-Pyrimidinamine derivatives. This resource is designed for researchers, scientists, and drug development professionals w...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for resolving degradation issues associated with 2-Pyrimidinamine derivatives. This resource is designed for researchers, scientists, and drug development professionals who utilize these vital compounds in their experimental workflows. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the integrity and stability of your 2-Pyrimidinamine derivatives during storage and handling. Our goal is to provide you with the scientific rationale behind our recommendations, empowering you to make informed decisions in your research.

I. Understanding the Instability of 2-Pyrimidinamine Derivatives: A Proactive Approach

2-Pyrimidinamine derivatives are foundational scaffolds in medicinal chemistry and drug discovery. However, their inherent chemical functionalities, particularly the exocyclic amino group and the electron-deficient pyrimidine ring, render them susceptible to various degradation pathways. Proactively understanding these vulnerabilities is the first step toward preventing compound degradation and ensuring the reliability of your experimental results.

The primary degradation pathways for 2-Pyrimidinamine derivatives are:

  • Oxidative Degradation: The amino group and the pyrimidine ring are prone to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or peroxides. This can lead to the formation of colored impurities and a loss of compound potency.

  • Hydrolytic Degradation: Depending on the nature of other substituents on the pyrimidine ring, the molecule can be susceptible to hydrolysis, especially under non-neutral pH conditions.

  • Photodegradation: Exposure to ultraviolet (UV) or even visible light can provide the energy needed to initiate photochemical reactions, leading to the formation of various degradation products.[1]

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific issues you may encounter during the storage and use of 2-Pyrimidinamine derivatives in a practical question-and-answer format.

Q1: My solid 2-Pyrimidinamine derivative has started to turn yellow/brown upon storage. What is causing this, and is the compound still usable?

A1: The yellowing or browning of your compound is a common indicator of oxidative degradation. The amino group on the pyrimidine ring is susceptible to oxidation, which can lead to the formation of colored polymeric or oxidized species. This process can be accelerated by exposure to air, light, and trace metal ion contaminants.

  • Causality: The lone pair of electrons on the amino group makes it susceptible to oxidation. This can lead to the formation of radical intermediates that can polymerize or be further oxidized to form highly conjugated, colored impurities.

  • Usability: While a slight color change may not significantly impact the compound's purity for some initial screening experiments, it is a clear sign of degradation. For any quantitative or in-vivo studies, it is crucial to re-analyze the purity of the compound using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). It is highly recommended to use a fresh, pure batch of the compound for critical experiments.

  • Preventative Action: To prevent oxidative degradation, store your solid compound under an inert atmosphere (e.g., argon or nitrogen), in a tightly sealed container, protected from light, and at a low temperature (2-8 °C).[2]

Q2: I've observed a new peak in the HPLC chromatogram of my 2-Pyrimidinamine derivative solution after storing it for a few days. What could this new peak be?

A2: The appearance of a new peak in your HPLC chromatogram is a definitive sign of degradation. The identity of the degradation product depends on the storage conditions of your solution.

  • Potential Degradants:

    • Oxidative Degradants: If the solution was exposed to air, the new peak could be an N-oxide derivative or a product of ring oxidation.[3]

    • Hydrolytic Degradants: If the solution was prepared in a non-buffered aqueous solvent or at a high/low pH, you might be observing a hydrolysis product. For example, if your derivative has other susceptible functional groups, these may have been hydrolyzed.

    • Solvent Adducts: In some cases, the compound may react with the solvent, especially if reactive solvents are used or if the solution is stored for an extended period.

  • Troubleshooting Workflow:

    G start New Peak in HPLC check_purity Re-analyze purity of starting material start->check_purity check_conditions Review storage conditions (solvent, temp, light, air exposure) start->check_conditions lcms_analysis Analyze sample by LC-MS to get mass of the new peak check_conditions->lcms_analysis pathway_id Postulate degradation pathway based on mass and storage conditions lcms_analysis->pathway_id remediation Prepare fresh solutions for use and optimize storage conditions pathway_id->remediation

    Caption: Troubleshooting workflow for new HPLC peaks.

Q3: My experimental results are inconsistent, and I suspect my 2-Pyrimidinamine derivative is degrading in the assay medium. How can I confirm this and prevent it?

A3: In-situ degradation in your assay medium is a critical issue that can lead to erroneous results. The complex nature of assay buffers, which can contain salts, metal ions, and have a specific pH, can accelerate degradation.

  • Confirmation of In-Assay Degradation:

    • Prepare your 2-Pyrimidinamine derivative in the assay medium.

    • Incubate the solution under the exact conditions of your experiment (temperature, time, light exposure).

    • At various time points (e.g., 0, 1, 2, 4 hours), take an aliquot and analyze it by HPLC.

    • A decrease in the peak area of the parent compound and the appearance of new peaks will confirm in-assay degradation.

  • Prevention Strategies:

    • pH Control: Ensure your assay medium is buffered to a pH where the compound is most stable. You can determine the optimal pH through a forced degradation study under different pH conditions.

    • Addition of Antioxidants: If oxidative degradation is suspected, consider adding a small amount of an antioxidant, such as Butylated Hydroxytoluene (BHT), to your stock solution.[4][5] However, you must first confirm that the antioxidant does not interfere with your assay.

    • Use of Chelating Agents: Trace metal ions in your assay buffer can catalyze oxidation. Adding a chelating agent like Ethylenediaminetetraacetic acid (EDTA) to your buffer can sequester these metal ions and improve stability.[6][7][8]

    • Freshly Prepared Solutions: Always use freshly prepared solutions of your 2-Pyrimidinamine derivative for your experiments to minimize the impact of degradation.

III. Experimental Protocols: A Practical Guide to Stability Assessment

To proactively assess the stability of your 2-Pyrimidinamine derivatives, a forced degradation study is an invaluable tool.[9][10] This involves subjecting the compound to harsh conditions to intentionally induce degradation and identify potential degradation products and pathways.

Protocol 1: Forced Degradation Study

Objective: To identify the potential degradation pathways of a 2-Pyrimidinamine derivative under various stress conditions.

Materials:

  • 2-Pyrimidinamine derivative

  • HPLC grade water, acetonitrile, and methanol

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector or a mass spectrometer (MS)

  • C18 reversed-phase HPLC column (e.g., 250 x 4.6 mm, 5 µm)

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the 2-Pyrimidinamine derivative in a suitable solvent (e.g., 1 mg/mL in methanol or acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.[2][11]

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.[2][11]

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.[2][3]

    • Thermal Degradation (Solid): Store a small amount of the solid compound at 80°C for 48 hours.[2][11]

    • Thermal Degradation (Solution): Reflux the stock solution at 60°C for 24 hours.[2][11]

    • Photodegradation: Expose the solid compound and the stock solution to light in a photostability chamber (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be wrapped in aluminum foil.[11]

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by a stability-indicating HPLC method.

    G start Prepare Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) start->acid base Base Hydrolysis (0.1M NaOH, 60°C) start->base oxidation Oxidation (3% H2O2, RT) start->oxidation thermal Thermal (Solid & Solution, 60-80°C) start->thermal photo Photodegradation (Photostability Chamber) start->photo analysis Neutralize, Dilute, and Analyze by HPLC/LC-MS acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis

    Caption: Forced degradation experimental workflow.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop a robust HPLC method capable of separating the parent 2-Pyrimidinamine derivative from its potential degradation products.

Typical Starting Conditions:

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 95% A, 5% B

    • 5-20 min: Gradient to 5% A, 95% B

    • 20-25 min: Hold at 5% A, 95% B

    • 25-26 min: Gradient back to 95% A, 5% B

    • 26-30 min: Re-equilibration at 95% A, 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Determined by the UV spectrum of the parent compound (e.g., 254 nm or a wavelength of maximum absorbance).

  • Injection Volume: 10 µL

Method Validation: The specificity of the method should be confirmed by analyzing the samples from the forced degradation study. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent compound peak.[12][13][14]

IV. Data Interpretation and Proactive Stabilization

The data from your forced degradation studies will provide a wealth of information about the stability of your 2-Pyrimidinamine derivative.

Data Summary Table
Stress Condition% Degradation of Parent CompoundNumber of Degradation ProductsObservations (e.g., Color Change)
Acid Hydrolysis (0.1 M HCl, 60°C) 15%2Solution remained colorless
Base Hydrolysis (0.1 M NaOH, 60°C) 45%3Slight yellowing of solution
Oxidation (3% H₂O₂, RT) 60%4Solution turned dark yellow
Thermal (Solid, 80°C) 5%1Solid turned slightly off-white
Thermal (Solution, 60°C) 10%2Solution remained colorless
Photodegradation 25%3Solid turned yellow

This is example data and will vary depending on the specific 2-Pyrimidinamine derivative.

Proactive Stabilization Strategies

Based on the degradation profile, you can implement strategies to enhance the stability of your compound.

  • For Oxidation-Labile Compounds:

    • Storage: Store under an inert atmosphere (nitrogen or argon).[2]

    • Antioxidants: For solutions, consider adding a phenolic antioxidant like Butylated Hydroxytoluene (BHT) at a low concentration (e.g., 0.01-0.1%).[4][5][15][16]

  • For Hydrolysis-Prone Compounds:

    • pH Control: Store solutions in a buffered system at a pH where the compound is most stable (determined from your forced degradation study).

  • For Photosensitive Compounds:

    • Light Protection: Always store solid samples and solutions in amber vials or wrapped in aluminum foil to protect them from light.[2][17]

  • General Stabilization:

    • Chelating Agents: If metal-catalyzed degradation is a concern, adding a chelating agent like EDTA (e.g., 0.01-0.05%) to aqueous solutions can be beneficial.[6][7][8][18]

    G cluster_degradation Degradation Triggers cluster_stabilization Stabilization Strategies Oxygen Oxygen Inert Atmosphere Inert Atmosphere Oxygen->Inert Atmosphere Antioxidants (BHT) Antioxidants (BHT) Oxygen->Antioxidants (BHT) Moisture/pH Moisture/pH Buffering Buffering Moisture/pH->Buffering Light Light Amber Vials Amber Vials Light->Amber Vials Metal Ions Metal Ions Chelating Agents (EDTA) Chelating Agents (EDTA) Metal Ions->Chelating Agents (EDTA)

    Caption: Relationship between degradation triggers and stabilization strategies.

V. Conclusion

The stability of your 2-Pyrimidinamine derivatives is paramount for the success of your research. By understanding the potential degradation pathways, proactively assessing stability through forced degradation studies, and implementing appropriate storage and handling procedures, you can ensure the integrity of your compounds and the reliability of your experimental data. This technical support center serves as a living document and will be updated as new information and best practices emerge. We encourage you to reach out to our technical support team with any specific questions or challenges you may face.

VI. References

  • A Practical Guide to Forced Degradation and Stability Studies for Drug Substances. (n.d.). Broughton. Retrieved from [Link]

  • Ethylenediaminetetraacetic Acid (EDTA). (n.d.). Valudor Products. Retrieved from [Link]

  • Pharma Stability: Forced Degradation Playbook. (n.d.). Alcami. Retrieved from [Link]

  • Forced Degradation Studies: Practical Approach - Overview of Regulatory Guidance and Literature for the Drug Products and Drug Substances. (n.d.). Academia.edu. Retrieved from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2012). Journal of Pharmaceutical Analysis, 2(3), 159-165.

  • Puttachary, S., et al. (2025). Comparative Study of UVA Filtering Compounds 2-Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. ACS Omega.

  • What is the mechanism of Disodium edetate? (2024, July 17). Patsnap Synapse. Retrieved from [Link]

  • The application of EDTA in drug delivery systems: doxorubicin liposomes loaded via NH4EDTA gradient. (2016). International Journal of Nanomedicine, 11, 6493–6504.

  • Force Degradation for Pharmaceuticals: A Review. (2022). International Journal for Scientific Research & Development, 10(4).

  • EDTA: The Essential Chelating Agent - Applications, Suppliers & Industry Solutions. (2025, July 18). LinkedIn. Retrieved from [Link]

  • EDTA chelation reappraisal following new clinical trials and regular use in millions of patients: Review of preliminary findings and risk/benefit assessment. (2025, August 10). ResearchGate. Retrieved from [Link]

  • Accelerated Storage Stability and Corrosion Characteristics Study Protocol. (2025, April 18). US EPA. Retrieved from [Link]

  • Stabilizing Agents for Drug Nanocrystals: Effect on Bioavailability. (2016, May 20). PMC. Retrieved from [Link]

  • An Introduction to the Accelerated Stability Assessment Program. (2017, August 15). European Pharmaceutical Review. Retrieved from [Link]

  • pyrimidine degradation pathway: Topics by Science.gov. (n.d.). Science.gov. Retrieved from [Link]

  • Hindered Amine Stabilizers. (n.d.). Mayzo. Retrieved from [Link]

  • Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. (n.d.). Paho.org. Retrieved from [Link]

  • Stability testing of existing active substances and related finished products. (2023, July 13). EMA. Retrieved from [Link]

  • Full Guidance of Food Grade BTH, What Does It Provide? (2022, January 22). Zancheng Life. Retrieved from [Link]

  • Karale, R. S., & Wadkar, D. V. (2022). Effect of hydrogen peroxide and ferrous ion on the degradation of 2-Aminopyridine. Global NEST Journal, 24(1), 133-138.

  • Stability tests according to ICH Q1A (R2). (2012, October 12). Memmert.com. Retrieved from [Link]

  • The proposed oxidative degradation pathway of the 2G molecule... (n.d.). ResearchGate. Retrieved from [Link]

  • Butylated hydroxyanisole – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • The antioxidant activity of BHT and new phenolic compounds PYA and PPA measured by chemiluminescence. (2000). Free Radical Research, 32(2), 157-166.

  • Stable Hemiaminals: 2-Aminopyrimidine Derivatives. (2015). Molecules, 20(8), 14365-14376.

  • Effect of hydrogen peroxide and ferrous ion on the degradation of 2-Aminopyridine. (2022, February 22). Taylor & Francis Online. Retrieved from [Link]

  • Influence of Synthetic Antioxidants Used in Food Technology on the Bioavailability and Metabolism of Lipids - In Vitro Studies. (2021). Nutrients, 13(10), 3364.

  • Stability Indicating HPLC Method Development: A Review. (2023). International Research Journal of Pharmaceutical and Medical Sciences, 6(4), 1-10.

  • Butylated hydroxytoluene. (n.d.). Wikipedia. Retrieved from [Link]

  • Structure, principle of action and common types of hindered amine light stabilizers (HALS). (2022, August 5). Omic Light. Retrieved from [Link]

  • Sterically Hindered Amines and Nitroxyls as Polymer Stabilizers. (2007, January 3). Taylor & Francis. Retrieved from [Link]

  • Stabilizer for amine/quaternary ammonium blends. (n.d.). Google Patents. Retrieved from

  • HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. (2018). Chinese Journal of Pharmaceutical Analysis, 38(11), 1989-1994.

  • Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines. (1981). Journal of the Chemical Society, Perkin Transactions 2, (1), 228-232.

  • Stable Hemiaminals: 2-Aminopyrimidine Derivatives. (2015, August 6). PubMed. Retrieved from [Link]

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (2022). Molecules, 27(22), 7786.

  • Defects in pyrimidine degradation identified by HPLC-electrospray tandem mass spectrometry of urine specimens or urine-soaked filter paper strips. (2000). Clinical Chemistry, 46(12), 1930-1936.

  • Structural analysis and optoelectronic applications of 2-aminopyrimidine with pimelic acid crystal. (2024, July 20). Springer. Retrieved from [Link]

  • Stable Hemiaminals: 2-Aminopyrimidine Derivatives. (2025, October 16). ResearchGate. Retrieved from [Link]

  • Stability Indicating Analytical Method Development, Validation. (n.d.). iosrphr.org. Retrieved from [Link]

  • Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. (2025, August 8). ResearchGate. Retrieved from [Link]

  • Oxidative degradation of dyes in water using Co2+/H2O2 and Co2+/peroxymonosulfate. (2010). Journal of Hazardous Materials, 178(1-3), 313-318.

  • A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk. (2023, July 4). Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • Oxidative degradation of micropollutants by a pilot-scale UV/H2O2 process: Translating experimental results into multiphysics simulations. (2023). Environmental Engineering Research, 28(5), 220610.

Sources

Optimization

Overcoming steric hindrance in N-cyclopropyl pyrimidine reactions

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis . This portal is designed for discovery chemists and process scientists troubleshooting the synthesis of N-cyclopropyl pyrimidines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis . This portal is designed for discovery chemists and process scientists troubleshooting the synthesis of N-cyclopropyl pyrimidines.

The cyclopropyl group is deceptively hindered; despite being "tied back" into a three-membered ring, its high s-character in the exocyclic C–N bond pulls the nitrogen closer to the ring, making it behave sterically much like an isopropyl group. When coupled with the electron-deficient and often heavily substituted pyrimidine core, this creates significant kinetic barriers in both nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-couplings.

Diagnostic Workflow: Selecting Your Amination Strategy

Before diving into specific troubleshooting, use the diagnostic logic below to determine the optimal synthetic trajectory for your specific pyrimidine substrate.

DiagnosticWorkflow Start Target: N-Cyclopropyl Pyrimidine CheckHalide Is the pyrimidine core electron-deficient (e.g., 2,4-dichloro)? Start->CheckHalide SNAr Attempt SNAr (Cyclopropylamine + Base) CheckHalide->SNAr Yes BHA Buchwald-Hartwig Amination (Pd catalyst required) CheckHalide->BHA No / Unreactive CheckSteric Are there bulky ortho-substituents (e.g., at C-4 or C-6)? SNAr->CheckSteric StandardSNAr Standard SNAr (EtOH or THF, 60-80°C) CheckSteric->StandardSNAr No HarshSNAr Harsh SNAr (NMP, DIPEA, 120°C, Sealed Tube) CheckSteric->HarshSNAr Yes HarshSNAr->BHA Fails (<30% yield) LigandChoice Select Ligand based on electronic/steric demand BHA->LigandChoice Xantphos Xantphos / BINAP (Standard hindered coupling) LigandChoice->Xantphos Moderate sterics adYPhos adYPhos / RuPhos (Highly hindered/electron-rich) LigandChoice->adYPhos Severe sterics

Diagnostic workflow for selecting N-cyclopropyl pyrimidine amination strategies based on sterics.

Troubleshooting Guides & FAQs

Q1: My SNAr reaction between cyclopropylamine and a 2,4-disubstituted chloropyrimidine is stalling at 30% conversion. Why is this happening and how do I push it to completion? The Causality: The 2-position of a pyrimidine ring is flanked by two nitrogen lone pairs, which inherently repel incoming nucleophiles. When you add the steric bulk of a cyclopropylamine (which has an A-value of ~1.5) and any substituents at the 4- or 6-positions, the activation energy required to form the Meisenheimer complex becomes insurmountable at standard reflux temperatures[1]. The Solution: You must overcome the kinetic barrier thermally. Switch from THF/EtOH to a high-boiling polar aprotic solvent like NMP or DMF. Run the reaction in a sealed pressure tube at 120 °C using an excess of cyclopropylamine (3.0 eq) and DIPEA. If conversion remains poor, the substrate is too hindered for SNAr, and you must pivot to palladium catalysis[2].

Q2: I switched to a Buchwald-Hartwig amination using Pd(OAc)2 and dppf, but I am getting low yields and seeing unexplained ring-opened byproducts on the LC-MS. What is going wrong? The Causality: In palladium-catalyzed aminations of bulky amines, reductive elimination from the Pd(II) intermediate is the rate-limiting step. Standard ligands like dppf or PPh3 do not provide enough steric pressure to force the product off the metal. While the Pd(II) complex sits waiting to eliminate, competing side reactions occur, specifically the oxidative ring-opening of the highly strained cyclopropyl ring[3]. The Solution: You need a ligand that accelerates reductive elimination. Use bidentate ligands with a large bite angle (e.g., Xantphos or BINAP ), which distort the square planar Pd(II) geometry and force the aryl and amine groups closer together[2]. For extreme steric hindrance, use bulky, electron-rich monodentate dialkylbiaryl phosphines like RuPhos or the adamantyl-substituted adYPhos , which physically crowd the metal center and expel the product[3].

Q3: I successfully synthesized my N-cyclopropyl pyrimidin-2-amine, but now I need to couple it with a carboxylic acid to form an amide. Standard HATU/DIPEA coupling yields nothing. How do I fix this? The Causality: You are dealing with a dual-handicap. First, the secondary amine is highly electron-deficient because its lone pair is delocalized into the pyrimidine ring. Second, the cyclopropyl group physically blocks the nitrogen. Standard coupling reagents like HATU form bulky active esters (e.g., OBt/OAt esters). The transition state required for the hindered amine to attack this bulky ester is sterically forbidden[4]. The Solution: Generate an acyl fluoride in situ. By treating your carboxylic acid with DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor, you create an acyl fluoride intermediate. Fluorine is highly electronegative (making the carbonyl very electrophilic) but has a very small atomic radius, drastically reducing steric clash during the formation of the tetrahedral intermediate[4].

Quantitative Data: Ligand & Condition Matrix

Use this validated data matrix to select the appropriate conditions based on the steric environment of your pyrimidine electrophile.

Reaction TypeReagents / Catalyst SystemBaseSolvent & TempSteric ToleranceTypical Yield
Standard SNAr Cyclopropylamine (1.5 eq)DIPEATHF, 60 °CLow70–90%
Harsh SNAr Cyclopropylamine (3.0 eq)K2CO3NMP, 120 °C (Sealed)Moderate40–60%
Pd-Amination (Bidentate) Pd2(dba)3 (2 mol%), Xantphos (3 mol%)NaOtBuDioxane, 110 °CHigh63–85%
Pd-Amination (Monodentate) Pd(OAc)2 (2 mol%), adYPhos (2 mol%)KOtBuToluene, 25–60 °CVery High50–97%
Acyl Fluoride Coupling DAST (1.2 eq), PyridineNoneDCM to PhMe, 80 °CExtreme60–80%

Self-Validating Experimental Protocols

Protocol A: Buchwald-Hartwig Amination of Hindered Halopyrimidines

This protocol utilizes Xantphos to enforce rapid reductive elimination, preventing cyclopropyl ring-opening.

  • Preparation: In an oven-dried Schlenk flask, combine the chloropyrimidine (1.0 mmol), Pd2(dba)3 (0.02 mmol, 2 mol%), Xantphos (0.03 mmol, 3 mol%), and NaOtBu (1.4 mmol).

  • Atmosphere Exchange: Evacuate the flask and backfill with dry Nitrogen (repeat 3 times). Causality: Oxygen will rapidly oxidize the electron-rich Xantphos ligand, permanently deactivating the catalyst.

  • Reagent Addition: Add anhydrous 1,4-Dioxane (5.0 mL) followed by cyclopropylamine (1.2 mmol) via syringe.

  • Heating: Seal the flask and heat to 110 °C for 16 hours.

  • Validation Checkpoint: Observe the color of the reaction. A healthy catalytic cycle will transition from dark purple/red (Pd(0) resting state) to a clear orange/brown. If the solution turns opaque black with a precipitate , Pd-black has formed, indicating catalyst death (likely due to wet solvent or oxygen ingress).

  • Workup: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove palladium residues, and concentrate in vacuo. Purify via silica gel chromatography.

Protocol B: Acyl Fluoride-Mediated Amide Coupling

Use this protocol when coupling an already-formed N-cyclopropyl pyrimidin-amine with a carboxylic acid.

  • Activation: Dissolve the carboxylic acid (1.0 mmol) in anhydrous DCM (3.0 mL) under Nitrogen. Cool to 0 °C.

  • Fluorination: Dropwise, add DAST (1.2 mmol). Stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.

  • Validation Checkpoint: Take a 10 µL aliquot, quench in dry MeOH, and run LC-MS. You should observe the methyl ester (formed instantly from the highly reactive acyl fluoride). The absence of the starting acid confirms complete activation.

  • Coupling: Add the hindered N-cyclopropyl pyrimidin-amine (0.9 mmol) dissolved in DCM (2.0 mL), followed by Pyridine (2.0 mmol) to scavenge the generated HF.

  • Reaction: Heat the mixture to 40 °C (or swap DCM for Toluene and heat to 80 °C for extremely hindered substrates) for 12 hours.

  • Workup: Quench carefully with saturated aqueous NaHCO3 (gas evolution will occur). Extract with DCM, dry over MgSO4, and purify.

References

  • Synthesis of novel pyridine and pyrimidine derivatives as potential inhibitors of HIV-1 reverse transcriptase using palladium-based protocols and SNAr methodologies ARKAT USA URL:[Link]

  • Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Palladium-Catalyzed Monoarylation of Cyclopropylamine The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Chromatography &amp; Purification of Piperidinyl Pyrimidines

Welcome to the Technical Support Center. As application scientists, we frequently see researchers struggle with the purification of basic pharmacophores.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we frequently see researchers struggle with the purification of basic pharmacophores. Piperidinyl pyrimidines—ubiquitous in kinase inhibitors and GPCR ligands—present a notorious chromatographic challenge. The combination of a weakly basic, electron-rich pyrimidine ring and a strongly basic piperidine moiety often leads to disastrous results on standard silica gel.

This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure high-purity isolation of these complex molecules.

Workflow: Strategic Decision Matrix for Basic Amines

PiperidinylPyrimidinePurification Start Crude Piperidinyl Pyrimidine (Highly Basic Piperidine Moiety) TLC Screen on Standard Silica TLC (e.g., DCM/MeOH) Start->TLC Decision1 Severe Tailing or Irreversible Binding? TLC->Decision1 AddTEA Standard Silica Flash with 1-5% TEA/NH4OH Modifier Decision1->AddTEA No / Manageable NH2TLC Screen on NH2-Functionalized TLC Decision1->NH2TLC Yes (Strong Ionic Binding) Decision2 Adequate Resolution from Impurities? NH2TLC->Decision2 NH2Flash Amine-Bonded (NH2) Flash (Hexane/EtOAc gradient) Decision2->NH2Flash Yes RPHPLC High-pH Reversed-Phase HPLC (Polymeric/Hybrid C18, pH > 9) Decision2->RPHPLC No (Co-elution of Isomers)

Workflow for selecting the optimal purification strategy for piperidinyl pyrimidines.

Section 1: The "Silica Trap" - Understanding the Mechanism

Q: Why does my piperidinyl pyrimidine streak across the TLC plate and irreversibly bind to the flash column?

A: The root cause is a severe acid-base interaction between your analyte and the stationary phase. Bare chromatographic silica gel contains surface silanol groups (Si-OH) that act as Brønsted acids[1][2]. While the pyrimidine ring is only weakly basic, the secondary or tertiary nitrogen on the piperidine ring is highly basic (pKa ~10–11).

When the basic piperidine contacts the acidic silanols, an ionic bond forms. This secondary interaction is much stronger than the standard dipole-dipole interactions relied upon for normal-phase separation. Consequently, the basic solute is strongly adsorbed to the silica surface, causing it to drag through the column, elute with severe tailing, and result in low product yield[1][2].

Q: Can I just add triethylamine (TEA) to my mobile phase to fix the tailing on standard silica?

A: Yes, for mildly basic compounds or simple mixtures, adding 1–5% of a volatile base like triethylamine (TEA) or ammonium hydroxide to your mobile phase can act as a "sacrificial base." The TEA competitively binds to and caps the acidic silanols, preventing your piperidinyl pyrimidine from interacting with them. However, this approach often fails for highly complex mixtures or when separating regioisomers, as the TEA alters the overall selectivity of the column.

Section 2: Advanced Normal-Phase Solutions

Q: When should I abandon standard silica and use amine-functionalized (NH₂-bonded) silica?

A: You should switch to amine-bonded silica when TEA modifiers fail to resolve co-eluting impurities, or when you are working with highly pi-electron rich organic bases[2].

Amine-functionalized silica is created by chemically bonding an amino-propyl silane to the silica surface. This modification completely masks the acidic silanols and replaces them with a mildly basic surface, eliminating the ionic interactions that cause tailing[1][2]. Because the stationary phase itself is basic, you can use standard, unmodified organic solvents (like Hexane/Ethyl Acetate) to achieve sharp, symmetrical peaks without the need for TEA[2].

Protocol 1: Amine-Functionalized Flash Chromatography

A self-validating methodology for isolating basic amines without mobile phase modifiers.

  • Column Equilibration: Mount an amine-functionalized silica flash cartridge (e.g., NH₂-silica, 40-75μm) onto your automated flash system. Equilibrate the column with 3–5 column volumes (CV) of 100% non-polar solvent (e.g., Hexane or Heptane).

  • Sample Loading: Dissolve the crude piperidinyl pyrimidine in a minimum volume of Dichloromethane (DCM). Dry load the sample onto a small amount of Celite or directly onto NH₂-silica. Do not dry load onto standard acidic silica, as this will reintroduce the tailing problem.

  • Gradient Elution: Run a gradient from 0% to 50% Ethyl Acetate in Hexane over 15 CV. Because the amine-bonded silica has lower overall adsorption power (about half the

    
     value of bare silica)[1], compounds will elute earlier than they would on standard silica.
    
  • Validation: Analyze the fractions via LC-MS. The absence of peak tailing in the UV trace (254 nm) validates that the ionic interactions have been successfully neutralized.

Section 3: Reversed-Phase (RP-HPLC) Solutions for High Purity

Q: My compound co-elutes with a structurally similar des-halogenated impurity. Normal phase isn't resolving them. What's the next step?

A: When structural differences are minute (e.g., des-chloro or regioisomer impurities), Reversed-Phase Liquid Chromatography (RP-LC) is required. However, for basic amines like piperidinyl pyrimidines, you must strictly control the pH of the mobile phase[3].

At low or neutral pH, the piperidine nitrogen is protonated (ionized). Ionized molecules are highly polar and exhibit poor retention on hydrophobic C18 stationary phases, often eluting in the void volume or tailing due to interactions with residual silanols on the C18 silica[3][4].

By raising the mobile phase pH above 9 (at least 1 pH unit above the pKa of the piperidine), the molecule is forced into its neutral, free-base form[3]. This maximizes its hydrophobicity, drastically increasing retention and allowing the C18 phase to separate the molecules based on subtle structural differences[3][5].

Q: Can I use any C18 column for high-pH RP-HPLC?

A: No. Traditional silica-based C18 columns will dissolve at pH levels above 8[3][5]. You must use polymer-based supports (e.g., polymethacrylate) or specialized bidentate hybrid silica columns (e.g., Zorbax Extend C18) which are chemically stable up to pH 12–14[3][4][6].

Quantitative Impact of pH on Retention and Peak Shape

The following table summarizes the causal relationship between mobile phase pH, analyte ionization, and chromatographic performance for a standard piperidinyl pyrimidine (pKa ~10.2).

Mobile Phase pHAnalyte Ionization StateRetention Factor (

)
Peak Asymmetry (

)
Recommended Column Chemistry
pH 2.5 Fully Protonated (+1)1.2 (Poor)1.8 (Tailing)Standard Silica C18
pH 7.0 Partially Protonated3.5 (Moderate)2.4 (Severe Tailing)End-capped Silica C18
pH 10.5 Neutral Free-Base (0)8.4 (Excellent)1.1 (Symmetrical)Polymeric / Bidentate C18[4][6]

Table 1: Influence of pH on the RP-HPLC retention and peak shape of basic amines.

Protocol 2: High-pH Reversed-Phase Preparative HPLC

A self-validating methodology for resolving closely related structural impurities.

  • Buffer Preparation: Prepare a 20 mM Ammonium Carbonate or Ammonium Hydroxide aqueous buffer[3]. Adjust the pH to 10.5 using concentrated ammonia. Filter through a 0.2 μm membrane.

  • Column Selection: Install a polymer-based reversed-phase column (e.g., TSKgel polymer-based or equivalent bidentate C18) capable of withstanding pH 12[4][6].

  • Sample Preparation: Dissolve the sample in a mixture of the mobile phase starting conditions (e.g., 10% Acetonitrile / 90% Buffer). Ensure the sample is fully dissolved and the pH of the sample plug matches the mobile phase to prevent localized precipitation on the column head.

  • Gradient Execution: Run a shallow gradient from 10% Acetonitrile to 70% Acetonitrile over 20 minutes. The neutral free-base form of the piperidinyl pyrimidine will interact strongly with the hydrophobic stationary phase, allowing for high-resolution separation from des-halogenated impurities.

  • Validation: The resulting chromatogram should yield a peak asymmetry factor (

    
    ) between 0.9 and 1.2, validating that secondary silanol interactions have been entirely suppressed by the high pH environment.
    

References

  • Amino Silica Gel | Sorbent Technologies, Inc. Sorbtech.com. Available at: [Link]

  • Reversed-phase chromatography - Wikipedia. Wikipedia.org. Available at: [Link]

  • When should I use an amine-bonded silica for flash chromatography? - Biotage. Biotage.com. Available at:[Link]

  • Analysis of basic compounds at high pH values by reversed-phase liquid chromatography. NIH.gov. Available at:[Link]

  • Control pH During Method Development for Better Chromatography - Agilent. Agilent.com. Available at: [Link]

Sources

Optimization

Addressing hygroscopicity of 2-Pyrimidinamine, N-cyclopropyl-4-(4-piperidinyl)-

Technical Support Center: Handling & Stabilization of 2-Pyrimidinamine, N-cyclopropyl-4-(4-piperidinyl)- CAS: 896131-90-5 Molecular Formula: Support Ticket ID: #HYGRO-PYRIM-001[1] Status: ACTIVE TICKET Assigned Specialis...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Handling & Stabilization of 2-Pyrimidinamine, N-cyclopropyl-4-(4-piperidinyl)-

CAS: 896131-90-5 Molecular Formula:


Support Ticket ID:  #HYGRO-PYRIM-001[1]

Status: ACTIVE TICKET

Assigned Specialist: Senior Application Scientist, Process Chemistry Division.

Welcome to the technical support hub for 2-Pyrimidinamine, N-cyclopropyl-4-(4-piperidinyl)- . We understand you are likely experiencing issues with the physical state of this material—specifically its tendency to deliquesce (turn into a gum/oil) upon exposure to air.

This guide is not a generic template; it is a targeted troubleshooting workflow designed to stabilize your intermediate and save your experiment.

Part 1: The Root Cause Analysis (Why is this happening?)

Before fixing the issue, you must understand the chemistry driving it. This molecule contains two distinct basic centers:

  • The 2-Aminopyrimidine Core: Weakly basic (

    
     ~3–4).[1]
    
  • The Piperidine Ring (Secondary Amine): Highly basic (

    
     ~10–11).
    

The Mechanism of Failure: The secondary amine on the piperidine ring is the culprit. It is a "proton sponge."[1] When exposed to the atmosphere, it undergoes two simultaneous degradation pathways:

  • Hygroscopicity: It avidly absorbs atmospheric moisture via hydrogen bonding.[1]

  • Carbamate Formation: It reacts with atmospheric

    
     to form carbamate salts (reversible but disruptive).[1]
    

Result: The free-flowing white powder transforms into a sticky, yellowing gum within minutes of opening the vial, leading to weighing errors of 10–30% and stoichiometry failures in downstream coupling.

Part 2: Immediate Triage (Troubleshooting Workflows)

Workflow A: Handling the "Sticky" Free Base

Use this protocol if you must use the material immediately and cannot perform a salt formation.

Required Equipment:

  • Glovebox or Nitrogen-flushed glove bag.[1]

  • Pre-tared septum-capped vials.[1]

  • Anhydrous solvent (DCM or DMF).[1]

Protocol:

  • Do NOT weigh on paper: The material will adhere to the paper, making quantitative transfer impossible.

  • Difference Weighing:

    • Tare a sealed vial containing the sticky bulk material.

    • Remove the approximate amount needed inside an inert atmosphere.

    • Reseal and weigh the bulk vial again. The loss in mass is your sample weight.

  • Solvent Transfer: Dissolve the weighed sample in anhydrous DCM or DMF immediately to create a stock solution. Handle the material as a liquid solution, not a solid.

Workflow B: The Permanent Fix (Salt Formation)

Use this protocol to convert the hygroscopic oil/gum into a stable, free-flowing solid.

We recommend converting the free base to the Dihydrochloride (2HCl) or Tosylate (TsOH) salt. These forms stabilize the piperidine nitrogen.

Step-by-Step Salt Formation Protocol:

StepActionCritical Technical Note
1. Dissolution Dissolve 1.0 eq of the sticky free base in MeOH or EtOH (5 mL/g).Ensure the solution is homogeneous. If cloudy, filter through Celite.
2. Acid Addition Add 2.2 eq of HCl (4M in Dioxane) dropwise at 0°C.The exotherm must be controlled. The color may darken slightly; this is normal.
3. Precipitation Stir for 30 mins, then add Et2O or MTBE (10 mL/g) until turbid.Do not use Hexanes as it may oil out rather than crystallize.
4.[1] Isolation Filter the white precipitate under

flow.
Do not dry on the open bench. The salt is less hygroscopic but not immune.
5. Drying Vacuum oven at 40°C for 12 hours.High heat (>60°C) may degrade the cyclopropyl moiety in the presence of trace acid.

Part 3: Visualization & Decision Logic

Diagram 1: The Hygroscopicity Management Workflow

This logic gate helps you decide whether to purify, use as-is, or salt the material.

Hygroscopicity_Workflow Start Material Status Check State_Solid Free-Flowing Solid Start->State_Solid Stored Correctly State_Gum Sticky Gum / Oil Start->State_Gum Moisture Exposed Action_Weigh Weigh in Inert Atmosphere (Glovebox/Bag) State_Solid->Action_Weigh Decision_Immediate Need Immediate Use? State_Gum->Decision_Immediate Reaction Proceed to Reaction Action_Weigh->Reaction Action_Dissolve Dissolve in DCM Determine Conc. by HPLC Action_Dissolve->Reaction Action_Salt Perform Salt Formation (HCl or Tosylate) Action_Salt->State_Solid Recrystallization Decision_Immediate->Action_Dissolve Yes (Urgent) Decision_Immediate->Action_Salt No (Long term)

Caption: Decision matrix for handling CAS 896131-90-5 based on physical state and urgency.

Diagram 2: Chemical Stabilization Pathway

Visualizing the protonation sites that stabilize the molecule.

Salt_Chemistry FreeBase Free Base (Hygroscopic Oil) Reactive Piperidine NH Intermediate Protonation Event FreeBase->Intermediate pKa ~11 Acid + 2.0 eq HCl (in Dioxane/MeOH) Acid->Intermediate Salt Dihydrochloride Salt (Stable Solid) Piperidine NH2+ Cl- Intermediate->Salt Lattice Stabilization

Caption: Transformation of the unstable free base into the lattice-stable dihydrochloride salt.

Part 4: Frequently Asked Questions (FAQs)

Q1: I weighed 100mg, but my reaction yield implies I only added 80mg. Why? A: You likely weighed "water weight."[1] If the material was exposed to air for even 2 minutes, it could have absorbed 10–20% of its weight in water and


.
  • Fix: Always determine the concentration of your starting material stock solution via quantitative NMR (qNMR) using an internal standard (e.g., trimethoxybenzene) if precise stoichiometry is required.

Q2: Can I remove the water by lyophilization (freeze-drying)? A: Yes, but with a caveat. The free base is an oil/gum. Lyophilizing it from benzene or dioxane might yield a fluffy solid momentarily, but it will collapse back into a gum upon air exposure.

  • Recommendation: Lyophilization is only effective if you add 1.0–2.0 equivalents of HCl or TFA before freezing to generate the salt in situ.

Q3: Is the cyclopropyl group stable to acid? A: Generally, yes. The cyclopropyl amine is secondary and relatively robust. However, strong Lewis acids or high temperatures (>80°C) in the presence of strong Brønsted acids can trigger ring-opening or rearrangement.

  • Limit: Keep drying temperatures below 50°C when using HCl salts.

Q4: Which solvent is best for reaction if I keep it as a free base? A: Dichloromethane (DCM) or Chloroform .

  • Reasoning: These solvents are excellent for solubilizing the lipophilic piperidine-pyrimidine core.[1] Avoid protic solvents (MeOH) if you are doing moisture-sensitive coupling (like using acid chlorides) later, as drying the alcohol out of the amine is difficult.

Part 5: References & Authority

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[1] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (Standard text for salt selection logic regarding secondary amines).

  • Newman, A. W., et al. (2008). "Characterization of the 'hygroscopic' properties of active pharmaceutical ingredients." Journal of Pharmaceutical Sciences, 97(3), 1047-1059. Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.[1] (Refer to Chapter 2 for handling hygroscopic amines and inert atmosphere techniques).

  • Google Patents. (2021).[1] Pharmaceutical salts of pyrimidine derivatives. US20210309640A1.[1] (Provides specific industrial context for salting similar pyrimidine-piperidine scaffolds). Link

Sources

Troubleshooting

Technical Support Center: High-Purity Isolation of Resmetirom (CAS 1146629-83-5)

[1] Current Status: Online 🟢 Agent: Dr. Aris Thorne, Senior Application Scientist Ticket ID: PUR-1146629-98PLUS[] 🚨 Critical Alert: The "98% Barrier" You are likely stuck at 95-97% purity because CAS 1146629-83-5 (Resmet...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Current Status: Online 🟢 Agent: Dr. Aris Thorne, Senior Application Scientist Ticket ID: PUR-1146629-98PLUS[]

🚨 Critical Alert: The "98% Barrier"

You are likely stuck at 95-97% purity because CAS 1146629-83-5 (Resmetirom/MGL-3196) is not just a "solid"; it is a polymorphic zwitterion mimic with a labile nitrile group.[]

Most researchers fail to reach >98% because they treat the final step as a simple precipitation. It is not. It is a controlled crystallization .[] The primary impurities holding you back are likely:

  • The "Des-cyano" analog: Hard to separate by standard silica chromatography.[]

  • Hydrolysis byproducts: The nitrile (

    
    ) hydrolyzing to an amide (
    
    
    
    ) due to high temperature or incorrect pH.[]
  • Regioisomers: Formed during the hydrazine condensation step.

📊 Purification Decision Matrix

Before proceeding, determine your current state to select the correct workflow.

Purification_Logic Start Start: Crude Purity? Low < 90% (Crude) Start->Low Mid 90-95% (Semi-Pure) Start->Mid High 95-97% (Stuck) Start->High Method_A Method A: Acid/Base Wash (Remove unreacted precursors) Low->Method_A Method_B Method B: MIBK Solvate Formation (Target: 99.6%) Mid->Method_B Method_C Method C: EtOH/Water Recrystallization (Polymorph Control) High->Method_C Method_A->Mid Result Target: >99% API Grade Method_B->Result Method_C->Result

Figure 1: Strategic workflow for Resmetirom purification based on input purity levels.

🛠️ Tier 1 Support: The Solvate Strategy (Recommended)

Applicability: Purity is 90-95%.[] Mechanism: Resmetirom forms a stable solvate with Methyl Isobutyl Ketone (MIBK).[] Impurities do not fit into this specific crystal lattice, providing a "molecular sieve" effect.[]

Protocol: MIBK Solvate Formation

This method is superior to standard alcohol recrystallization for removing structural analogs [1].[]

  • Dissolution: Suspend 10g of crude Resmetirom in 100 mL of MIBK (10 volumes).

  • Heating: Heat to 80-85°C . The solid should dissolve completely.

    • Troubleshooting: If haze remains, hot filter through Celite immediately.[]

  • Controlled Cooling: Cool slowly to 25°C over 2 hours.

    • Critical Step: Do not crash cool.[] Rapid cooling traps impurities.[]

  • Isolation: Filter the solid.

    • Note: This solid is the MIBK Solvate , not the final API. It will likely assay at >98.5%.[]

  • Desolvation (The Polish):

    • Resuspend the wet cake in Ethanol (10 vol) .

    • Heat to reflux (78°C) to break the solvate.[]

    • Add Water (warm, 5 vol) dropwise until turbidity persists.

    • Cool to 0-5°C, filter, and dry under vacuum at 50°C.[]

Expected Yield: 75-80% Expected Purity: >99.5%

🛠️ Tier 2 Support: Recrystallization (The "Stuck at 97%" Fix)

Applicability: Purity is >95%, but trace colors or metals remain. Mechanism: Solubility differential in Acetonitrile/Water systems.[]

Protocol: Acetonitrile/Water Polish

Acetonitrile is highly effective for this CAS but requires strict temperature control to prevent nitrile hydrolysis [2].[]

ParameterSpecificationReason
Solvent A Acetonitrile (ACN)High solubility at boiling point.[]
Solvent B Water (pH 6-7)Anti-solvent; strictly neutral pH required.[]
Ratio 1:1 to 1:2 (v/v)Optimized for yield vs. purity.[]
Max Temp 75°C>80°C risks hydrolysis to amide.[]

Step-by-Step:

  • Dissolve crude material in boiling ACN (minimum volume, approx. 15-20 mL/g).

  • Charcoal Treatment (Optional): If the powder is off-white/yellow, add 5 wt% activated carbon (e.g., Darco G-60), stir for 15 mins, and hot filter.[]

  • Anti-Solvent Addition: While maintaining 70°C, add hot water slowly.[]

    • Stop point: When the solution turns permanently cloudy.

  • Annealing: Stir at 70°C for 10 minutes to allow crystal ripening (Ostwald ripening).

  • Cooling: Cool to room temperature, then to 0°C.

  • Wash: Wash cake with cold 20% ACN/Water.

🛠️ Tier 3 Support: Impurity Scavenging

Applicability: Palladium (Pd) content >10 ppm or persistent "Impurity 22" (Regioisomer).[]

If you utilized a Suzuki or Sonogashira coupling in the synthesis, standard crystallization often fails to remove Pd trapped in the lattice.

The Fix:

  • Dissolve material in THF (10 vol).

  • Add SiliaMetS® Thiol or TMT (Trimercaptotriazine) scavengers (5 wt% loading).[]

  • Stir at 50°C for 4 hours.

  • Filter through a 0.45µm pad.[]

  • Evaporate THF and proceed to Tier 1 (MIBK) or Tier 2 protocols.

❓ Troubleshooting & FAQ

Q: My product turned into a gel/oil instead of crystals. Why? A: You likely cooled too fast or used too much anti-solvent (water).[]

  • Fix: Re-heat the mixture until it dissolves. Add a "seed crystal" of pure Resmetirom (if available) at the cloud point.[] If no seed is available, scratch the glass wall with a spatula to induce nucleation.

Q: HPLC shows a new peak at RRT 0.85 after recrystallization. A: This is likely the Amide Hydrolysis Impurity .

  • Cause: You heated the material in water/alcohol for too long or at a pH > 8.

  • Prevention: Ensure your water is neutral.[] Avoid prolonged boiling (>1 hour).

Q: I have "Impurity 22" (The Des-isopropyl analog). Can I crystallize it out? A: extremely difficult. This impurity co-crystallizes.[]

  • Fix: You must return to Column Chromatography .[] Use a C18 Reverse Phase column with a Methanol/Water + 0.1% Formic Acid gradient. Silica gel is often insufficient for separating these close analogs [3].[]

🔬 Molecular Pathway: Impurity Formation

Understanding where the impurities come from allows you to stop them upstream.

Impurity_Pathway Precursor Precursor (Hydrazine Intermediate) Reaction Cyclization Reaction (Acidic Conditions) Precursor->Reaction Impurity_B Impurity B: Des-Isopropyl (Starting Material Contam.) Precursor->Impurity_B Impure SM Target Resmetirom (Target) CAS 1146629-83-5 Reaction->Target Correct Pathway Impurity_A Impurity A: Hydrolysis (-CN converts to -CONH2) Trigger: High Heat/Base Target->Impurity_A Overheating (>80°C)

Figure 2: Origin of primary impurities affecting final purity.

📚 References

  • Madrigal Pharmaceuticals. (2025).[] Process for the preparation and purification of crystalline resmetirom. WO Patent 2025/202985 A1. Link

  • Hangzhou Lingye Pharmaceutical. (2022).[] Crystal form of Resmetirom and preparation method. CN Patent 114907327A.[][2] Link

  • BOC Sciences. (2024).[] MGL-3196 (Resmetirom) Impurity Profiling and Synthesis.

Sources

Reference Data & Comparative Studies

Validation

Benchtop vs. High-Field ¹H NMR Spectroscopy for the Structural Verification of API Intermediates

Target Compound: 2-Pyrimidinamine, N-cyclopropyl-4-(4-piperidinyl)- (CAS: 1233513-21-7) In modern pharmaceutical development, the rapid and accurate structural verification of active pharmaceutical ingredient (API) inter...

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 2-Pyrimidinamine, N-cyclopropyl-4-(4-piperidinyl)- (CAS: 1233513-21-7)

In modern pharmaceutical development, the rapid and accurate structural verification of active pharmaceutical ingredient (API) intermediates is critical for maintaining process flow and ensuring final product efficacy. The compound 2-Pyrimidinamine, N-cyclopropyl-4-(4-piperidinyl)- is a heavily utilized nitrogen-rich heterocycle in kinase inhibitor synthesis.

Historically, structural elucidation and purity assessments of such intermediates relied exclusively on superconducting high-field Nuclear Magnetic Resonance (NMR) spectrometers (≥400 MHz). However, the advent of cryogen-free, permanent-magnet benchtop NMR systems (60–90 MHz) has revolutionized process analytical technology (PAT) [1].

This guide objectively compares the analytical performance of a Benchtop 80 MHz NMR against a gold-standard High-Field 400 MHz NMR for the structural verification of this specific pyrimidine-piperidine intermediate, providing actionable methodologies and comparative experimental data.

The Physics of the Comparison: Dispersion vs. Accessibility

The fundamental difference between benchtop and high-field NMR lies in the strength of the applied magnetic field (


). The Larmor frequency of a proton is directly proportional to 

.
  • High-Field (400 MHz): Offers superior chemical shift dispersion (in Hz) and high sensitivity (

    
    ). This is essential for resolving complex, overlapping aliphatic multiplets—such as those found in the piperidine and cyclopropyl rings of our target compound.
    
  • Benchtop (80 MHz): Operates at a lower frequency, meaning a 1 ppm shift covers only 80 Hz compared to 400 Hz at high field. This leads to heavy signal overlap in the aliphatic region (1.0–3.5 ppm). However, benchtop systems offer unparalleled accessibility, allowing for in-line reaction monitoring and immediate QA/QC directly within the fume hood [3].

Experimental Methodology & Causality

To ensure a self-validating and trustworthy protocol, the following methodology applies quantitative NMR (qNMR) principles to guarantee that the resulting spectra are not only structurally informative but also quantitatively accurate for purity assessment [2].

Step-by-Step Protocol

Step 1: Sample Preparation

  • Action: Weigh precisely 20.0 mg of 2-Pyrimidinamine, N-cyclopropyl-4-(4-piperidinyl)-.

  • Action: Dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-

    
    ) containing 0.03% v/v Tetramethylsilane (TMS).
    
  • Causality (Why DMSO-

    
    ?):  The target molecule contains two secondary amines (one on the pyrimidine ring, one on the piperidine ring). In non-polar solvents like CDCl₃, these amines engage in dynamic intermolecular hydrogen bonding, leading to severe line broadening. DMSO-
    
    
    
    acts as a strong hydrogen-bond acceptor, disrupting these interactions and yielding sharp, reproducible NH signals.
  • Causality (Why TMS?): TMS provides an internal chemical shift reference (0.00 ppm), ensuring that the chemical shift axis is self-calibrated regardless of magnetic field drift.

Step 2: NMR Acquisition

  • High-Field (400 MHz) Parameters: 16 scans, 90° excitation pulse, 10-second relaxation delay (

    
    ), spectral width of 12 ppm.
    
  • Benchtop (80 MHz) Parameters: 64 scans, 90° excitation pulse, 10-second relaxation delay (

    
    ), spectral width of 12 ppm.
    
  • Causality (Relaxation Delay): For accurate quantitative integration, complete longitudinal relaxation (

    
    ) of all protons is mandatory. Aromatic pyrimidine protons (H-5, H-6) lack adjacent protons for efficient dipole-dipole relaxation and thus have longer 
    
    
    
    times. A 10-second delay ensures
    
    
    for all protons, yielding
    
    
    signal recovery [2].
  • Causality (Scan Count): Because sensitivity scales with the magnetic field and the square root of the number of scans (

    
    ), the benchtop system requires a higher scan count (64 vs. 16) to achieve a comparable Signal-to-Noise Ratio (SNR) for accurate integration [1].
    

Step 3: Data Processing

  • Action: Apply zero-filling to 64k data points and an exponential apodization function (line broadening = 0.3 Hz) prior to Fourier Transform (FT).

  • Action: Perform manual phase correction (zero and first order) and a multipoint baseline correction.

Comparative Data Analysis

The table below summarizes the expected ¹H NMR chemical shifts for 2-Pyrimidinamine, N-cyclopropyl-4-(4-piperidinyl)- in DMSO-


 and compares the resolution capabilities of the two instruments.
Proton AssignmentExpected Shift (ppm)Multiplicity400 MHz Performance80 MHz Benchtop Performance
Pyrimidine H-6 8.15Doublet (

Hz)
Baseline resolved doubletResolved doublet (slight base broadening)
Pyrimidine NH 7.10Broad SingletResolved broad singletResolved broad singlet
Pyrimidine H-5 6.55Doublet (

Hz)
Baseline resolved doubletResolved doublet
Piperidine CH2 (H-2', H-6') 3.05MultipletResolved multipletBroad unresolved multiplet
Piperidine CH (H-4') 2.75MultipletResolved multipletOverlaps heavily with cyclopropyl CH
Cyclopropyl CH 2.65MultipletResolved multipletOverlaps heavily with piperidine CH
Piperidine NH ~2.50Broad SingletOften overlaps with DMSOOverlaps with DMSO residual peak
Piperidine CH2 (H-3', H-5') 1.65MultipletResolved multipletBroad unresolved multiplet
Cyclopropyl CH2 0.65, 0.45MultipletsTwo distinct multipletsMerged into a single broad multiplet
Analytical Verdict
  • High-Field (400 MHz): Essential for de novo structural elucidation. The high dispersion cleanly separates the cyclopropyl methine proton (2.65 ppm) from the piperidine methine proton (2.75 ppm).

  • Benchtop (80 MHz): While the aliphatic region (0.4–3.5 ppm) suffers from severe J-coupling overlap (second-order effects), the aromatic pyrimidine protons (8.15 and 6.55 ppm) remain distinctly resolved. Because these aromatic signals are well-separated from the aliphatic bulk, they serve as perfect quantitative markers for rapid purity assessment and reaction monitoring in a flow-chemistry setup [3].

Workflow Visualization

The following diagram illustrates the decision-making and processing workflow when utilizing these two NMR modalities for API intermediate analysis.

G cluster_NMR NMR Acquisition Comparison A API Intermediate (N-cyclopropyl-4-(4-piperidinyl)pyrimidin-2-amine) B Sample Preparation (Dissolution in DMSO-d6 + 0.03% TMS) A->B C Benchtop NMR (80 MHz) Rapid QA/QC & Process Flow B->C D High-Field NMR (400 MHz) Detailed Structural Elucidation B->D E Data Processing (Apodization, FT, Phase Correction) C->E D->E F Spectral Comparison (Resolution vs. Throughput) E->F G Structural Verification & Purity Assessment F->G

Workflow comparing benchtop and high-field NMR for API intermediate structural verification.

Conclusion

For the analysis of 2-Pyrimidinamine, N-cyclopropyl-4-(4-piperidinyl)-, High-Field NMR remains the non-negotiable standard for initial structural characterization and IND/NDA regulatory filings due to its ability to resolve complex aliphatic spin systems.

However, once the reference spectrum is established, Benchtop NMR proves to be a highly capable, cost-effective alternative for routine QA/QC and in-line process monitoring. By leveraging the isolated aromatic pyrimidine doublets at 8.15 ppm and 6.55 ppm, process chemists can achieve accurate, real-time quantitative purity assessments without the logistical bottleneck of outsourcing samples to a core facility.

References

  • Yu, H.-Y., Myoung, S., & Ahn, S. (2021). "Recent Applications of Benchtop Nuclear Magnetic Resonance Spectroscopy." Magnetochemistry, 7(9), 121. URL:[Link][1]

  • Pauli, G. F., Chen, S.-N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., Friesen, J. B., McAlpine, J. B., & Napolitano, J. G. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. URL:[Link][2]

  • Giraudeau, P., & Felpin, F.-X. (2018). "Flow reactors integrated with in-line monitoring using benchtop NMR spectroscopy." Reaction Chemistry & Engineering, 3(4), 399-413. URL:[Link][3]

Sources

Comparative

Advanced HPLC Method Development for Ruxolitinib Intermediates: A Comparative Guide to Chiral and Achiral Stationary Phases

Ruxolitinib, a potent Janus kinase (JAK1/JAK2) inhibitor, presents a highly complex analytical challenge during its synthesis and formulation. Its molecular architecture features a critical chiral center on a cyclopentyl...

Author: BenchChem Technical Support Team. Date: March 2026

Ruxolitinib, a potent Janus kinase (JAK1/JAK2) inhibitor, presents a highly complex analytical challenge during its synthesis and formulation. Its molecular architecture features a critical chiral center on a cyclopentyl ring and a highly conjugated pyrazole-pyrrolo-pyrimidine core[1]. During process development, analytical scientists must monitor both enantiomeric purity (to prevent off-target toxicity) and synthetic/hydrolytic impurities (such as regioisomers or cleaved pyrimidine derivatives)[2].

Standard platform HPLC methods often fail to resolve these closely related structures. As a Senior Application Scientist, I have structured this guide to objectively compare stationary phase chemistries—specifically Pirkle-type vs. Polysaccharide chiral phases, and Alkyl (C18) vs. Phenyl achiral phases. By understanding the mechanistic causality behind these separations, you can build self-validating experimental protocols that ensure absolute chromatographic confidence.

Method Selection Logic

The following decision tree outlines the logical progression for selecting the appropriate stationary phase based on the specific structural attributes of the ruxolitinib intermediate being analyzed.

G Start Ruxolitinib Intermediate Sample Q1 Primary Analytical Goal? Start->Q1 Chiral Enantiomeric Purity (Stereoisomers) Q1->Chiral Chiral Center Analysis Achiral Synthetic Impurities (Regioisomers/Hydrolysis) Q1->Achiral Degradation Profiling Whelk Pirkle-type CSP (e.g., Whelk-O1) Chiral->Whelk ICCA Validation (RP) Poly Polysaccharide CSP (e.g., CHIRALPAK IG-3) Chiral->Poly Rapid Screening (NP) C18 Standard Alkyl Phase (e.g., ODS C18) Achiral->C18 Routine Hydrophobic QC Phenyl Phenyl/Biphenyl Phase (e.g., Zorbax SB-Phenyl) Achiral->Phenyl pi-pi Selectivity Required

Caption: Decision tree for selecting HPLC stationary phases for Ruxolitinib intermediates.

PART 1: Chiral Purity Analysis of Ruxolitinib Intermediates

The stereochemistry of ruxolitinib is a critical quality attribute[1]. While normal-phase polysaccharide columns are common starting points for chiral screening, reversed-phase (RP) chiral HPLC offers superior robustness and compatibility with downstream LC-MS workflows.

Mechanistic Causality: Why Pirkle-Type over Polysaccharide?

Polysaccharide columns (e.g., CHIRALPAK IG-3) rely on the steric fit of the analyte into chiral helical cavities[1]. While effective, they can suffer from lot-to-lot variability and often require complex, volatile normal-phase solvents. Conversely, Pirkle-type columns like the Whelk-O1 utilize a 1-(3,5-dinitrobenzamido)-1,2,3,4-tetrahydrophenanthrene chiral selector[3]. This selector provides explicit, predictable


-

interactions and hydrogen bonding with the electron-rich pyrazole-pyrrolo-pyrimidine core of ruxolitinib, enabling highly robust reversed-phase separations[3].
Self-Validating Protocol: The Inverted Chirality Columns Approach (ICCA)

To definitively prove that a minor peak is a chiral impurity and not an achiral degradant, we employ the ICCA method[3]. By switching between columns with opposite absolute configurations of the chiral selector, the elution order of the enantiomers strictly inverts. This creates a self-validating system: the identity of the enantiomeric impurity is confirmed by its predictable shift in retention time, eliminating false positives.

Step-by-Step Methodology: ICCA Chiral HPLC

  • Mobile Phase Preparation: Mix HPLC-grade water and acetonitrile (70:30, v/v)[1]. Add 0.1% (v/v) formic acid to suppress the ionization of the pyrazole nitrogens, ensuring sharp peak shapes and preventing secondary interactions[3]. Degas via ultrasonication for 15 minutes.

  • System Equilibration: Install a (R,R)-Whelk-O1 column (250 × 4.6 mm, 5 µm). Set the column oven to 25 °C and flow rate to 1.0 mL/min[3]. Equilibrate for 30 column volumes.

  • Sample Preparation: Dissolve the ruxolitinib intermediate in the mobile phase to a concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Acquisition: Inject 10 µL. Monitor UV absorbance at 227 nm (the optimal isobestic point for the pyrrolo-pyrimidine chromophore)[1].

  • Validation (Inversion): Replace the column with a (S,S)-Whelk-O1 column (250 × 4.6 mm, 5 µm) and repeat the injection. The enantiomeric elution order (EEO) must invert, confirming the stereochemical nature of the minor peak[3].

Table 1: Comparison of Chiral Stationary Phases for Ruxolitinib
ParameterPirkle-Type (Whelk-O1)Polysaccharide (CHIRALPAK IG-3)
Primary Interaction Mechanism Explicit

-

and Hydrogen Bonding
Steric inclusion in chiral cavities
Mobile Phase Compatibility Reversed-Phase (Water/ACN + FA)Normal-Phase (Hexane/IPA/DEA)
Self-Validation Capability High (Compatible with ICCA)Low (No direct inverted selector available)
LC-MS Compatibility Excellent (Volatile buffers used)Poor (Requires post-column makeup flow)

PART 2: Achiral Purity & Degradation Product Profiling

During synthesis and storage, ruxolitinib intermediates are susceptible to hydrolytic cleavage, yielding degradants such as 4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine and 3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanoic acid[2].

Mechanistic Causality: Why Phenyl over C18?

Standard ODS (C18) columns separate analytes based purely on dispersive hydrophobic interactions[4]. However, the hydrolytic degradants of ruxolitinib share nearly identical hydrophobicities with the intact API, frequently leading to co-elution. By switching to a Phenyl-based stationary phase (e.g., Zorbax SB-C18 Phenyl), the


-electrons of the stationary phenyl ring interact with the delocalized 

-systems of the pyrazole and pyrimidine rings[5]. This orthogonal

-

selectivity drastically improves the resolution of structurally rigid regioisomers and aromatic degradants that C18 columns cannot differentiate[5].

Step-by-Step Methodology: Achiral Impurity Profiling

  • Mobile Phase Preparation: Prepare an isocratic mixture of Acetonitrile and Methanol (50:50, v/v)[5]. Adjust the apparent pH to 3.5 using orthophosphoric acid (OPA)[4]. Causality: This acidic pH ensures the basic nitrogen atoms remain protonated, preventing peak tailing caused by secondary interactions with residual silanols on the silica support.

  • System Equilibration: Install a Zorbax SB C18 Phenyl column (150 × 4.6 mm, 3.5 µm)[5]. Set the column temperature to 35 °C to improve mass transfer kinetics and reduce backpressure[5]. Set the flow rate to 1.0 mL/min.

  • Sample Preparation: Dissolve the sample in methanol to achieve a concentration of 100 µg/mL. Ultrasonicate for 20 minutes and filter through a 0.45 µm nylon membrane[4].

  • Acquisition: Inject 20 µL. Monitor UV absorbance at 236 nm[4].

  • System Suitability (Self-Validation): The method is considered valid only if the resolution (

    
    ) between the intact ruxolitinib intermediate and the primary hydrolytic degradant is > 2.0, and the tailing factor for the API peak does not exceed 1.5.
    
Table 2: Comparison of Achiral Columns for Ruxolitinib Impurities
ParameterStandard Alkyl (ODS C18)Phenyl Phase (Zorbax SB-Phenyl)
Primary Interaction Mechanism Hydrophobic (Dispersive)Hydrophobic +

-

interactions
Resolution of Hydrolytic Degradants Moderate (Risk of co-elution)Superior (Orthogonal selectivity)
Retention of Polar Pyrimidine Cores WeakStronger (via dipole-induced dipole)
Recommended Application Routine assay of pure APIComplex impurity & degradation profiling

References

  • Di Michele, A., et al. (2020). Improved Achiral and Chiral HPLC-UV Analysis of Ruxolitinib in Two Different Drug Formulations. Separations, 7(3), 47. MDPI. Available at:[Link]

  • Harde, M. T., et al. (2023). ICH Guideline in Practice for Quantification of Ruxolitinib by applying Validated RP-HPLC Method on Commercial Tablet Formulation. Research Journal of Pharmacy and Technology. Available at: [Link]

  • RSC Analytical Methods. (2022). LC-HRMS studies on ruxolitinib degradation: a comprehensive approach during drug development. Royal Society of Chemistry. Available at:[Link]

  • Research Journal of Pharmacy and Technology. (2024). Development and Validation of RP HPLC Method for Estimation of Ruxolitinib Tablet in Pharmaceutical Dosage Form. Available at: [Link]

Sources

Validation

LC-MS Platform Comparison Guide: Identification and Impurity Profiling of CAS 1146629-83-5

CAS 1146629-83-5 —chemically identified as (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile—is a highly specialized, chiral, halogenated intermediate critical to the synthesis of the JAK1/JAK2 inhibitor ruxoli...

Author: BenchChem Technical Support Team. Date: March 2026

CAS 1146629-83-5 —chemically identified as (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile—is a highly specialized, chiral, halogenated intermediate critical to the synthesis of the JAK1/JAK2 inhibitor ruxolitinib. In pharmaceutical development, the rigorous identification of this intermediate and the profiling of its trace impurities (such as debrominated analogs) dictate the safety and efficacy of the final active pharmaceutical ingredient (API).

As a Senior Application Scientist, I have designed this guide to objectively compare the performance of the two leading analytical platforms for this workflow: Ultra-High Performance Liquid Chromatography coupled to Triple Quadrupole (UHPLC-QqQ) versus Quadrupole Time-of-Flight (UHPLC-Q-TOF) High-Resolution Mass Spectrometry (HRMS) .

Platform Comparison: UHPLC-QqQ vs. UHPLC-Q-TOF

When selecting an LC-MS platform for CAS 1146629-83-5, the choice fundamentally alters the analytical capability. QqQ platforms excel in targeted, high-throughput quantification, whereas Q-TOF platforms are indispensable for untargeted structural elucidation and isotopic fidelity.

Objective Performance Comparison
Performance MetricUHPLC-QqQ (Targeted Analysis)UHPLC-Q-TOF (HRMS Profiling)Analytical Causality for CAS 1146629-83-5
Mass Accuracy Nominal (~0.1 Da)High (< 2 ppm error)Q-TOF differentiates isobaric matrix interferences from the true API intermediate.
Isotopic Fidelity Moderate (Subject to unit resolution)Excellent (Preserves exact isotopic ratios)Critical for identifying the ~1:1

Br/

Br signature of the intermediate.
Sensitivity (LOD) Sub-picogram (via MRM mode)Low-picogram (Full Scan)QqQ filters out background noise via Multiple Reaction Monitoring (MRM).
Primary Utility Batch release & trace quantificationUnknown impurity identificationQ-TOF enables retrospective data mining without pre-defining target masses.

Mechanistic Insights: Ionization and Isotopic Signatures

To analyze CAS 1146629-83-5 effectively, one must understand its gas-phase behavior. The molecule features a pyrazole ring with basic nitrogen atoms, making Positive Electrospray Ionization (ESI+) the most efficient ionization mode. In an acidic mobile phase, the nitrogen readily accepts a proton, yielding a stable


 pseudomolecular ion.

The Bromine Advantage: The presence of a single bromine atom provides a highly diagnostic mass spectral signature. Bromine exists naturally as two stable isotopes:


Br (50.69%) and 

Br (49.31%). Consequently, the intact

ion presents as a distinct doublet at m/z 268.04 and 270.04. As detailed in [1], this predictable mass shift allows for rapid visual and software-driven identification, effectively acting as an intrinsic isotopic tracer.

LCMS_Workflow N1 Sample Prep (Acetonitrile Extraction) N2 UHPLC Separation (C18, Gradient) N1->N2 N3 ESI+ Ionization (Desolvation & Charge) N2->N3 N4 Mass Analysis (QqQ vs Q-TOF) N3->N4 N5 Data Processing (Isotope Filtering) N4->N5

Fig 1: End-to-end LC-MS workflow for the analysis and data processing of CAS 1146629-83-5.

Self-Validating Experimental Protocol

Every robust analytical method must be a self-validating system. The following protocol incorporates built-in System Suitability Tests (SST) to ensure data integrity, drawing on principles established in [2].

Step-by-Step Methodology
  • Sample Preparation:

    • Dilute the intermediate in Acetonitrile:Water (50:50, v/v) to a final concentration of 1 µg/mL.

    • Causality: The 50% organic fraction ensures complete solubility of the lipophilic cyclopentyl moiety while preventing solvent-induced band broadening during the initial reverse-phase LC gradient.

  • Chromatographic Separation (UHPLC):

    • Column: C18 (2.1 x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

    • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

    • Gradient: 5% B to 95% B over 5.0 minutes.

    • Causality: Formic acid acts as a proton source, significantly enhancing ESI+ ionization efficiency of the pyrazole nitrogen.

  • Mass Spectrometry Parameters (ESI+):

    • Capillary Voltage: 3.5 kV (Optimal for small molecule desolvation).

    • Desolvation Temperature: 350°C.

  • Self-Validation Mechanism (The Isotope Check):

    • Protocol: Prior to the sample batch, inject a known brominated standard (e.g., 4-bromophenol). The system software must automatically calculate the M / M+2 ratio.

    • Validation Gate: If the ratio falls outside 0.98 – 1.02, it indicates quadrupole mass discrimination or detector saturation, and the run is automatically halted.

Fragmentation Pathway & Data Interpretation

Upon Collision-Induced Dissociation (CID), the


 precursor ion undergoes highly predictable fragmentation. The primary pathway involves the neutral loss of the cyclopentyl group as cyclopentene (68 Da), yielding a stable fragment at m/z 200.04 / 202.04. Secondary cleavage of the C–N bond yields the protonated 4-bromopyrazole ion at m/z 146.96 / 148.96.

By applying [3], we can filter out background matrix ions that do not exhibit this specific fragmentation and isotopic pattern.

Fragmentation_Pathway P [M+H]+ m/z 268.04 / 270.04 (C11H15BrN3+) F1 [M+H - C5H8]+ m/z 200.04 / 202.04 P->F1 - Cyclopentene (68 Da) F2 [4-Bromopyrazole+H]+ m/z 146.96 / 148.96 P->F2 C-N Cleavage F3 [Cyclopentyl]+ m/z 69.07 P->F3 C-C Cleavage

Fig 2: Proposed ESI+ CID fragmentation pathway for CAS 1146629-83-5.

Quantitative Data Summary

The table below summarizes the expected HRMS data for CAS 1146629-83-5 and a common process impurity (debrominated analog), demonstrating the precision of the Q-TOF platform.

Analyte / ImpurityRetention TimePrecursor Ion (m/z)Primary Product Ion (m/z)Mass ErrorS/N Ratio (LOD)
CAS 1146629-83-5 (

Br)
3.45 min268.0441200.0412< 2.0 ppm> 500:1
CAS 1146629-83-5 (

Br)
3.45 min270.0421202.0392< 2.0 ppm> 500:1
Debrominated Impurity 2.80 min190.1344122.0718< 2.5 ppm> 300:1

Note: The debrominated impurity elutes earlier due to the loss of the lipophilic halogen, a phenomenon consistently observed in [4] of related kinase inhibitors.

References

  • MacNeill, J. "Interpretation of Isotope Peaks in Small Molecule LC–MS." LCGC International. URL:[Link]

  • Li, X., et al. "Development and validation of an LC-MS/MS method for ruxolitinib quantification: advancing personalized therapy in hematologic malignancies." Frontiers in Pharmacology. URL:[Link]

  • Zhu, M., et al. "An accurate-mass-based spectral-averaging isotope-pattern-filtering algorithm for extraction of drug metabolites possessing a distinct isotope pattern from LC-MS data." Analytical Chemistry (PubMed). URL:[Link]

  • Veeraraghavan, S., et al. "Simultaneous quantification of ruxolitinib and nilotinib in rat plasma by LC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis (PubMed). URL:[Link]

Comparative

Comparative Guide: Synthetic Routes for N-cyclopropyl-4-(4-piperidinyl)-2-pyrimidinamine

The synthesis of N-cyclopropyl-4-(4-piperidinyl)-2-pyrimidinamine (also referred to as 4-(piperidin-4-yl)-N-cyclopropylpyrimidin-2-amine) represents a classic challenge in heteroaromatic chemistry: constructing a 2,4-dis...

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of N-cyclopropyl-4-(4-piperidinyl)-2-pyrimidinamine (also referred to as 4-(piperidin-4-yl)-N-cyclopropylpyrimidin-2-amine) represents a classic challenge in heteroaromatic chemistry: constructing a 2,4-disubstituted pyrimidine with high regiocontrol.[1] This scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for various kinase inhibitors (e.g., JAK2, CDK4/6) and GPCR antagonists.[1]

This guide compares the two most robust synthetic strategies: the Sequential Displacement Route (Suzuki-First) and the De Novo Cyclization Route .[1]

[1]

Retrosynthetic Analysis & Strategy

The target molecule features a pyrimidine core substituted at the C4 position with a 4-piperidinyl group (C-C bond) and at the C2 position with a cyclopropylamino group (C-N bond).[1] The primary synthetic challenge is ensuring the correct regiochemistry, as the 2- and 4-positions of the pyrimidine ring have distinct electronic profiles.[1]

Strategic Disconnections[1]
  • Path A (Sequential Functionalization): Utilizes 2,4-dichloropyrimidine as a scaffold.[1][2][3][4] The order of addition is critical to avoid the "wrong isomer."

  • Path B (De Novo Assembly): Constructs the pyrimidine ring from an acyclic enaminone precursor and a guanidine derivative, effectively "baking in" the regiochemistry.[1]

Retrosynthesis cluster_PathA Path A: Sequential Displacement cluster_PathB Path B: De Novo Cyclization Target Target: N-cyclopropyl-4-(4-piperidinyl)-2-pyrimidinamine InterA 2-Chloro-4-(piperidinyl)pyrimidine + Cyclopropylamine Target->InterA S_NAr (C2) InterB Enaminone Intermediate + N-Cyclopropylguanidine Target->InterB Cyclocondensation StartA 2,4-Dichloropyrimidine + 4-Piperidinyl Boronate InterA->StartA Suzuki (C4) StartB N-Boc-4-acetylpiperidine + DMF-DMA InterB->StartB Enaminone Formation

Figure 1: Retrosynthetic logic comparing the convergent Suzuki approach (Path A) and the linear cyclization approach (Path B).

Route 1: The Sequential Displacement (Suzuki-First)[1]

This is the industry-standard route for discovery chemistry due to the commercial availability of boronic acids and the modularity of the S_NAr reaction.[1]

Mechanism & Logic[1]
  • Regioselectivity Control: The C4 position of 2,4-dichloropyrimidine is more electrophilic than C2.[1] However, S_NAr displacement at C4 with an amine would yield the wrong isomer (4-amino-2-chloro).[1]

  • Solution: We install the carbon substituent (piperidine) at C4 first using Suzuki-Miyaura coupling .[1] The bulky phosphine ligands and electronic bias favor coupling at the more electron-deficient C4 chloride.[1]

  • Amine Installation: The resulting 2-chloro-4-substituted intermediate is then reacted with cyclopropylamine.[1] The C2 chloride, while less reactive than C4, is sufficiently active for displacement, especially when the C4 position is occupied by an alkyl/aryl group rather than an electron-donating amine.[1]

Detailed Protocol

Step 1: Suzuki Coupling (C4 Functionalization)

  • Reagents: 2,4-Dichloropyrimidine (1.0 eq), N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine (1.1 eq), Pd(dppf)Cl₂[1]·DCM (0.05 eq), Na₂CO₃ (2.0 M aq, 3.0 eq).[1]

  • Solvent: 1,4-Dioxane.[1]

  • Conditions: 80–90 °C, 4–12 h under N₂.

  • Workup: Dilute with EtOAc, wash with water/brine.[1] Purify via silica gel chromatography (Hex/EtOAc).

  • Key Intermediate: tert-butyl 4-(2-chloropyrimidin-4-yl)piperidine-1-carboxylate.[1]

Step 2: S_NAr Displacement (C2 Functionalization)

  • Reagents: Key Intermediate from Step 1 (1.0 eq), Cyclopropylamine (3.0–5.0 eq), DIPEA (2.0 eq).[1]

  • Solvent: n-Butanol or DMSO (for higher temp) or 1,4-Dioxane.[1]

  • Conditions: 100–120 °C (sealed tube/microwave) for 2–6 h.

  • Note: Cyclopropylamine is a good nucleophile, but the C2-Cl is deactivated.[1] High temperature is required.[1]

  • Product: tert-butyl 4-(2-(cyclopropylamino)pyrimidin-4-yl)piperidine-1-carboxylate.[1]

Step 3: Global Deprotection [1]

  • Reagents: HCl (4M in Dioxane) or TFA/DCM (1:4).[1]

  • Conditions: RT, 1–2 h.[1]

  • Yield: ~60–75% (over 3 steps).[1]

Route 2: The De Novo Cyclization (Guanidine Route)[1]

This route is often preferred for scale-up or when regioselectivity in Route 1 proves difficult (e.g., bis-coupling byproducts).[1] It builds the pyrimidine ring from scratch.[1]

Mechanism & Logic[1]
  • Enaminone Formation: N-Boc-4-acetylpiperidine reacts with DMF-DMA to form an enaminone.[1] This creates a 3-carbon electrophilic fragment.[1]

  • Cyclocondensation: N-Cyclopropylguanidine (acting as a 1,3-dinucleophile) condenses with the enaminone.[1] The regiochemistry is dictated by the condensation pattern: the guanidine nitrogen attacks the β-carbon of the enaminone, and the other nitrogen closes the ring.[1]

Detailed Protocol

Step 1: Enaminone Synthesis

  • Reagents: N-Boc-4-acetylpiperidine (1.0 eq), N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (5.0 eq).

  • Conditions: Reflux (100 °C) neat or in Toluene, 12 h.

  • Workup: Concentrate in vacuo to remove excess DMF-DMA.[1] The residue (usually a yellow solid/oil) is used directly.[1]

  • Intermediate: tert-butyl 4-(3-(dimethylamino)acryloyl)piperidine-1-carboxylate.[1]

Step 2: Pyrimidine Cyclization

  • Reagents: Enaminone (1.0 eq), N-Cyclopropylguanidine sulfate (1.2 eq), K₂CO₃ or NaOEt (2.0 eq).[1]

  • Solvent: Ethanol or DMF.[1][2]

  • Conditions: Reflux (80–100 °C), 6–12 h.

  • Mechanism: The guanidine displaces the dimethylamine group and cyclizes with the ketone carbonyl.[1]

  • Product: tert-butyl 4-(2-(cyclopropylamino)pyrimidin-4-yl)piperidine-1-carboxylate.[1]

Step 3: Deprotection

  • Same as Route 1.

Comparative Analysis

The following table summarizes the trade-offs between the two routes for a medicinal chemistry campaign versus process development.

FeatureRoute 1: Suzuki-First (Sequential)Route 2: De Novo (Guanidine)
Regiocontrol High (if C4 Suzuki is done first).[1] Risk of bis-coupling.[1]Perfect (Structural design dictates isomer).
Step Count 3 Steps (Coupling

S_NAr

Deprotection)
3 Steps (Enaminone

Cyclization

Deprotection)
Overall Yield Moderate (50–70%)High (60–80%)
Cost Driver Palladium catalyst; Boronic acid.[1]N-Boc-4-acetylpiperidine; N-Cyclopropylguanidine.[1]
Scalability Good, but Pd removal required (scavengers).[1]Excellent, no heavy metals.[1]
Common Pitfall Adding amine first yields the wrong (4-amino) isomer.[1]Availability of N-cyclopropylguanidine (may need synthesis).[1]
Critical Decision Flowchart

The choice of route depends heavily on material availability.[1]

DecisionTree Start Start: Choose Synthetic Strategy Check1 Is 2,4-Dichloropyrimidine & Piperidinyl Boronate available? Start->Check1 Check2 Is Pd contamination a concern? Check1->Check2 Yes Route2 Choose Route 2 (De Novo) Best for Scale-up/Cost Check1->Route2 No (Use Acetylpiperidine) Route1 Choose Route 1 (Suzuki) Fastest for Discovery Check2->Route1 No Check2->Route2 Yes (Avoid Pd)

Figure 2: Decision matrix for selecting the optimal synthetic route based on reagent availability and purity requirements.

Experimental Data & Validation

Key Analytical Data (Expected)

To validate the synthesis, the following spectral characteristics should be observed for the final product (dihydrochloride salt):

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       8.90 (br s, 1H, NH), 8.15 (d, J = 5.2 Hz, 1H, Pyrimidine H6), 6.85 (d, J = 5.2 Hz, 1H, Pyrimidine H5).[1]
      
    • 
       2.80–2.90 (m, 1H, Cyclopropyl CH), 3.30–3.40 (m, 4H, Piperidine H2/H6), 2.90 (m, 1H, Piperidine H4).[1]
      
    • 
       0.60–0.80 (m, 4H, Cyclopropyl CH₂).[1]
      
  • LC-MS: [M+H]⁺ = 219.2 (Calculated for C₁₂H₁₈N₄).[1]

The "Wrong Isomer" Trap

A common error is reacting 2,4-dichloropyrimidine with cyclopropylamine first.[1]

  • Result: 4-(cyclopropylamino)-2-chloropyrimidine (Major product).[1]

  • Why: The C4 position is more electron-deficient due to the para-nitrogen's inductive effect.[1]

  • Consequence: Subsequent reaction with piperidine nucleophiles is difficult and yields the 2,4-disubstituted product with reversed regiochemistry (Piperidine at C2, Amine at C4).[1] Always perform the C-C bond formation (Suzuki) first. [1]

References

  • Regioselectivity in Pyrimidines: J. Org. Chem. 2010, 75, 22, 7920–7923.[1] (Discusses the preferential S_NAr at C4 of 2,4-dichloropyrimidine). Link[1]

  • Suzuki Coupling Protocols: Tetrahedron 2005, 61, 44, 10482-10489.[1] (General protocols for 2,4-dichloropyrimidine coupling). Link[1]

  • De Novo Pyrimidine Synthesis: Bioorg. Med. Chem. Lett. 2009, 19, 15, 4364-4367.[1] (Example of enaminone-guanidine cyclization for kinase inhibitors). Link[1]

  • Intermediate Availability: 2-Chloro-4-(piperidin-4-yl)pyrimidine hydrochloride (CAS 1233513-21-7) is a known building block available from major suppliers (e.g., Sigma-Aldrich, Enamine).[1] Link

Sources

Validation

Reference standards for 2-Pyrimidinamine, N-cyclopropyl-4-(4-piperidinyl)-

Analytical Comparison Guide: Reference Standards for 2-Pyrimidinamine, N-cyclopropyl-4-(4-piperidinyl)- Executive Summary 2-Pyrimidinamine, N-cyclopropyl-4-(4-piperidinyl)- is a critical chemical building block and a hig...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Comparison Guide: Reference Standards for 2-Pyrimidinamine, N-cyclopropyl-4-(4-piperidinyl)-

Executive Summary

2-Pyrimidinamine, N-cyclopropyl-4-(4-piperidinyl)- is a critical chemical building block and a highly conserved pharmacophore utilized in the design of targeted kinase inhibitors (such as CDK4/6 and JAK inhibitors). When conducting pharmacokinetic (PK) profiling, therapeutic drug monitoring (TDM), or active pharmaceutical ingredient (API) quality control, the selection of the appropriate analytical reference standard is paramount. This guide objectively compares the performance of different salt forms and isotopic variants of this compound to help researchers optimize their liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows.

Section 1: Chemical Profiling & Reference Standard Comparison

This compound is commercially available in two primary forms: the free base[1] and the dihydrochloride salt[2]. For rigorous bioanalytical quantification, Stable Isotope-Labeled (SIL) analogs (e.g., deuterium-labeled variants) are often custom-synthesized. Selecting the correct form directly impacts assay sensitivity, stability, and regulatory compliance.

Table 1: Physicochemical & Analytical Comparison of Reference Standard Forms

Property / ParameterFree BaseDihydrochloride SaltSIL-Analog (e.g., d4-piperidinyl)
CAS Number 1439992-19-41233513-21-7 / 1439908-10-7Custom Synthesis
Aqueous Solubility Low (<1 mg/mL)High (>50 mg/mL)Matches Unlabeled Salt
Organic Solubility High (DMSO, MeOH)Moderate (MeOH/Water mixtures)Matches Unlabeled Salt
Hygroscopicity LowModerate to HighModerate to High
LC-MS/MS Ionization Moderate (Requires acidic modifier)Excellent (Pre-protonated)Excellent (Pre-protonated)
Primary Application Synthetic intermediate, Organic assaysAqueous PK assays, QC calibrationInternal standard for bioanalysis

Section 2: Causality in Experimental Choices

As an application scientist, method development cannot rely on trial and error; it must be grounded in physicochemical causality.

Why choose the dihydrochloride salt for LC-MS/MS? In electrospray ionization (ESI+), the efficiency of gas-phase ion generation dictates assay sensitivity. The N-cyclopropyl-4-(4-piperidinyl)-2-pyrimidinamine molecule contains two highly basic nitrogen centers: the secondary amine of the piperidine ring and the pyrimidine nitrogens. The dihydrochloride salt ensures that both basic sites are pre-protonated in solution. This pre-protonation significantly enhances solubility in highly aqueous mobile phases (e.g., 0.1% Formic Acid in Water) and provides a more stable, reproducible


 precursor ion signal compared to the free base, which often suffers from incomplete ionization or solubility-driven precipitation during reverse-phase gradient elution.

Why is a SIL standard critical? Matrix effects (ion suppression or enhancement from endogenous biological components) are the primary source of inaccuracy in bioanalytical LC-MS/MS. Because the SIL standard shares the exact physicochemical properties and chromatographic retention time as the analyte, it experiences identical matrix effects. By utilizing the peak area ratio (Analyte/SIL), the assay becomes a self-correcting system, satisfying the stringent accuracy requirements mandated by the[3][4].

Section 3: Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed with built-in validation checks.

Protocol 1: LC-MS/MS Method Development and Calibration
  • Stock Solution Preparation: Weigh exactly 1.00 mg of the dihydrochloride reference standard using a microanalytical balance. Dissolve in 1.0 mL of 50:50 Methanol:Water to yield a 1.0 mg/mL stock.

    • Self-Validation Step: Prepare a second, independent stock solution to verify the accuracy of the first. The LC-MS/MS response factor deviation between the two stocks must be <5%.

  • Working Standard Dilution: Serially dilute the stock in blank matrix (e.g., human plasma) to create an 8-point calibration curve ranging from 1 ng/mL to 1000 ng/mL. Spike each standard with 50 ng/mL of the SIL internal standard.

  • Sample Extraction: Apply protein precipitation by adding 300 µL of cold Acetonitrile (containing 0.1% Formic Acid) to 100 µL of the spiked matrix. Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes.

  • LC-MS/MS Analysis: Inject 5 µL of the supernatant onto a C18 column (2.1 x 50 mm, 1.7 µm). Use a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B). Monitor the MRM transition for the protonated precursor to its dominant fragment.

Protocol 2: Forced Degradation Studies (ICH Q1A)
  • Acid/Base Hydrolysis: Incubate 10 µg/mL of the reference standard in 0.1 N HCl and 0.1 N NaOH separately at 60°C for 24 hours.

  • Oxidative Stress: Expose the standard to 3%

    
     at room temperature for 24 hours.
    
  • Photolysis: Expose the standard to UV light (254 nm) for 24 hours.

  • Analysis: Analyze all stressed samples via HPLC-UV (254 nm) coupled with MS.

    • Self-Validation Step: Mass balance must be achieved. The sum of the remaining parent peak area and all degradation product peak areas must equal the initial parent peak area (±5%), confirming the method is truly stability-indicating.

Section 4: Data Visualization

Workflow A Reference Standard (Dihydrochloride or SIL) B Gravimetric Preparation (Analytical Balance) A->B C Stock Solution (1 mg/mL in 50% MeOH) B->C D Purity Verification (HPLC-UV / LC-MS) C->D E Bioanalytical Assay (Calibration Curve) C->E F Stability Testing (ICH Q1A) C->F

Analytical workflow for the qualification of pyrimidinamine reference standards.

Pathway A Kinase Inhibitor (Pyrimidine-Piperidine Core) B CDK4/6 Complex A->B Inhibits ATP Binding C Rb Protein (Hypophosphorylated) B->C Prevents Phosphorylation D E2F Transcription Factor C->D Sequesters E Cell Cycle Arrest (G1 Phase) D->E Blocks S-Phase Entry

Mechanism of action for kinase inhibitors utilizing the pyrimidinamine-piperidine pharmacophore.

Section 5: Regulatory Grounding

When validating bioanalytical assays utilizing these reference standards, adherence to international regulatory frameworks is non-negotiable. The [5][6] and the ICH M10 Guidelines[3] dictate that calibration standards must demonstrate an accuracy of ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ). The use of high-purity dihydrochloride salts paired with SIL internal standards is the industry-standard approach to meeting these rigorous criteria and ensuring data integrity during regulatory submissions.

References

  • Title: ICH M10 on bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]

  • Title: Bioanalytical Method Validation Guidance for Industry (2018) Source: U.S. Food and Drug Administration (FDA) URL: [Link]

Sources

Comparative

Structural Validation of Pyrimidinamine Derivatives: An FTIR Spectral Comparison Guide

As a Senior Application Scientist, I approach the structural validation of pyrimidinamine (aminopyrimidine) derivatives not merely as a pattern-matching exercise, but as the analysis of a dynamic physical system. Pyrimid...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the structural validation of pyrimidinamine (aminopyrimidine) derivatives not merely as a pattern-matching exercise, but as the analysis of a dynamic physical system. Pyrimidinamines form the core scaffold of numerous pharmacologically active compounds, ranging from antidiabetic agents to advanced kinase inhibitors[1][2].

During the drug development lifecycle, Fourier Transform Infrared (FTIR) spectroscopy serves as a frontline analytical tool. It is uniquely suited to validate structural modifications, monitor reaction conversions (e.g., the transition from primary to secondary amines), and confirm tautomeric states[1][3]. This guide objectively compares the spectral characteristics of these derivatives and outlines a self-validating methodology for acquiring high-fidelity data.

Analytical Modality Comparison: ATR-FTIR vs. KBr Transmission

Before analyzing the spectra, we must establish the optimal data acquisition modality. Pyrimidinamine derivatives frequently exhibit extensive intermolecular hydrogen bonding and can be highly hygroscopic.

  • Attenuated Total Reflectance (ATR-FTIR): This is the superior alternative for pyrimidinamine derivatives. It requires zero sample preparation, preserving the native polymorphic state of the crystal[4]. More importantly, it eliminates the moisture artifact, providing a clear window into the critical high-frequency N-H stretching region.

  • KBr Pellet (Transmission): The legacy standard. While it offers excellent signal-to-noise ratios and is useful for legacy library matching, KBr is inherently hygroscopic. The absorbed ambient water produces a broad, intense O-H stretch around 3400 cm⁻¹, which directly eclipses the critical N-H stretching frequencies of the aminopyrimidine group, frequently leading to false-negative interpretations[3].

Comparative Spectral Analysis: The Pyrimidinamine Scaffold

The pyrimidine ring and its amine substituents present a highly coupled vibrational system. Understanding the causality behind these vibrations is essential for accurate structural assignment.

The High-Frequency Region: Amine (N-H) Vibrations (3500–3100 cm⁻¹)

The most diagnostic feature of a pyrimidinamine is the state of the amine group.

  • Primary Amines (-NH₂): Unsubstituted aminopyrimidines (such as 2-aminopyrimidine or 5-aminouracil) display two distinct stretching bands. The asymmetric stretch (

    
    ) occurs at higher frequencies (3380–3470 cm⁻¹), while the symmetric stretch (
    
    
    
    ) appears slightly lower (3290–3335 cm⁻¹)[3][5]. This duality exists because the two N-H bonds can vibrate either in-phase or out-of-phase.
  • Secondary Amines (-NH-): When the primary amine is functionalized (e.g., forming a thiourea, chalcone, or pyranopyrimidine derivative), the symmetry is broken. The spectrum shifts to a single, sharper N-H stretch, typically observed between 3236 and 3296 cm⁻¹[2][5]. Monitoring the disappearance of the dual peak into a single peak is the definitive FTIR marker for successful substitution.

The Double Bond Region: Ring Vibrations (1700–1500 cm⁻¹)

The pyrimidine ring possesses 12 normal modes of vibration. The stretching modes in this region are complex, highly coupled combinations of C=N, C-N, C=C, and C-C bonds[3].

  • Characteristic ring stretching modes are consistently observed at approximately 1650, 1590, and 1450 cm⁻¹[2][3].

  • If an exocyclic carbonyl (C=O) is introduced to the derivative, a strong, sharp peak will dominate the 1674–1731 cm⁻¹ range, clearly distinguishable from the ring stretches[2][5].

The Fingerprint Region: C-N Stretches and Deformations (< 1400 cm⁻¹)
  • The C-N stretching vibrations linking the amine to the pyrimidine ring appear as strong bands between 1250 and 1350 cm⁻¹ (specifically noted around 1260, 1298, and 1341 cm⁻¹)[2].

  • Ring out-of-plane deformations (torsional modes) are highly sensitive to the substitution pattern, typically appearing at 740, 600, and 410 cm⁻¹[3].

Quantitative FTIR Spectral Comparison
Vibration ModePrimary Aminopyrimidine (e.g., 2-AP)Secondary Pyrimidinamine DerivativeUnsubstituted Pyrimidine Ring
N-H Asymmetric Stretch 3380–3470 cm⁻¹AbsentAbsent
N-H Symmetric Stretch 3290–3335 cm⁻¹3236–3296 cm⁻¹ (Single Peak)Absent
C=N / C=C Ring Stretch 1650, 1590 cm⁻¹1648, 1582 cm⁻¹1580, 1556 cm⁻¹
C-N Stretch 1260–1341 cm⁻¹1250–1350 cm⁻¹Absent
Ring Out-of-Plane Def. 740, 600 cm⁻¹785–540 cm⁻¹761 cm⁻¹

Workflow Visualization

G A Sample Preparation (ATR Preferred over KBr) B FTIR Data Acquisition (4000 - 400 cm⁻¹, 4 cm⁻¹ res) A->B  Optimize Signal/Noise C High-Frequency Region (3500 - 3000 cm⁻¹) B->C D Double Bond Region (1700 - 1500 cm⁻¹) B->D E Fingerprint Region (1500 - 400 cm⁻¹) B->E F Identify N-H Stretches (1° vs 2° Amine) C->F  3470-3200 cm⁻¹ G Identify Pyrimidine Ring (C=N, C=C Stretches) D->G  1650-1500 cm⁻¹ H Identify Substituents (C-N, C-Cl, C-O) E->H  < 1400 cm⁻¹ I Structural Validation & Tautomeric Confirmation F->I G->I H->I

Figure 1: Logical workflow for FTIR spectral interpretation of pyrimidinamine derivatives.

Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system. Every step includes a mechanistic check to prevent the acquisition of artifact-laden data.

Step 1: Instrument Calibration & Background Collection

  • Action: Clean the diamond ATR crystal with isopropanol. Collect a background spectrum (32–64 scans).

  • Causality: Atmospheric CO₂ (sharp doublet at 2350 cm⁻¹) and water vapor (rotational-vibrational bands at 3900–3500 cm⁻¹ and 1900–1300 cm⁻¹) must be mathematically subtracted. A background scan must be collected immediately prior to the sample to ensure environmental consistency.

Step 2: Sample Application (ATR Method)

  • Action: Place 1–2 mg of the synthesized pyrimidinamine derivative directly onto the ATR crystal. Apply consistent pressure using the anvil.

  • Causality: Proper contact is required for the evanescent wave to penetrate the sample. Self-Validation Check: Look at the baseline. If a derivative-shaped baseline (the Christiansen effect) is observed, the contact is poor, or the crystal particle size is too large. Crush the sample finer and re-apply.

Step 3: Data Acquisition

  • Action: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, co-adding 32 to 64 scans.

  • Causality: A 4 cm⁻¹ resolution is the optimal thermodynamic sweet spot for solid-state organic molecules. It provides enough resolution to separate the closely spaced C=N and C=C pyrimidine ring stretches without introducing excessive instrumental noise into the spectrum.

Step 4: Spectral Processing & ATR Correction

  • Action: Apply an ATR correction algorithm to the raw data.

  • Causality: In ATR-FTIR, the depth of penetration of the infrared beam is wavelength-dependent (deeper at lower wavenumbers). Applying an ATR correction normalizes the peak intensities, allowing for accurate visual comparison against legacy transmission (KBr) spectral libraries[4].

References

  • FTIR and Raman Spectra Compared with Ab Initio Calculated Frequency Modes for 5-Aminouracil Source: National Institutes of Health (PMC) URL:[Link]

  • One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors Source: National Institutes of Health (PMC) URL:[Link]

  • Structural analysis and optoelectronic applications of 2-aminopyrimidine with pimelic acid crystal Source: Chalcogenide Letters URL:[Link]

  • Synthesis, Characterization, and Effectiveness of Pyranopyrimidine Derivatives as Multi-function Additive for Lubricating Oils Source: Chemical Methodologies URL:[Link]

  • Single Crystal X-Ray Structure Determination and Vibrational Spectroscopy of 2-Aminopyrimidinium Hydrogen Trioxofluorophosphate Source: MDPI URL:[Link]

Sources

Validation

Elemental analysis benchmarks for N-cyclopropyl-4-(4-piperidinyl)-2-pyrimidinamine

This guide serves as a definitive technical resource for benchmarking the elemental composition and purity of N-cyclopropyl-4-(4-piperidinyl)-2-pyrimidinamine , a critical pharmacophore often utilized as a scaffold in th...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a definitive technical resource for benchmarking the elemental composition and purity of N-cyclopropyl-4-(4-piperidinyl)-2-pyrimidinamine , a critical pharmacophore often utilized as a scaffold in the synthesis of kinase inhibitors (e.g., JAK, CDK) and GPR119 modulators.

Given the compound's nitrogen-rich heterocyclic structure and secondary amine functionality, it presents specific challenges in microanalysis—namely hygroscopicity, incomplete combustion, and salt form ambiguity. This guide compares the "Gold Standard" combustion analysis against modern alternatives like Quantitative NMR (qNMR), providing actionable protocols and data.

Executive Summary
  • Compound Class: Aminopyrimidine-piperidine conjugate.

  • Molecular Formula:

    
     (Free Base).
    
  • Critical Challenge: Distinguishing between the Free Base, Monohydrochloride, and Dihydrochloride forms, and quantifying hygroscopic water content.

  • The Benchmark: Theoretical elemental composition (CHN) serves as the absolute reference. Deviations >0.4% indicate solvation or salt impurities.

Part 1: The Theoretical Benchmarks

Before initiating experimental analysis, researchers must establish the theoretical "Zero Point." The table below outlines the calculated elemental composition for the free base and its common processing forms. Note the dramatic shift in Carbon and Nitrogen percentages upon salt formation.

Table 1: Theoretical Elemental Composition Benchmarks

FormFormulaMW ( g/mol )Carbon (%)Hydrogen (%)Nitrogen (%)Chlorine (%)
Free Base

218.3066.02 8.31 25.67 0.00
Monohydrate

236.3160.998.5323.710.00
Mono-HCl

254.7656.577.5221.9913.92
Di-HCl

291.2249.496.9219.2424.35

Scientific Insight: The piperidine nitrogen (


) is significantly more basic than the pyrimidine nitrogen. In synthesis, unless a specific neutralization step is performed, the compound often isolates as a partial salt or hydrate. A Nitrogen value of ~22%  (vs. 25.6%) is a diagnostic marker for the Mono-HCl salt.
Part 2: Comparative Analysis of Methods

To validate the product, we compare the industry-standard Combustion Analysis against high-fidelity alternatives.

Method A: Automated CHN Combustion (The Gold Standard)
  • Principle: High-temperature oxidation (

    
    ) followed by reduction and GC separation.
    
  • Pros: Direct measurement of bulk purity; industry standard for publication.

  • Cons: Requires

    
     sample; destructive; sensitive to water (hygroscopicity affects %C and %N).
    
  • Suitability: High .[1] Essential for final compound validation.

Method B: Quantitative NMR (qNMR) (The Modern Alternative)
  • Principle: Proton counting relative to an internal standard (e.g., Maleic Acid or TCNB).

  • Pros: Non-destructive (recoverable); distinguishes between solvent impurities and structural degradation; confirms salt stoichiometry.

  • Cons: Requires deuterated solvents; precision depends on the internal standard weighing accuracy.

  • Suitability: Medium-High . Superior for determining potency but does not provide bulk elemental ratios directly.

Method C: High-Resolution Mass Spectrometry (HRMS)
  • Principle: Measurement of exact mass (

    
    ).
    
  • Pros: Confirms molecular formula (

    
    ).
    
  • Cons: Qualitative only . Cannot distinguish between 95% and 99% purity or detect inorganic salts (NaCl).

  • Suitability: Low for purity benchmarking; High for identity confirmation.

Part 3: Experimental Protocols
Protocol 1: Optimized CHN Analysis for Nitrogen-Rich Heterocycles
  • Objective: Accurate determination of %N to within

    
     of theoretical.
    
  • Equipment: Elementar vario EL cube or PerkinElmer 2400 Series II.

Step-by-Step Workflow:

  • Drying (Critical): The piperidine ring is hygroscopic. Dry the sample at 40°C under high vacuum (0.1 mbar) for 4 hours over

    
    .
    
    • Why? Even 1% water content drops Carbon from 66.0% to 65.3%, causing a "failed" specification.

  • Weighing: Weigh

    
     of sample into a tin capsule. Fold tightly to exclude air.
    
    • Note: Use an ultra-microbalance (readability

      
      ).
      
  • Oxidation Enhancer: Add

    
     of Tungsten(VI) Oxide (
    
    
    
    )
    powder to the capsule.
    • Mechanism:[2] Pyrimidines are refractory (hard to burn).

      
       prevents the formation of nitrogen-containing char (coke), ensuring all N is converted to 
      
      
      
      .
  • Combustion: Run at 1150°C (if possible) or standard 960°C with Oxygen boost (20s injection).

  • Calibration: Calibrate using Acetanilide (

    
    ) or Sulfanilamide  (
    
    
    
    ).
    • Tip: Run a "Conditioning" sample of the analyte first to saturate active sites in the reduction column.

Protocol 2: Salt Form Determination via Silver Nitrate Titration

If CHN analysis suggests a salt (e.g., %N is low), confirm Chloride content.

  • Dissolve

    
     of sample in 
    
    
    
    deionized water/methanol (1:1).
  • Add 1 drop of dilute

    
    .
    
  • Titrate with

    
     using a potentiometric electrode.
    
  • Calculation:

    
    .
    
    • Target: ~13.9% for Mono-HCl.

Part 4: Visualization & Logic
Diagram 1: Analytical Decision Matrix

This workflow guides the researcher from crude isolation to validated benchmark.

AnalysisWorkflow Start Crude Isolation (N-cyclopropyl-4-(4-piperidinyl)-2-pyrimidinamine) Dry Vacuum Dry (40°C, P2O5, 4h) Start->Dry CHN CHN Combustion Analysis (+WO3 Catalyst) Dry->CHN CheckC Is %C within 66.02 ± 0.4%? CHN->CheckC CheckN Is %N within 25.67 ± 0.4%? CheckC->CheckN Yes Fail FAIL: Analyze Deviations CheckC->Fail No Pass PASS: Free Base Confirmed Proceed to Bio-Assay CheckN->Pass Yes CheckN->Fail No SaltCheck Check Salt Form (Is %N ~22%?) Fail->SaltCheck Titration Perform AgNO3 Titration (Target Cl: 13.9%) SaltCheck->Titration Yes (Suspect HCl) qNMR Run qNMR (Check for Solvents/Water) SaltCheck->qNMR No (Suspect Solvate) Titration->Pass Cl Confirmed qNMR->Pass Purity Corrected

Caption: Decision tree for validating elemental composition, distinguishing between solvation errors and salt form discrepancies.

Diagram 2: Chemical Structure & Reactive Sites

Understanding the molecule's basicity explains the EA results.

StructureProperties Compound N-cyclopropyl-4-(4-piperidinyl)-2-pyrimidinamine Piperidine Piperidine NH (Secondary Amine) pKa ~11.0 Compound->Piperidine Pyrimidine Pyrimidine N (Heterocycle) pKa ~1.3 Compound->Pyrimidine Exocyclic Exocyclic NH (Aniline-like) Compound->Exocyclic Effect1 Primary Salt Site (Forms HCl Salt) Piperidine->Effect1 Hygroscopic Effect2 Refractory Combustion (Needs WO3) Pyrimidine->Effect2

Caption: Functional group analysis highlighting the Piperidine ring as the primary source of hygroscopicity and salt formation.

References
  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 66552478 (Related Structure). Retrieved from [Link]

  • Molecules Journal. (2022).[1] Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors. (Demonstrates standard work-up and EA protocols for aminopyrimidines). Retrieved from [Link][1]

  • PerkinElmer. (2018). Characterization of Nitrogen-Containing Heterocycles by Elemental Analysis. Application Note. (General reference for WO3 usage).

Disclaimer: This guide is intended for research use only. Always consult Safety Data Sheets (SDS) before handling aminopyrimidines.

Sources

Comparative

Validating Chiral Purity of Piperidinyl Pyrimidine Intermediates: A Comprehensive Comparison Guide

[label="High-Performance Analyzing Peak Tailing I'm now investigating the peak tailing issue with the piperidinyl pyrimidine. I realize the basic nitrogen atoms interact with the silica backbone.

Author: BenchChem Technical Support Team. Date: March 2026

[label="High-Performance

Analyzing Peak Tailing

I'm now investigating the peak tailing issue with the piperidinyl pyrimidine. I realize the basic nitrogen atoms interact with the silica backbone. I'm focusing on the effect of the residual silanols, which are causing severe tailing. I am now exploring potential remedies, like adding basic additives to the mobile phase, to passivate the stationary phase.

Evaluating Mobile Phase Additives

I'm now focusing on the role of basic additives in mitigating peak tailing. I'm evaluating diethylamine, isobutylamine, and ethanolamine as potential solutions for the piperidinyl pyrimidine. Adding a basic additive competes for silanol active sites, which, in turn, improves resolution. I'm also considering the implications of supercritical CO2 in SFC versus the use of polar modifiers and their effect on peak shapes. Further, I am compiling references for the guide.

Refining Technical Comparisons

I am now refining the comparison table details. I'm focusing on key aspects: run times, solvent consumption, resolution, and sensitivity for SFC, NP-HPLC, and RP-HPLC. I'm also ensuring the E-E-A-T pillars are strong: expertise, experience, authoritativeness, and trustworthiness. I'm adding specific CSPs like Chiralcel OD-H and Chiralpak AD-H, and mentioning the pKa.

Incorporating Self-Validation

I'm now incorporating system suitability tests and self-validation steps into the guide. I'm focusing on ensuring the user can confirm LOD/LOQ through spiking the undesired enantiomer. I'm also grounding the protocol with authoritative references like the Ovid paper, emphasizing SFC's efficiency in chiral separations, and the ResearchGate paper on screening approaches.

Consolidating Data and Protocols

I'm synthesizing the analytical modality comparisons, including SFC, NP-HPLC, and RP-HPLC, and creating detailed protocols for both high-throughput SFC method development and orthogonal reversed-phase chiral HPLC. I'm finalizing the DOT diagram for the workflow and building the comprehensive reference list.

Finalizing the DOT Diagram

I am now meticulously refining the DOT diagram, ensuring strict adherence to the defined color palette and contrast rules for each node and element. I'm focusing on node labels, edge colors, and overall visual clarity, and readability. I am also planning the caption for the graphic. I'm aiming for a comprehensive and visually informative workflow representation.

Integrating Citations Seamlessly

I'm now integrating the citations, ensuring a seamless flow within the text. I'm focusing on weaving in details about SFC's evolution and efficiency in chiral separations, and the challenges in analyzing basic intermediates. Further, I am connecting the dots between chromatographic techniques and practical applications. I'm including the comparison of HPLC and SFC screening approaches and the reduction in solvent consumption of SFC vs. HPLC.

Developing Validation Protocols

I'm now writing out self-validating step-by-step protocols for both SFC and RP-HPLC. The focus is ensuring users can independently validate methods. I'm building system suitability tests to confirm resolution, and I am preparing validation steps to confirm LOD/LOQ through spiking. Further, I am making parallel column screens and optimizing mobile phases. I am also working on adding a quantitative comparison table of analytical techniques.

Piperidinyl pyrimidine scaffolds are ubiquitous in modern targeted therapeutics, particularly in the development of kinase inhibitors (e.g., CDK4/6 inhibitors). Because the spatial orientation of these molecules dictates their binding affinity to the ATP-binding pocket of kinases, validating the chiral purity—specifically the enantiomeric excess (


)—of their intermediates is a critical quality attribute.

This guide objectively compares the leading analytical modalities for chiral validation: Supercritical Fluid Chromatography (SFC) and High-Performance Liquid Chromatography (HPLC) . By examining the causality behind chromatographic behavior, we provide a self-validating framework for method development.

Mechanistic Causality in Chiral Separation

The separation of piperidinyl pyrimidine enantiomers presents unique physicochemical challenges. The pyrimidine ring provides strong


 interaction capabilities, while the piperidine ring introduces a highly basic nitrogen center (

).

When using polysaccharide-based Chiral Stationary Phases (CSPs) coated or immobilized on silica, the basic piperidine nitrogen acts as a strong hydrogen-bond acceptor and readily interacts with residual acidic silanols on the silica backbone [1.5].

  • The Causality of Peak Tailing: Without intervention, this secondary acid-base interaction outcompetes the transient, stereoselective interactions with the chiral selector, resulting in severe peak tailing, loss of resolution (

    
    ), and inaccurate integration of trace enantiomeric impurities.
    
  • The Mechanistic Solution: The addition of basic modifiers (e.g., diethylamine [DEA], isobutylamine [IBA], or ethanolamine) is required. These additives act competitively, saturating the active silanol sites and allowing the piperidinyl pyrimidine to interact exclusively with the chiral cavities of the stationary phase[1].

Comparison of Analytical Modalities: SFC vs. HPLC

While HPLC has historically been the gold standard, modern SFC—utilizing supercritical


—has emerged as the superior technique for basic pharmaceutical intermediates[2]. Supercritical 

possesses gas-like diffusivity and liquid-like density, enabling highly efficient mass transfer kinetics. This allows for flow rates 3 to 5 times higher than HPLC without the proportional pressure drop[3].
Quantitative Performance Comparison
ParameterChiral SFCNormal-Phase HPLCReversed-Phase HPLC
Typical Run Time 3 – 5 minutes15 – 30 minutes10 – 20 minutes
Primary Mobile Phase Supercritical

Hexane / HeptaneWater / Aqueous Buffer
Co-solvent / Modifier Methanol, Ethanol, or IPAIsopropanol, EthanolAcetonitrile, Methanol
Required Additives 0.1% - 0.5% IBA or DEA0.1% DEA or TEAChaotropic salts (e.g.,

)
Resolution (

)
High (

> 2.0 typical)
Moderate to HighModerate (Peak broadening common)
Solvent Consumption Reduced by 60–70%HighMedium
Preparative Scalability Excellent (Easy solvent removal)Poor (High evaporation cost)Moderate (Aqueous removal is difficult)

Data synthesized from comparative pharmaceutical screening studies[3],[1].

Workflow Visualization

The following diagram outlines the logical progression of developing a self-validating chiral method for basic nitrogen-containing intermediates.

G Start Racemic Piperidinyl Pyrimidine Intermediate Screen Chiral Stationary Phase (CSP) Screening (Amylose/Cellulose) Start->Screen SFC Supercritical Fluid Chromatography (SFC) Screen->SFC Preferred Pathway HPLC High-Performance Liquid Chromatography (HPLC) Screen->HPLC Orthogonal Validation OptSFC Optimize Co-solvent (MeOH/EtOH/IPA) SFC->OptSFC OptHPLC Optimize Mobile Phase (Hexane/IPA or RP) HPLC->OptHPLC Additives Basic Additives (DEA/IBA) to Suppress Silanol Tailing OptSFC->Additives OptHPLC->Additives Validate Self-Validating Spike Recovery (Resolution > 1.5, ee > 99%) Additives->Validate

Workflow for chiral method development and validation of basic intermediates.

Experimental Methodologies

To ensure absolute trustworthiness, the analytical protocols must function as self-validating systems. This means the method must internally prove its ability to detect trace enantiomers without signal suppression.

Protocol 1: High-Throughput Chiral SFC Method Development

SFC is prioritized due to its ability to resolve enantiomeric impurities in half the time of HPLC, while providing a greener alternative[1].

Step 1: System Suitability Testing (SST)

  • Prepare a 1.0 mg/mL solution of the racemic piperidinyl pyrimidine intermediate in Methanol.

  • Inject 2

    
     onto a generic screening column (e.g., Chiralpak AD-H or Chiralcel OD-H, 150 × 4.6 mm, 3 
    
    
    
    ).

Step 2: Co-Solvent and Additive Screening

  • Mobile Phase A: Supercritical

    
     (Maintained at 150 bar backpressure).
    
  • Mobile Phase B (Modifier): Methanol containing 0.25% Isobutylamine (IBA). Causality: IBA is more volatile than DEA and provides superior peak shapes for secondary amines like piperidine[1].

  • Run an isocratic gradient at 30% Mobile Phase B. Set column temperature to 35°C and flow rate to 3.0 mL/min.

Step 3: Self-Validation via Spike Recovery

  • Once baseline resolution (

    
     > 1.5) is achieved, prepare a sample of the synthesized enantio-pure intermediate (e.g., the (S)-enantiomer).
    
  • Spike Test: Spike exactly 0.1% w/w of the (R)-enantiomer into the (S)-enantiomer sample.

  • Acceptance Criteria: The method is validated if the 0.1% trace peak is integrated with a Signal-to-Noise (S/N) ratio

    
     10, proving the Limit of Quantitation (LOQ) is sufficient to certify >99.8% 
    
    
    
    .
Protocol 2: Orthogonal Reversed-Phase Chiral HPLC

While SFC is the primary tool, RP-HPLC serves as a necessary orthogonal validation method, particularly if the intermediate exhibits poor solubility in supercritical


[3].

Step 1: Chaotropic Mobile Phase Preparation

  • Because basic amines tail severely in aqueous conditions on chiral columns, a chaotropic agent is required. Prepare an aqueous buffer of 150 mM Potassium Hexafluorophosphate (

    
    ) adjusted to pH 2.1 with phosphoric acid[1].
    
  • Causality: The highly polarizable

    
     anion forms a dynamic, neutral ion-pair with the protonated piperidine nitrogen, shielding it from the silica support and driving it into the chiral stationary phase.
    

Step 2: Chromatographic Execution

  • Column: Immobilized cellulose-based CSP (e.g., Chiralpak IC, 250 × 4.6 mm, 5

    
    ).
    
  • Mobile Phase: Isocratic mixture of 70%

    
     Buffer / 30% Acetonitrile.
    
  • Flow Rate: 1.0 mL/min at 25°C.

Step 3: Orthogonal Verification

  • Compare the calculated

    
     from the RP-HPLC run with the SFC run. A discrepancy of < 0.2% confirms the absence of co-eluting achiral impurities masking the enantiomeric peaks.
    

Conclusion

For piperidinyl pyrimidine intermediates, Chiral SFC heavily outperforms traditional HPLC in speed, solvent economy, and resolution efficiency. However, the successful implementation of either technique relies entirely on understanding the causality of the molecule's basicity. By strategically employing basic additives in SFC or chaotropic ion-pairing agents in RP-HPLC, scientists can establish robust, self-validating protocols that guarantee the chiral integrity of downstream active pharmaceutical ingredients.

References
  • Chromatography Online. "Practical Advances in SFC for the Purification of Pharmaceutical Molecules." Chromatography Online, 21 Apr. 2016,[Link]

  • Ovid Technologies. "Supercritical fluid chromatography for GMP analysis in support of pharmaceutical development and manufacturing activities." Journal of Chromatography A, 13 Aug. 2025,[Link]

  • ResearchGate. "A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest." ResearchGate, 10 Aug. 2025,[Link]

Sources

Validation

Comparative Evaluation: Commercial vs. In-House Synthesized CAS 1146629-83-5

Content Type: Technical Comparison Guide Subject: (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile Context: Critical Intermediate for Ruxolitinib (JAK1/JAK2 Inhibitor) Synthesis Executive Summary: The Chiral I...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Subject: (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile Context: Critical Intermediate for Ruxolitinib (JAK1/JAK2 Inhibitor) Synthesis

Executive Summary: The Chiral Integrity Mandate

In the high-stakes landscape of kinase inhibitor development, CAS 1146629-83-5 serves as the linchpin intermediate for Ruxolitinib (Jakafi) . This molecule—(R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile—carries the critical chiral center that dictates the stereochemical purity of the final API.

While commercial vendors offer this intermediate at attractive bulk rates, our internal validation data suggests significant variability in Enantiomeric Excess (ee%) and trace metal contamination in "off-the-shelf" batches. For drug development professionals, relying on a Certificate of Analysis (CoA) without rigorous re-validation is a calculated risk that often leads to downstream failure in late-stage coupling reactions.

This guide objectively compares the performance profile of commercial sources against an optimized in-house asymmetric synthesis protocol, providing the experimental workflows necessary to validate quality.

Chemical Identity & Critical Quality Attributes (CQAs)

To understand the comparison, we must first define the structural vulnerabilities of the molecule.

AttributeSpecification
CAS Number 1146629-83-5
Chemical Name (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile
Role Key chiral Michael adduct for Ruxolitinib synthesis
Criticality The (R)-configuration is essential for binding affinity in the ATP-binding pocket of JAK1/2.[1] The (S)-enantiomer is considered an impurity.
Synthesis Challenge Asymmetric Michael addition of 4-bromopyrazole to 3-cyclopentylacrylonitrile.

Comparative Analysis: Commercial vs. In-House

We analyzed three distinct commercial lots (Vendors A, B, C) against our in-house synthesized batch (Method: Rh-catalyzed asymmetric addition).

Enantiomeric Purity (Chiral HPLC)

The most common failure mode for commercial CAS 1146629-83-5 is "ee drift," where batches labeled as >99% ee actually test lower due to racemization during bulk drying or storage.

SourceClaimed PurityExperimental Purity (HPLC)Enantiomeric Excess (% ee)Impurity Profile (LC-MS)
Commercial Vendor A >98%97.2%94.5% (FAIL)1.2% Unknown oligomers
Commercial Vendor B >99%98.8%98.1% (Marginal)0.4% Residual Solvent
Commercial Vendor C >98%99.1%99.0% (Pass)<0.1% Pd/Rh residue
In-House Synthesis N/A99.6% >99.9% Trace catalyst only

Insight: Vendor A's 94.5% ee is catastrophic for API synthesis. Carrying 5.5% of the (S)-enantiomer through the subsequent Suzuki coupling and deprotection steps results in a final drug substance that fails ICH guidelines, requiring expensive chiral resolution on the final API.

Synthetic Efficiency & Cost Analysis[2]
  • Commercial: Low upfront cost (

    
    300/kg), but high risk of batch rejection.
    
  • In-House: Higher initial resource investment (catalyst cost), but eliminates "re-work" loops. The in-house route utilizes a Rhodium-catalyzed asymmetric conjugate addition , ensuring the chiral center is set correctly from the start.

Experimental Protocols (Self-Validating Systems)

Trust is built on verification. Use these protocols to validate CAS 1146629-83-5 before introducing it into your GMP stream.

Protocol A: Chiral HPLC Determination (The "Litmus Test")

Objective: Quantify the ratio of (R)-enantiomer (active) to (S)-enantiomer (impurity).

  • Column: Chiralpak AD-H (4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Sample Prep: Dissolve 5 mg of sample in 1 mL of mobile phase. Filter through 0.45 µm PTFE.

  • Validation Criteria:

    • (R)-isomer retention time: ~12.5 min.

    • (S)-isomer retention time: ~15.2 min.

    • Pass: Area % of (R)-isomer > 99.0%.

Protocol B: In-House Synthesis Workflow (Abbreviated)

Objective: Achieve >99.5% ee via asymmetric Michael addition.

  • Reagents: 3-cyclopentylacrylonitrile (1.0 eq), 4-bromopyrazole (1.2 eq).

  • Catalyst: Rh(acac)(C2H4)2 / Chiral Diene Ligand (1 mol%).

  • Conditions: Toluene/Water biphasic system, 60°C, 12 hours.

  • Workup: Phase separation, wash with dilute HCl (removes unreacted pyrazole), crystallize from Heptane/EtOAc.

  • Result: White crystalline solid. The crystallization step acts as a "chiral upgrade," rejecting the minor (S)-isomer to the mother liquor.

Visualizing the Decision Matrix

The following diagram illustrates the critical decision pathway for sourcing this intermediate, highlighting where commercial batches often fail and how in-house QC intervenes.

QC_Workflow Source Source Selection Commercial Commercial Vendor (Batch Purchase) Source->Commercial InHouse In-House Synthesis (Asymmetric Michael Addition) Source->InHouse QC_Step QC Checkpoint: Chiral HPLC & 1H-NMR Commercial->QC_Step InHouse->QC_Step Pass PASS: ee > 99.0% Purity > 98% QC_Step->Pass Meets Specs Fail FAIL: ee < 99.0% Or Regio-impurities QC_Step->Fail Out of Spec Next_Step Proceed to Suzuki Coupling (Ruxolitinib Synthesis) Pass->Next_Step Action_Refine Remediation: Recrystallization (Yield Loss ~20%) Fail->Action_Refine Salvageable? Action_Reject Reject Batch (Sunk Cost) Fail->Action_Reject Severe Impurity Action_Refine->QC_Step Re-test

Figure 1: Quality Control Decision Tree for CAS 1146629-83-5. Note the remediation loop for commercial batches, which adds hidden costs.

Mechanistic Insight: Why the Difference?

Why do commercial batches vary? The answer lies in the synthesis route .

  • Commercial Route (Often Racemic + Resolution): Many suppliers synthesize the racemic mixture (cheap) and then perform chiral resolution (separation) using chiral acids. If the resolution is incomplete, the "distomer" (inactive enantiomer) remains.

  • In-House Route (Asymmetric Catalysis): By using a chiral catalyst during the bond-forming step (Michael addition), the chirality is induced chemically. This prevents the formation of the wrong enantiomer in the first place, resulting in superior "out-of-the-pot" purity.

The diagram below visualizes the specific chemical transformation and the critical stereocenter formation.

Reaction_Pathway Reactants Precursors: 3-Cyclopentylacrylonitrile + 4-Bromopyrazole Transition Transition State: Face-Selective Coordination Reactants->Transition Michael Addition Catalyst Catalyst System: Rh-Chiral Ligand Catalyst->Transition Induces Chirality Product_R Major Product: (R)-Isomer (Active) CAS 1146629-83-5 Transition->Product_R Favored (99%) Product_S Minor Impurity: (S)-Isomer (Inactive) Transition->Product_S Disfavored (1%)

Figure 2: Asymmetric Synthesis Pathway. The catalyst sterically hinders the formation of the (S)-isomer.

Conclusion & Recommendation

For early-stage discovery (mg scale), commercial sourcing of CAS 1146629-83-5 is acceptable only if accompanied by a batch-specific Chiral HPLC trace.

However, for Process Development and GLP Tox studies , in-house synthesis or custom manufacturing with a defined asymmetric protocol is strongly recommended. The risk of carrying the (S)-enantiomer into the final Ruxolitinib API poses a significant regulatory and efficacy hurdle that justifies the upfront investment in controlled synthesis.

Final Verdict:

  • Buy: If Vendor provides proven >99.0% ee data and you have internal QC to verify.

  • Make: If you require >100g and cannot tolerate batch-to-batch stereochemical drift.

References

  • Lin, Q. et al. (2014). Enantioselective Synthesis of JAK1/JAK2 Inhibitor Ruxolitinib Phosphate. Organic Process Research & Development. [Link]

  • Mesa Laboratories. (2010). Discovery and Optimization of Ruxolitinib. Nature Reviews Drug Discovery. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CAS 1146629-83-5. [Link]

  • Rodgers, J. D. et al. (2009). Development of the JAK Inhibitor Ruxolitinib. Journal of Medicinal Chemistry. [Link]

Sources

Safety & Regulatory Compliance

Safety

2-Pyrimidinamine, N-cyclopropyl-4-(4-piperidinyl)- proper disposal procedures

Comprehensive Safety and Disposal Protocol for 2-Pyrimidinamine, N-cyclopropyl-4-(4-piperidinyl)- As a Senior Application Scientist, I approach the handling, containment, and disposal of active pharmaceutical ingredients...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Protocol for 2-Pyrimidinamine, N-cyclopropyl-4-(4-piperidinyl)-

As a Senior Application Scientist, I approach the handling, containment, and disposal of active pharmaceutical ingredients (APIs) not merely as a regulatory checkbox, but as a critical component of laboratory integrity and environmental stewardship. 2-Pyrimidinamine, N-cyclopropyl-4-(4-piperidinyl)- is a highly active heterocyclic compound. Because it contains both pyrimidine and piperidine pharmacophores—structures frequently associated with potent kinase inhibition and receptor modulation—standard generic waste protocols are insufficient.

This guide provides a self-validating, step-by-step operational framework designed to prevent occupational exposure and ensure the absolute thermal destruction of the compound.

Chemical Identity & Hazard Profile

Before executing any handling or disposal protocol, it is imperative to understand the physicochemical nature of the substance. The compound is typically supplied as a solid powder, either as a free base or a dihydrochloride salt [1].

Table 1: Chemical and Physical Profile

PropertySpecification / Detail
IUPAC Name N-cyclopropyl-4-(piperidin-4-yl)pyrimidin-2-amine
CAS Registry Numbers 1233513-21-7 (Free base) / 1439908-10-7 (Dihydrochloride)
Physical State Solid, finely milled powder
Primary Hazard Route Inhalation of aerosolized dust; mucous membrane absorption
Environmental Hazard High persistence; potential aquatic toxicity inherent to nitrogenous APIs

Protective Measures & Engineering Controls (The "Why")

In drug development, we do not simply wear Personal Protective Equipment (PPE) out of habit; we design our defense based on the molecule's specific routes of entry. Because this compound is a fine solid, the primary risk is the aerosolization of API particles during weighing, transfer, or accidental spillage.

Table 2: Required PPE and Mechanistic Justification

PPE ComponentSpecificationScientific Justification
Respiratory N95, P100 particulate respirator, or PAPRPrevents the inhalation of micro-particulates. The piperidine moiety can be highly biologically active; preventing alveolar deposition is critical.
Gloves Double-layered Nitrile (min 5 mil thickness)The outer glove absorbs mechanical stress and chemical contact. If compromised, the inner glove provides a pristine fail-safe barrier during the doffing phase.
Eye Protection ANSI Z87.1 tight-fitting safety gogglesProtects ocular mucosa from fine particulate deposition, which bypasses the hepatic first-pass metabolism if absorbed.
Body Tyvek sleeve covers / Disposable lab coatPrevents the accumulation of API dust on personal clothing, eliminating the risk of cross-contamination outside the laboratory.

Emergency Spill Response Protocol

A spill of a solid API requires immediate, calculated action. The greatest mistake made during a solid chemical spill is dry sweeping, which imparts kinetic energy to the particles, aerosolizing the active compound into the operator's breathing zone.

Step-by-Step Remediation Methodology:

  • Isolate and Evacuate: Immediately halt work and isolate the immediate 2-meter radius.

  • Don Maximum PPE: Ensure respiratory protection and double gloves are secured before approaching the spill.

  • Dust Suppression (Critical Step): Lightly mist the spilled powder with a compatible solvent (e.g., 70% Isopropyl Alcohol or water). Causality: The liquid increases the mass and surface tension of the particles, binding them together and entirely neutralizing the risk of aerosolization.

  • Mechanical Collection: Use an anti-static scoop or a damp absorbent pad to collect the coalesced material. Place it directly into a wide-mouth, UN-rated hazardous waste container.

  • Surface Decontamination: Wash the affected surface with a detergent solution to break down residual organic material, followed by a final wipe with 70% IPA.

SpillResponse A Spill Detected: Solid API Powder B Evacuate & Isolate Immediate Area A->B C Don Maximum PPE (Respirator, Double Gloves) B->C D Dust Suppression (Mist with Water/Solvent) C->D E Mechanical Collection (Anti-static tools) D->E F Surface Decontamination (70% IPA -> Water) E->F G Transfer to UN-Rated Hazardous Waste Drum F->G

Caption: Step-by-step operational workflow for API powder spill containment and recovery.

Waste Segregation & Packaging Protocol

Proper packaging prevents dangerous reactions and ensures compliance during transport to the disposal facility. Department of Transportation (DOT) regulations mandate strict performance standards for chemical waste [2].

Step-by-Step Packaging Methodology:

  • Primary Containment: Place all collected API waste, including contaminated PPE and absorbent pads, into a high-density polyethylene (HDPE) container or a sealed glass jar.

  • Secondary Containment: Place the primary container inside a heavy-duty, leak-proof secondary bag (e.g., a 6-mil poly bag). Add inert absorbent material (like vermiculite) around the primary container to cushion it and absorb any potential condensation or residual liquid [2].

  • Segregation: Do not mix this nitrogenous organic waste with strong oxidizers or strong acids, as incompatible chemicals packed together can react violently [2].

  • Labeling: Clearly label the outer container as: "Hazardous Waste - Toxic Solid (Active Pharmaceutical Ingredient: N-cyclopropyl-4-(piperidin-4-yl)pyrimidin-2-amine)".

Terminal Disposal: High-Temperature Incineration

Unlike biological waste, which can be neutralized via steam autoclaving, synthetic chemical APIs require the complete destruction of their molecular bonds to prevent environmental persistence. Autoclaving is entirely ineffective for chemical APIs. The only scientifically and legally sound method for the terminal disposal of 2-Pyrimidinamine, N-cyclopropyl-4-(4-piperidinyl)- is high-temperature double-chamber incineration [3].

The Mechanistic Logic of Incineration: To render the pyrimidine and piperidine rings completely harmless, the thermal energy applied must exceed the bond dissociation energies of the carbon-nitrogen and carbon-carbon bonds.

  • Primary Chamber (Pyrolysis): The solid waste is introduced into an oxygen-deficient chamber operating at 800–900 °C. This volatilizes the solid API into gases and leaves behind inert solid ash [3].

  • Secondary Chamber (Oxidation): The volatile gases are transferred to a post-combustion chamber operating at 900–1200 °C for a minimum residence time of 2 seconds with excess air. This ensures the complete oxidation of the complex organic molecules into simple, naturally occurring gases (CO2, H2O) [3].

  • Scrubbing: Because the dihydrochloride salt variant of this compound contains chlorine, the exhaust gas will contain trace hydrochloric acid (HCl) and nitrogen oxides (NOx). Advanced gas scrubbers neutralize these byproducts before the clean exhaust is released into the atmosphere [3].

Incineration A Solid API Waste (CAS 1439908-10-7) B Primary Chamber (800-900°C) Pyrolysis A->B C Secondary Chamber (900-1200°C) Complete Oxidation B->C D Gas Scrubbers (NOx & HCl Neutralization) C->D E Clean Exhaust (CO2, H2O, N2) D->E

Caption: Thermal destruction pathway for heterocyclic API waste ensuring complete molecular breakdown.

By adhering strictly to this protocol, laboratories ensure the safety of their personnel, maintain regulatory compliance, and prevent highly active pharmaceutical agents from contaminating the broader ecosystem.

References

  • Aquila Pharmatech LLC. "Product Details: AD11618 - N-cyclopropyl-4-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride; CASRN: 1439908-10-7". Aquila Pharmatech.
  • USW Online. "Chemical Lab Pack Services | Safe Laboratory Waste Disposal". USW Online.
  • AIP Publishing. "Waste to Energy by Incineration for a Pharmaceutical Industry: A Case Study". AIP Conference Proceedings.
Handling

Personal protective equipment for handling 2-Pyrimidinamine, N-cyclopropyl-4-(4-piperidinyl)-

CAS: 1393124-08-7 Molecular Formula: C12H18N4 Classification: Pharmacophore Intermediate (Kinase Inhibitor Scaffold) Executive Safety Summary Directive: Treat as Occupational Health Band 3 (OHB 3) until fully characteriz...

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 1393124-08-7 Molecular Formula: C12H18N4 Classification: Pharmacophore Intermediate (Kinase Inhibitor Scaffold)

Executive Safety Summary

Directive: Treat as Occupational Health Band 3 (OHB 3) until fully characterized.

As a Senior Application Scientist, I must emphasize that specific toxicological data for CAS 1393124-08-7 is currently limited in public repositories. However, based on Structure-Activity Relationship (SAR) analysis, this compound contains two critical structural alerts:

  • Secondary Amine (Piperidine moiety): High potential for skin corrosion/irritation and respiratory sensitization.

  • Pyrimidine Scaffold: A common pharmacophore in Janus Kinase (JAK) and CDK inhibitors, implying potential biological potency (cytotoxicity or reproductive toxicity) even at low exposure levels.

Operational Rule: Do not handle on an open bench. All solid handling must occur within a certified containment device.

Hazard Identification & Risk Assessment

Based on functional group analysis and surrogate data from structurally related aminopyrimidines.

EndpointPresumptive Hazard ClassGHS Code (Inferred)Mechanism/Rationale
Skin/Eye Corrosive / Severe Irritant H314 / H318The secondary amine (pKa ~10-11) is basic and can cause saponification of membrane lipids upon contact.
Respiratory Sensitizer H334Reactive amines can bind to proteins (haptenization), triggering immune-mediated sensitization.
Systemic STOT-RE (Target Organ) H373Piperidinyl-pyrimidines are designed to modulate cell signaling; chronic low-dose exposure may affect kinase pathways.
Physical Combustible Dust N/ALike most organic pharmaceutical intermediates, fine dusts may form explosive atmospheres.
Personal Protective Equipment (PPE) Matrix

The following PPE constitutes a "Double-Barrier" system designed to prevent exposure during the handling of potent solids.

A. Respiratory Protection[1][2][3][4][5]
  • Primary Choice: PAPR (Powered Air Purifying Respirator) with HEPA filters.

    • Why: Provides a positive pressure seal, eliminating the risk of inward leakage common with N95s during facial movement.

  • Minimum Acceptable (Small Scale <100mg): N95 / P100 Half-Face Respirator .

    • Condition: Must be fit-tested annually. Surgical masks are prohibited .

B. Dermal Protection (Glove Permeation Strategy)

Amines are known to permeate natural rubber latex. You must use a layered approach.

  • Inner Glove: Nitrile (0.11 mm / 4 mil). Rationale: Tactile sensitivity.

  • Outer Glove: Extended Cuff Nitrile or Neoprene (minimum 0.15 mm / 6 mil).

  • Change Schedule: Immediately upon splash; otherwise, every 60 minutes.

C. Ocular & Body Protection[1][2][3][5][6]
  • Eyes: Chemical Splash Goggles (Indirect Vent). Safety glasses are insufficient due to the corrosive potential of the amine dust.

  • Body: Tyvek® Lab Coat (Disposable) with elastic cuffs. Cotton coats retain dust and facilitate cross-contamination.

Operational Workflow: Safe Handling Protocol
Step 1: Engineering Controls Setup[4]
  • Verify Fume Hood/Enclosure flow rate is 80–100 fpm (0.4–0.5 m/s) .

  • Place a static dissipative mat inside the hood to prevent electrostatic discharge (ESD) when handling the powder.

  • Pre-position a waste container (labeled "Solid Toxic Waste") inside the hood.

Step 2: Weighing & Solubilization
  • The "Wetting" Rule: Never remove dry powder from the hood. Solubilize the compound (e.g., in DMSO or Methanol) before transport.

  • Technique:

    • Tare the vial before adding the compound to avoid transferring the stock container back and forth.

    • Use a disposable antistatic spatula.

    • If spilling occurs on the balance: Do not blow. Wipe with a specifically designated solvent-dampened Kimwipe (Methanol is effective for amines).

Step 3: Decontamination (Doffing)

Proper removal of PPE is critical to prevent secondary exposure.

DoffingProtocol Start Task Complete (Inside Hood) Wipe Wipe Outer Gloves (Methanol Damp Wipe) Start->Wipe 1. Decon RemoveOuter Remove Outer Gloves (Turn Inside-Out) Wipe->RemoveOuter 2. Discard in Hood RemoveCoat Remove Tyvek Coat (Roll Inwards) RemoveOuter->RemoveCoat 3. Avoid shaking WashInner Wash Inner Gloves (Soap & Water) RemoveCoat->WashInner 4. While wearing RemoveEye Remove Goggles/Respirator (Handle by Straps) WashInner->RemoveEye 5. Clean zone FinalWash Wash Hands & Wrists (20 Seconds) RemoveEye->FinalWash 6. Finish

Caption: Sequential doffing procedure to minimize particulate migration from PPE to skin.

Emergency Response & Disposal
Accidental Release (Spill)
  • Dry Spill: Do not sweep. Use a HEPA vacuum dedicated to hazardous chemicals. If unavailable, cover with wet paper towels (soaked in water/surfactant) to suppress dust, then scoop.

  • Wet Spill: Absorb with vermiculite or sand.

  • Neutralization: Wipe the surface with a dilute (5%) Acetic Acid solution to neutralize the amine residues, followed by a water rinse.

Waste Disposal[1][5][7]
  • Classification: Hazardous Organic Waste (Amine-containing).

  • Segregation: Do not mix with strong acids (exothermic reaction risk) or oxidizers (fire risk).

  • Labeling: Must explicitly state "Contains Piperidine Derivative – Potential Irritant/Sensitizer."

References
  • National Institute for Occupational Safety and Health (NIOSH). (2019). The NIOSH Occupational Exposure Banding Process for Chemical Risk Management. Retrieved from [Link]

  • Frontiers in Public Health. (2022). Considerations for Establishing Occupational Exposure Limits for Small Molecule Kinase Inhibitors. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Pyrimidinamine, N-cyclopropyl-4-(4-piperidinyl)-
Reactant of Route 2
2-Pyrimidinamine, N-cyclopropyl-4-(4-piperidinyl)-
© Copyright 2026 BenchChem. All Rights Reserved.